molecular formula C7H9NO2S B1202210 4-(Methylsulfonyl)aniline CAS No. 5470-49-5

4-(Methylsulfonyl)aniline

Número de catálogo: B1202210
Número CAS: 5470-49-5
Peso molecular: 171.22 g/mol
Clave InChI: XJEVFFNOMKXBLU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Methylsulfonyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 229035. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEVFFNOMKXBLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203165
Record name 4-Mesylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5470-49-5
Record name 4-(Methylsulfonyl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5470-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5470-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5470-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Mesylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-mesylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(Methylsulfonyl)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65E6P9TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(Methylsulfonyl)aniline physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in pharmaceutical synthesis. The information presented is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound, also known as 4-aminophenyl methyl sulfone or p-mesylaniline, is a crystalline solid.[1][2] Its chemical structure consists of an aniline ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its physical and chemical characteristics, making it a valuable building block in the synthesis of various pharmacologically active molecules, including potential anti-inflammatory agents selective for COX-2.[2][3]

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S[2][4][5][6][7]
Molecular Weight 171.22 g/mol [2][5][6][8]
Melting Point 133-139 °C, 243-245 °C[1][2][4][7][9][10][11]
Boiling Point 384.3 °C at 760 mmHg (Predicted)[1][2][4]
Water Solubility Soluble[1][2][3][9]
pKa 1.48 (+1) at 25°C[2][3]
LogP 0.6723, -0.1[1][5]
Appearance White to Almost White Crystalline Powder[1][2][10][11]
Density 1.3 ± 0.1 g/cm³[1]

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for the determination of the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

  • Capillary tubes (sealed at one end)[13]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[14] Introduce a small amount of the powdered sample into the open end of a capillary tube.[13][15]

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[13]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[12]

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure accurate measurement.[13]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Boiling Point Determination (Thiele Tube Method)

While the boiling point of this compound is high and often cited as a predicted value, this method is standard for liquid compounds.

Apparatus:

  • Thiele tube[16]

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat-resistant mineral oil

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Fill a small test tube to about half-full with the liquid sample.[16]

  • Capillary Inversion: Place a capillary tube, with its sealed end up, into the test tube containing the sample.[16][17]

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[16][17]

  • Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.[16] Gently heat the side arm of the Thiele tube.[16][17]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[16][17]

  • Recording: Remove the heat source when a continuous and rapid stream of bubbles is observed.[17] The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[17]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[18]

Apparatus:

  • Flasks with stoppers

  • Shaker or rotator

  • Analytical balance

  • Centrifuge or filtration apparatus

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of purified water at a controlled temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[19]

  • Equilibration: Seal the flask and agitate it at a constant speed for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

  • Phase Separation: After agitation, allow the solution to stand to let undissolved solids settle. Separate the saturated solution from the excess solid by centrifugation or filtration.[18]

  • Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL). A minimum of three replicate determinations is recommended.[19]

pKa Determination (Potentiometric Titration)

The pKa value is crucial for understanding the ionization state of a compound at different pH levels.

Apparatus:

  • Potentiometer with a pH electrode[20]

  • Burette

  • Magnetic stirrer

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)[20]

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[20]

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[20]

  • Titration: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution by adding small, precise increments of the titrant.[20] For an amine, an acidic titrant would be used.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[20]

  • Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[21] Specifically, at the half-equivalence point, the pH is equal to the pKa.[22]

LogP Determination (Shake-Flask Method)

LogP, the partition coefficient, is a measure of a compound's lipophilicity and is a key parameter in drug development for predicting absorption and distribution.[23]

Apparatus:

  • Separatory funnel or vials

  • Shaker or rotator

  • n-Octanol and water (mutually saturated)

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Solvent Preparation: Prepare mutually saturated n-octanol and water (or a suitable buffer like PBS, pH 7.4) by mixing them and allowing the phases to separate.[24]

  • Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel.[21]

  • Equilibration: Shake the mixture for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[24]

  • Phase Separation: Allow the two phases to separate completely.

  • Analysis: Carefully remove an aliquot from each phase and measure the concentration of this compound in both the n-octanol and the aqueous layers using a suitable analytical method.[24][25]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[23]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physical characterization of a pharmaceutical intermediate like this compound.

G Workflow for Physical Property Determination of this compound start Start: Receive Pure Sample of this compound purity_check Purity Assessment Melting Point Determination start->purity_check thermo_props Thermal Properties Boiling Point Determination purity_check->thermo_props sol_props Solubility Profiling Aqueous Solubility (Shake-Flask) thermo_props->sol_props ion_props Ionization Characteristics pKa Determination (Potentiometric Titration) sol_props->ion_props lipo_props Lipophilicity Measurement LogP Determination (Shake-Flask) ion_props->lipo_props data_analysis Data Analysis and Compilation lipo_props->data_analysis report Generate Technical Data Sheet data_analysis->report end End: Characterized Intermediate report->end

Caption: Workflow for the physical characterization of this compound.

References

4-(Methylsulfonyl)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-(Methylsulfonyl)aniline

This guide provides essential information regarding the molecular properties of this compound, a compound of interest for researchers, scientists, and drug development professionals.

Core Molecular Data

This compound, also known as p-(Methylsulfonyl)aniline, is a substituted aniline derivative.[1][2] It features a methylsulfonyl group at the para position of the aromatic ring.[1] This compound serves as a significant intermediate in the synthesis of various pharmaceutical compounds, particularly as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]

Quantitative Molecular Information

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC₇H₉NO₂S[1][2][3][4]
Molecular Weight171.22 g/mol [1][2][3]
CAS Number5470-49-5[1][2]
IUPAC Name4-(methylsulfonyl)phenylamine[5]
Canonical SMILESCS(=O)(=O)C1=CC=C(C=C1)N[1]
InChI KeyXJEVFFNOMKXBLU-UHFFFAOYSA-N[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound typically involve methods such as the oxidation of 4-(methylthio)aniline or the hydrolysis of nitro precursors under acidic conditions.[1] Specific reaction conditions and purification techniques can vary and should be referenced from peer-reviewed chemical literature.

Logical Relationship of Molecular Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary molecular identifiers.

Logical Flow of this compound Identification A This compound B Molecular Formula C₇H₉NO₂S A->B is described by C Molecular Weight 171.22 g/mol A->C is characterized by D CAS Number 5470-49-5 A->D is registered as

Caption: Relationship between compound name and its key identifiers.

References

A Technical Guide to the Solubility of 4-(Methylsulfonyl)aniline in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Methylsulfonyl)aniline, a key chemical intermediate in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors. Due to the limited availability of specific quantitative solubility data in public literature, this document presents a compilation of qualitative solubility information, a standardized experimental protocol for its quantitative determination, and a representative set of plausible solubility data. Furthermore, this guide illustrates the cyclooxygenase-2 (COX-2) signaling pathway, a critical biological pathway where derivatives of this compound are targeted, providing essential context for its application in drug discovery and development.

Introduction to this compound and its Solubility

This compound, also known as 4-aminophenyl methyl sulfone, is a crystalline solid with the chemical formula C₇H₉NO₂S. Its molecular structure, featuring a polar sulfonyl group and an amino group attached to a benzene ring, imparts a unique solubility profile that is of significant interest to medicinal chemists and process development scientists. Understanding the solubility of this compound in various solvents is crucial for its use in synthetic reactions, purification processes such as crystallization, and the formulation of active pharmaceutical ingredients (APIs).

The principle of "like dissolves like" provides a foundational understanding of its solubility. The presence of the polar sulfonyl and amino groups suggests solubility in polar solvents, while the aromatic ring indicates some affinity for less polar organic solvents. This guide aims to provide a detailed examination of these characteristics.

Solubility of this compound: Data Presentation

SolventChemical FormulaPolarity IndexQualitative SolubilityHypothetical Quantitative Solubility (g/L) at 25°C
WaterH₂O10.2Soluble[1][2]15.2
MethanolCH₃OH5.1Likely Soluble25.8
EthanolC₂H₅OH4.3Likely Soluble18.5
AcetoneC₃H₆O5.1Moderately Soluble9.7
Ethyl AcetateC₄H₈O₂4.4Slightly Soluble (with sonication)[1]3.1
DichloromethaneCH₂Cl₂3.1Slightly Soluble2.5
ChloroformCHCl₃4.1Slightly Soluble (with sonication)[1]1.8
TolueneC₇H₈2.4Sparingly Soluble0.6
HexaneC₆H₁₄0.1Insoluble<0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment
  • High-purity this compound

  • Analytical grade solvents

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The process for determining the solubility of this compound can be visualized as follows:

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess This compound prep_solvent Add known volume of solvent to vial prep_solid->prep_solvent Combine equilibration Shake at constant temperature (24-72h) prep_solvent->equilibration sampling Withdraw aliquot equilibration->sampling filtration Filter through 0.45 µm syringe filter sampling->filtration analysis Analyze concentration (e.g., HPLC, UV-Vis) filtration->analysis calculation Calculate solubility (e.g., g/L) analysis->calculation G Simplified COX-2 Signaling Pathway stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) pla2 Phospholipase A2 (cPLA2) stimuli->pla2 Activates membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid (AA) pla2->aa Releases cox2 Cyclooxygenase-2 (COX-2) aa->cox2 Substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation pg_synthases Prostaglandin Synthases pgh2->pg_synthases Substrate prostaglandins Prostaglandins (e.g., PGE2, PGI2) pg_synthases->prostaglandins Produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates

References

A Comprehensive Technical Guide to the Safe Handling of 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety data and handling precautions for 4-(Methylsulfonyl)aniline (CAS No. 5470-49-5), a compound often utilized in medicinal chemistry as a pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[2] The primary hazards associated with this chemical are acute toxicity, skin and eye irritation, and potential respiratory irritation.[2][3]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: Fisher Scientific, TCI Chemicals[2][3]

Signal Word: Warning[2][3]

Hazard Pictograms:

GHS07: Exclamation mark[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

PropertyValue
Molecular FormulaC7H9NO2S
Molecular Weight171.22 g/mol [1][5]
AppearanceWhite to almost white powder or crystalline powder[4]
Melting Point135.0 to 139.0 °C
Boiling Point384.3 ± 34.0 °C (Predicted)[4]
SolubilitySoluble in water. Slightly soluble in chloroform and ethyl acetate (sonicated).[4]
pKa1.48 (+1) at 25°C[4]

Source: TCI Chemicals, ChemicalBook[4]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6] Contaminated work clothing should not be allowed out of the workplace.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Engineering Controls
  • Work in a well-ventilated area, preferably under a chemical fume hood, especially when handling the solid form to avoid dust formation.[3]

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors. Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It is recommended to keep the substance in a dark place and refrigerated.

First-Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 3.1. Avoid breathing dust.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and sulfur oxides.[2]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Ventilated Work Area SelectPPE->PrepareWorkArea RetrieveChemical Retrieve Chemical from Storage PrepareWorkArea->RetrieveChemical Weighing Weighing (in fume hood) RetrieveChemical->Weighing ReactionSetup Reaction Setup Weighing->ReactionSetup Spill Spill Occurs Weighing->Spill Decontaminate Decontaminate Work Area ReactionSetup->Decontaminate Exposure Personal Exposure ReactionSetup->Exposure DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste StoreChemical Return Chemical to Storage DisposeWaste->StoreChemical Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Exposure->FirstAid Notify Notify Supervisor Evacuate->Notify FirstAid->Notify

Caption: Logical workflow for the safe handling of this compound.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Contaminated packaging should be treated as the product itself.

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling any chemical.

References

A Researcher's Technical Guide to Commercial Sourcing of 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercial suppliers for 4-(Methylsulfonyl)aniline (CAS No. 5470-49-5), a key intermediate in pharmaceutical research and development. This document outlines supplier options, product specifications, and the critical quality control methodologies required to ensure the compound's suitability for research applications.

Commercial Supplier Landscape

A variety of chemical suppliers offer this compound for research purposes, with variations in purity, available quantities, and pricing. The following table summarizes the offerings from several prominent suppliers to facilitate easy comparison.

Table 1: Commercial Suppliers of this compound for Research

SupplierPurityAvailable Pack SizesPrice (USD, where available)Notes
Sigma-Aldrich (Merck) ≥98%25 g, 100 gContact for pricingA well-established supplier with extensive documentation available.[1][2]
Thermo Fisher Scientific (Alfa Aesar) ≥97%25 g, 100 gContact for pricingOffers various purities and provides Certificates of Analysis.[3][4][5][6]
TCI America >98.0% (by GC)25 g, 100 g~ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
47.00(25g),47.00 (25g), ~47.00(25g),
159.00 (100g)
Purity confirmed by Gas Chromatography (GC).[7][8]
LGC Standards Not specified1 g, 5 g, 10 gContact for pricingSpecializes in reference materials; provides a Certificate of Analysis.[9]
ChemScene ≥98%25 g, 100 g, 500 gContact for pricingProvides detailed product information and safety data.[10]
CP Lab Safety Not specified25 g, 100 g~$285.95 (100g)Reseller for TCI America products.[11][8]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Quality Control and Experimental Protocols

Ensuring the purity and identity of this compound is critical for the reliability and reproducibility of research outcomes. The following are standard analytical techniques employed for the quality control of this and similar aromatic amines. While supplier-specific protocols are proprietary, these generalized methodologies provide a robust framework for in-house quality assessment.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for assessing the purity of non-volatile and thermally labile compounds like this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and analyze the chromatogram. Purity is typically determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Purity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is particularly useful for identifying volatile impurities.

Methodology:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable solvent like methanol or dichloromethane.

  • Analysis: The retention time of the major peak confirms the compound's identity against a known standard, and the mass spectrum provides structural confirmation. Purity is assessed by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of organic molecules.

Methodology:

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Analysis: The resulting spectrum should be consistent with the known chemical shifts and coupling constants for this compound. The integration of the peaks can also provide an indication of purity.

Titration for Amine Content

Non-aqueous titration is a classic and reliable method for determining the total amine content.

Methodology:

  • Reagents: Perchloric acid in glacial acetic acid (0.1 N) as the titrant, glacial acetic acid as the solvent, and a crystal violet indicator.

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate the solution with 0.1 N perchloric acid in glacial acetic acid until the color changes from violet to blue-green.

    • A blank titration with the solvent and indicator should also be performed.

  • Calculation: The amine content can be calculated based on the volume of titrant consumed.

Workflow for Supplier Selection and Quality Verification

The following diagram illustrates a logical workflow for researchers to select a suitable supplier and verify the quality of this compound for their research needs.

Caption: A workflow for selecting and validating a commercial supplier of this compound.

Conclusion

For researchers and drug development professionals, the selection of high-quality starting materials is a foundational step for successful and reproducible research. This guide provides a starting point for sourcing this compound by summarizing key supplier information and outlining essential quality control methodologies. It is imperative that researchers perform their own due diligence and in-house quality verification to ensure the procured material meets the specific demands of their experimental work.

References

Purity Specifications for Research-Grade 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the purity specifications for research-grade 4-(Methylsulfonyl)aniline is crucial for researchers, scientists, and drug development professionals to ensure the quality and reliability of their experimental results. This document outlines the typical purity specifications, detailed analytical methodologies for purity assessment, and potential impurities associated with this compound.

Research-grade this compound is characterized by a high degree of purity, essential for its application in sensitive research and development environments. The specifications are typically established through a combination of analytical techniques.

Parameter Specification Analytical Method
Appearance White to off-white crystalline powder.[1][2]Visual Inspection
Purity ≥98%[3][4]Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)
Melting Point 133-139 °C[2]Melting Point Apparatus
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

Analytical Methodologies for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound, ensuring both the quantification of the main component and the identification of any potential impurities.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of non-volatile and thermally labile compounds like this compound due to its high resolution and quantitative accuracy.[5][6]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is commonly used.[7] For example, a starting condition of 95% water and 5% acetonitrile, with a linear gradient to 60% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[5][6]

  • Detection: UV detection at 254 nm.[5][6]

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition to create a 1 mg/mL stock solution. Further dilutions can be made to a working concentration, for instance, 0.1 mg/mL.[5][6]

  • Quantification: Purity is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable impurities.[5]

Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 280 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 10 minutes.[6]

  • MS Transfer Line Temperature: 290 °C.[6]

  • Ion Source Temperature: 230 °C.[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent like methylene chloride or acetone.

  • Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and quantified using an internal or external standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).[5]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).[8]

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard: A high-purity compound with a known concentration and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

  • Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, with a relaxation delay long enough to ensure complete relaxation of all relevant protons.

  • Data Processing and Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.[5] The following formula is used: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the standard[5]

Potential Impurities

Impurities in this compound can originate from the synthetic process or degradation over time.[9]

  • Process-Related Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions. Residual solvents used in the synthesis and purification steps may also be present.[9]

  • Degradation Impurities: Aniline derivatives can be susceptible to oxidation, leading to the formation of colored impurities, especially when exposed to light and air.[9]

  • Elemental Impurities: Trace amounts of heavy metals may be present if they were used as catalysts in the synthesis.[9]

Visualizations

The following diagrams illustrate the workflow for purity assessment and the logical relationship between the analytical techniques.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample_Weighing Accurate Weighing Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution HPLC HPLC Analysis (Purity Assay) Dissolution->HPLC Inject GC_MS GC-MS Analysis (Volatile Impurities) Dissolution->GC_MS Inject qNMR qNMR Analysis (Absolute Purity & Structure) Dissolution->qNMR Prepare NMR tube Data_Processing Data Processing & Integration HPLC->Data_Processing GC_MS->Data_Processing qNMR->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Impurity_Identification Impurity Identification Data_Processing->Impurity_Identification Final_Report Certificate of Analysis Generation Purity_Calculation->Final_Report Impurity_Identification->Final_Report

Caption: Experimental workflow for the purity assessment of this compound.

G cluster_techniques Analytical Approaches cluster_methods Specific Methods Purity_Verification Comprehensive Purity Verification Chromatography Chromatographic Purity Purity_Verification->Chromatography Spectroscopy Structural & Absolute Purity Purity_Verification->Spectroscopy HPLC HPLC (Area % Purity) Chromatography->HPLC GC_MS GC-MS (Impurity Profile) Chromatography->GC_MS qNMR qNMR (Absolute Molar Purity) Spectroscopy->qNMR MS Mass Spectrometry (Molecular Weight) Spectroscopy->MS

Caption: Logical relationship for a multi-technique approach to purity verification.

References

The Dual Role of the Methylsulfonyl Group in Aniline Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – In the landscape of synthetic and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to tuning chemical reactivity and biological activity. Among the arsenal of functional groups available to researchers, the methylsulfonyl group (-SO₂CH₃) stands out for its profound and multifaceted influence on the reactivity of aromatic systems, particularly aniline. This technical guide provides a comprehensive analysis of the role of the methylsulfonyl group in modulating the chemical behavior of aniline, offering valuable insights for researchers, scientists, and professionals in drug development.

The methylsulfonyl group is a powerful modulator of aniline's electronic properties, primarily acting as a strong electron-withdrawing group.[1][2] This characteristic significantly impacts the nucleophilicity of both the aromatic ring and the amino group, thereby dictating the regioselectivity and rate of chemical reactions.[3] Its influence is a composite of two key electronic phenomena: a potent inductive effect and a resonance effect.

Electronic Effects of the Methylsulfonyl Group

The methylsulfonyl group exerts a strong deactivating influence on the aniline ring towards electrophilic aromatic substitution.[2] This is attributable to both a significant electron-withdrawing inductive effect (-I) and a resonance effect (-R). The sulfur atom, in its high oxidation state and bonded to two electronegative oxygen atoms, strongly pulls electron density away from the aromatic ring through the sigma bond framework.[4][5] Furthermore, the sulfonyl group can participate in resonance, delocalizing the ring's π-electrons onto the oxygen atoms, further decreasing the electron density of the ring.[4][6]

Caption: Electronic influence of functional groups on the aniline ring.

Impact on Aniline Basicity

A direct consequence of the methylsulfonyl group's electron-withdrawing nature is a marked decrease in the basicity of the aniline's amino group. The availability of the nitrogen's lone pair of electrons for protonation is significantly reduced due to its delocalization into the electron-deficient aromatic ring.[3] This reduction in basicity is quantitatively reflected in the pKa of the conjugate acid.

CompoundSubstituent PositionpKa of Conjugate Acid
Aniline-4.60[3]
3-(Methylsulfonyl)anilinemeta3.56[7]
4-(Methylsulfonyl)anilinepara~1.5 - 2.5 (estimated)

Reactivity in Electrophilic Aromatic Substitution (EAS)

The deactivation of the aromatic ring by the methylsulfonyl group makes electrophilic aromatic substitution reactions, such as nitration and halogenation, significantly slower compared to unsubstituted aniline.[2][8] The powerful electron-withdrawing properties of the -SO₂CH₃ group direct incoming electrophiles primarily to the meta position. This is because the deactivating effect is less pronounced at the meta position compared to the ortho and para positions, which are destabilized by adjacent positive charges in the resonance structures of the reaction intermediate (sigma complex).[9]

In acidic conditions, the amino group of aniline is protonated to form the anilinium ion (-NH₃⁺), which is also a strong deactivating and meta-directing group.[10][11] Therefore, direct nitration of methylsulfonyl-substituted anilines in strong acid would be expected to yield predominantly the meta-nitro product relative to the methylsulfonyl group.

Caption: Regioselectivity in the electrophilic aromatic substitution of methylsulfonyl aniline.

Representative Experimental Protocol: Nitration of Acetanilide (as a precursor model)

Direct nitration of aniline can lead to oxidation and the formation of meta isomers due to the protonation of the amino group.[12] A common strategy to control the reaction is to first protect the amino group as an acetamide.[12][13]

  • Protection of the Amino Group: Aniline is reacted with acetic anhydride to form acetanilide.[12] This reduces the activating strength of the amino group and provides steric hindrance to favor para-substitution.[11]

  • Nitration: The acetanilide is then dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (0-10°C).[12][13]

  • Work-up: The reaction mixture is poured onto ice water, causing the p-nitroacetanilide to precipitate.[12]

  • Deprotection: The amide is hydrolyzed by heating with aqueous acid (e.g., 10% sulfuric acid) to yield p-nitroaniline.[12][13]

Reactivity in Nucleophilic Aromatic Substitution (NAS)

In stark contrast to its deactivating role in EAS, the methylsulfonyl group activates the aniline ring towards nucleophilic aromatic substitution (SNAAr).[14][15] For this reaction to occur, the methylsulfonyl group must be positioned ortho or para to a suitable leaving group (e.g., a halide). The strong electron-withdrawing nature of the sulfonyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction.[15]

NAS_Workflow Start Substrate (e.g., 4-chloro-3-nitro-phenyl methyl sulfone) Reaction Reaction Conditions (Solvent, Base, Heat) Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->Reaction Intermediate Meisenheimer Complex (Stabilized by -SO₂CH₃) Reaction->Intermediate Product Substituted Product Intermediate->Product LeavingGroup Leaving Group Departs (e.g., Cl⁻) Intermediate->LeavingGroup

Caption: General workflow for nucleophilic aromatic substitution activated by a methylsulfonyl group.

Hammett Constants

The electronic effect of a substituent can be quantified using Hammett constants (σ). A positive value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The methylsulfonyl group possesses large positive Hammett constants, confirming its strong electron-withdrawing character.

Hammett ConstantValue
σ_meta+0.65 to +0.71[16][17]
σ_para+0.68 to +0.78[16][17]

The larger σ_para value compared to σ_meta reflects the contribution of both inductive and resonance effects at the para position.[16]

Applications in Drug Development

The methylsulfonyl group is a valuable pharmacophore in medicinal chemistry.[1][18] Its ability to reduce the basicity of anilines can prevent unwanted protonation at physiological pH, which can be crucial for oral bioavailability and target engagement. Furthermore, the sulfonyl group can act as a hydrogen bond acceptor, contributing to drug-receptor interactions.[1] The incorporation of the this compound moiety has been explored in the development of new non-steroidal anti-inflammatory agents (NSAIDs), potentially increasing their selectivity towards the COX-2 enzyme.[18][19][20]

Conclusion

The methylsulfonyl group plays a decisive and dual role in the reactivity of the aniline scaffold. It acts as a powerful deactivating, meta-directing group in electrophilic aromatic substitution while serving as a potent activating group for nucleophilic aromatic substitution when positioned ortho or para to a leaving group. This profound influence on electronic properties, which also translates to a significant reduction in the basicity of the amino group, makes the methylsulfonyl substituent a strategic tool for fine-tuning the chemical and pharmacological properties of aniline-based molecules. A thorough understanding of these principles is essential for professionals engaged in the design and synthesis of novel organic compounds for a wide range of applications, from pharmaceuticals to advanced materials.

References

The Sulfonyl Group's Strong Arm: An In-depth Technical Guide to the Electron-Withdrawing Effects in 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of the sulfonyl group in 4-(methylsulfonyl)aniline. This compound is a critical pharmacophore in a variety of therapeutic agents, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2). Understanding the electronic properties imparted by the methylsulfonyl group is paramount for the rational design and development of new pharmaceuticals.

Introduction: The Significance of Electron-Withdrawing Groups in Medicinal Chemistry

The electronic landscape of a molecule is a primary determinant of its chemical reactivity, physical properties, and biological activity. Electron-withdrawing groups (EWGs) play a pivotal role in medicinal chemistry by modulating the acidity and basicity of functional groups, influencing ligand-receptor interactions, and altering metabolic pathways. The methylsulfonyl group (-SO₂CH₃) is a particularly strong EWG, and its impact on the aniline scaffold in this compound is profound.

The sulfonyl group's electron-withdrawing nature stems from both inductive effects, due to the high electronegativity of the oxygen atoms, and resonance effects.[1][2] This potent electronic pull significantly decreases the electron density on the aniline ring and, crucially, on the nitrogen atom of the amino group.

Quantitative Analysis of the Electron-Withdrawing Effect

The electron-withdrawing prowess of the methylsulfonyl group can be quantified through several key parameters, which are summarized in the tables below. These values provide a clear comparison with the parent aniline molecule, highlighting the dramatic electronic shift.

Table 1: Comparison of Acidity Constants (pKa)

CompoundpKa of Conjugate Acid (pKaH)Reference
Aniline4.61[3][4][5][6]
This compoundEstimated to be significantly lower than 4.61*-

Table 2: Hammett Substituent Constant (σp)

SubstituentHammett Constant (σp)Reference
-H0.00
-CH₃-0.17
-OCH₃-0.27
-Cl0.23
-NO₂0.78
-SO₂CH₃ 0.72

The Hammett constant (σp) quantifies the electronic influence of a para-substituent on the reactivity of a benzene derivative. A positive value indicates an electron-withdrawing effect. The σp value of 0.72 for the methylsulfonyl group is substantial, comparable to the well-known strong electron-withdrawing nitro group (σp = 0.78).

Impact on Chemical Reactivity and Spectroscopic Properties

The diminished electron density on the aniline nitrogen of this compound has significant consequences for its chemical reactivity. The nucleophilicity of the amino group is markedly reduced, affecting its participation in reactions such as acylation and alkylation.

Spectroscopic Characterization:

The electron-withdrawing effect of the sulfonyl group is also evident in the spectroscopic data of this compound.

  • ¹H NMR Spectroscopy: The protons on the aromatic ring are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to aniline, due to the reduced electron density of the ring. The amino protons are also expected to appear at a different chemical shift.

  • ¹³C NMR Spectroscopy: The carbon atoms of the aromatic ring, particularly the ipso-carbon attached to the sulfonyl group and the para-carbon bearing the amino group, will show significant shifts in their resonance frequencies.

  • IR Spectroscopy: The stretching frequency of the N-H bonds in the amino group will be affected by the reduced electron density on the nitrogen atom. The characteristic strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Role in Drug Design: The Case of COX-2 Inhibition

The this compound moiety is a cornerstone of several selective COX-2 inhibitors, such as celecoxib.[7] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[8][9]

The electron-withdrawing sulfonyl group is crucial for the selective binding of these inhibitors to the COX-2 enzyme. The active site of COX-2 has a larger, more accommodating side pocket compared to the COX-1 isoform. The sulfonyl group of the inhibitor can fit into this side pocket, leading to a tighter and more selective interaction with COX-2. This selectivity is the basis for the reduced gastrointestinal side effects observed with COX-2 inhibitors compared to traditional NSAIDs, which inhibit both COX-1 and COX-2.[9]

Signaling Pathway of COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Catalysis Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation Inhibitor This compound- based Inhibitor (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of COX-2 inhibition by this compound-containing drugs.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound

Two common synthetic routes are presented below.

Logical Flow of Synthesis

Synthesis_Workflow cluster_0 Route 1: From Acetanilide cluster_1 Route 2: From 4-Nitroaniline Acetanilide Acetanilide Chlorosulfonation Chlorosulfonation (Chlorosulfonic acid) Acetanilide->Chlorosulfonation Sulfonamide_formation Ammonolysis (Ammonia) Chlorosulfonation->Sulfonamide_formation Methylation Methylation (e.g., Methyl iodide) Sulfonamide_formation->Methylation Hydrolysis Hydrolysis (Acidic) Methylation->Hydrolysis Product1 This compound Hydrolysis->Product1 Nitroaniline 4-Nitroaniline Diazotization Diazotization (NaNO2, HCl) Nitroaniline->Diazotization Sulfenylation Reaction with Dimethyl disulfide Diazotization->Sulfenylation Oxidation Oxidation (e.g., H2O2) Sulfenylation->Oxidation Reduction Reduction of Nitro Group (e.g., H2/Pd-C) Oxidation->Reduction Product2 This compound Reduction->Product2

Caption: Synthetic pathways to this compound.

Protocol 5.1.1: Synthesis from Acetanilide

This multi-step synthesis involves the protection of the amine, introduction of the sulfonyl group, and subsequent deprotection.

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the para position.

  • Formation of the Sulfonamide: The resulting sulfonyl chloride is treated with ammonia to form the sulfonamide.

  • Methylation: The sulfonamide is then methylated, for example, using methyl iodide.

  • Hydrolysis: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield this compound.

Protocol 5.1.2: Synthesis via Reduction of 1-Methanesulfonyl-4-nitro-benzene

This method involves the reduction of a nitro-substituted precursor.

  • Reaction Setup: A solution of 1-methanesulfonyl-4-nitro-benzene (e.g., 500 mg) is prepared in a suitable solvent like methanol (e.g., 20 ml).

  • Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 100 mg) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to hydrogenation at atmospheric pressure until the uptake of hydrogen gas ceases.

  • Workup: The reaction mixture is filtered through Celite to remove the catalyst.

  • Purification: The filtrate is concentrated, and the resulting residue is recrystallized from a suitable solvent like ethanol to yield pure this compound.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the aniline.

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa of the analyte are prepared.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 50% ethanol-water).

  • Sample Preparation: Aliquots of the stock solution are added to each buffer solution to create a series of solutions with the same analyte concentration but different pH values.

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded. The wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the aniline is identified.

  • Data Analysis: The absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.

Spectroscopic Characterization

Protocol 5.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] Tetramethylsilane (TMS) is added as an internal standard. The solution is filtered into an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).

Protocol 5.3.2: Infrared (IR) Spectroscopy (KBr Pellet Method)

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar.[10][11]

  • Pellet Formation: The ground mixture is placed in a pellet die and compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[10][11]

  • Data Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer, and the spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for subtraction.

  • Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational modes of the molecule.

Conclusion

The methylsulfonyl group exerts a powerful electron-withdrawing effect on the aniline ring in this compound. This effect significantly reduces the basicity of the amino group, alters the compound's chemical reactivity, and is a key feature in its application as a pharmacophore in selective COX-2 inhibitors. The quantitative data, mechanistic insights, and experimental protocols provided in this guide offer a comprehensive resource for researchers in medicinal chemistry and drug development, facilitating the design of novel therapeutic agents that leverage the unique electronic properties of this important molecular scaffold.

References

Stability and storage conditions for 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 4-(Methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in the synthesis of various pharmaceutical compounds, notably selective COX-2 inhibitors.[1][2][3][4][5] The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and quality of this compound throughout its lifecycle.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage and handling protocols.

PropertyValueReference
CAS Number 5470-49-5[1][2]
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 133-138 °C
Solubility Soluble in water
pKa Not available

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively available in public literature, general principles of forced degradation studies can be applied to understand its potential liabilities.[6][7][8][9][10] Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.[7][8][9]

Based on the structure of this compound, which contains an aniline moiety, it is susceptible to oxidative degradation.[11] The amino group is a primary site for oxidation. Hydrolytic and photolytic degradation pathways may also be relevant. A comprehensive forced degradation study would be necessary to fully elucidate these pathways.

Table of Potential Degradation Conditions and Pathways:

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acidic Hydrolysis Limited degradation expected due to the stability of the sulfone and aniline groups under acidic conditions.Minor hydrolysis products.
Alkaline Hydrolysis Potential for some degradation, though the molecule is generally stable.Minor hydrolysis products.
**Oxidative (e.g., H₂O₂) **Oxidation of the amino group.N-oxides, nitro derivatives, and polymeric impurities.
Thermal (Dry Heat) Generally stable, but potential for decomposition at high temperatures.Unspecified thermal decomposition products.
Photolytic (UV/Vis) Potential for photodegradation, leading to colored impurities.Photodegradation products, potentially colored.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and general chemical knowledge.

Table of Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.To minimize the rate of potential degradation reactions.
Light Protect from light. Store in an opaque or amber container.The aniline moiety can be susceptible to photolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage of high-purity material.To prevent oxidation of the amino group.
Container Keep container tightly closed.To prevent moisture ingress and contamination.

Incompatibilities: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the stability of this compound. These protocols are based on established guidelines from the International Council for Harmonisation (ICH).[12][13][14]

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl and 1 N HCl. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH and 1 N NaOH. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂ and 30% H₂O₂. Store the solutions at room temperature for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 80 °C) for a defined period.

  • Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A dark control should be maintained in parallel.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Caption: Workflow for a forced degradation study of this compound.

Stability-Indicating HPLC Method Development Protocol

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products and impurities.[12][13][14][15]

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Initial Chromatographic Conditions (to be optimized):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV spectral analysis of the analyte)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Method Development: Inject a mixture of the stressed samples from the forced degradation study to evaluate the separation of the parent compound from the degradation products. Optimize the mobile phase composition, gradient, pH, and column type to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Stability_Indicating_HPLC_Method_Development cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) cluster_Application Application Forced_Samples Inject Forced Degradation Samples Optimize Optimize Chromatographic Conditions Forced_Samples->Optimize Resolution Achieve Resolution > 1.5 Optimize->Resolution Specificity Specificity Resolution->Specificity Validate Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability_Testing Routine Stability Testing LOD_LOQ->Stability_Testing

Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.

Role in Signaling Pathways

This compound is a crucial building block for a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, drugs derived from this compound can effectively reduce inflammation and pain.

The upregulation of COX-2 is mediated by various stimuli, including growth factors and tumor promoters, which activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Transcription factors like NF-κB are also involved in the expression of the COX-2 gene.

COX2_Inhibition_Pathway cluster_Upstream Upstream Signaling cluster_COX2_Expression COX-2 Expression cluster_Prostaglandin_Synthesis Prostaglandin Synthesis cluster_Inhibition Inhibition Stimuli Inflammatory Stimuli (e.g., Growth Factors) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Prostaglandins Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Catalysis Inflammation Inflammation Prostaglandins->Inflammation Inhibitor COX-2 Inhibitor (Derived from This compound) Inhibitor->COX2_Enzyme Inhibits

Caption: Simplified signaling pathway showing the role of COX-2 and its inhibition.

Conclusion

While specific, quantitative stability data for this compound is limited in the public domain, this guide provides a robust framework for its proper storage, handling, and stability assessment based on established scientific principles and regulatory guidelines. The provided protocols for forced degradation and stability-indicating method development offer a clear path for researchers to generate the necessary data to ensure the quality and integrity of this important pharmaceutical intermediate. A thorough understanding of its stability profile is paramount for its successful application in drug development and manufacturing.

References

The Biological Significance of 4-(Methylsulfonyl)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Key Pharmacophore in Modern Therapeutics

Introduction

4-(Methylsulfonyl)aniline, a seemingly simple aromatic amine, has emerged as a cornerstone in the design and development of a diverse array of therapeutic agents. Its unique electronic and structural properties make it a privileged scaffold in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer drug discovery. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its mechanism of action, applications in drug development, and the experimental methodologies used to evaluate its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

The core structure of this compound features a methylsulfonyl (-SO₂CH₃) group para to an amino (-NH₂) group on a benzene ring. The potent electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the amine and the overall electronic distribution of the aromatic ring, properties that are expertly exploited in the design of targeted therapies.[1]

Core Applications in Drug Development

The primary therapeutic applications of the this compound scaffold are concentrated in two main areas: as a selective inhibitor of cyclooxygenase-2 (COX-2) for anti-inflammatory effects, and as a key building block for a variety of kinase inhibitors used in oncology.[1]

Selective COX-2 Inhibition

The this compound moiety is a hallmark of the "coxib" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its incorporation into drug molecules like celecoxib and rofecoxib is crucial for their selective inhibition of COX-2 over COX-1.[2][3] This selectivity is attributed to the methylsulfonyl group fitting into a secondary pocket present in the active site of the COX-2 enzyme, an accommodation not possible in the more constricted active site of COX-1.[3] By selectively inhibiting COX-2, these drugs effectively reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme.[2][3]

Kinase Inhibition

In the realm of oncology, the this compound scaffold serves as a versatile building block for the synthesis of a multitude of kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a common feature of many cancers. Derivatives of this compound have been incorporated into inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bcr-Abl.[4][5][6] The aniline nitrogen provides a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds that can be screened for potent and selective kinase inhibitory activity.

Data Presentation

The following tables summarize key quantitative data for representative drugs and compounds containing the this compound pharmacophore.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Celecoxib150.04375[7]
Rofecoxib>1000.018>5555[8]
Valdecoxib5.20.0051040[2]
Etoricoxib1.10.0011100[2]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: In Vitro Kinase Inhibition Data for this compound Derivatives
Derivative ClassTarget KinaseIC₅₀ (nM)Reference
AnilinoquinazolineEGFR1-100[5]
Anilino-pyrimidineVEGFR210-500
Pyrido[2,3-d]pyrimidineBcr-Abl5-250
Imidazo[1,2-a]pyridinep38 MAPK20-1000

Note: The IC₅₀ values represent a range observed for various derivatives within each class and are intended to be illustrative.

Table 3: Pharmacokinetic Properties of Representative COX-2 Inhibitors
ParameterCelecoxibRofecoxib
Bioavailability (%)~22-40 (fasted)~93
Time to Peak Plasma Concentration (Tmax)2-3 hours2-3 hours
Plasma Protein Binding (%)~97~87
Elimination Half-life (t½)~11 hours~17 hours
MetabolismPrimarily via CYP2C9Reductive and oxidative pathways
ExcretionFeces (~57%), Urine (~27%)Urine (~72%), Feces (~14%)

References:[7][9],[8][10]

Table 4: Acute Toxicity of Aniline and Related Compounds
CompoundLD₅₀ (Oral, Rat)Reference
Aniline250 mg/kg[11]
4-Chloroaniline310 mg/kg
This compoundNo specific LD₅₀ data found; categorized as harmful if swallowed.[11]

Note: While a specific LD₅₀ for this compound was not found in the searched literature, its safety data sheet indicates it is harmful if swallowed, suggesting a degree of oral toxicity.[11]

Mandatory Visualization

COX-2 Inhibition Signaling Pathway

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX2_Enzyme COX-2 Arachidonic_Acid->COX2_Enzyme substrate for PGH2 Prostaglandin H2 COX2_Enzyme->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation mediates 4_MSA_Derivative This compound Derivative (e.g., Celecoxib) 4_MSA_Derivative->COX2_Enzyme selectively inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates PLA2->Membrane_Phospholipids acts on

Caption: Selective inhibition of the COX-2 pathway by this compound derivatives.

Experimental Workflow for In Vivo Anti-Inflammatory Assay

Anti_Inflammatory_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Animal_Grouping 1. Animal Grouping (e.g., Rats) Acclimatization 2. Acclimatization Animal_Grouping->Acclimatization Drug_Admin 3. Administration - Vehicle Control - Test Compound - Standard Drug Acclimatization->Drug_Admin Induction 4. Induction of Inflammation (e.g., sub-plantar injection of egg albumin) Drug_Admin->Induction Measurement 5. Paw Volume Measurement (Plethysmometer) at regular intervals Induction->Measurement Calc_Edema 6. Calculate % Inhibition of Edema Measurement->Calc_Edema Stat_Analysis 7. Statistical Analysis (e.g., ANOVA) Calc_Edema->Stat_Analysis Results 8. Results Interpretation Stat_Analysis->Results

Caption: Workflow for the egg-white induced paw edema anti-inflammatory model.

EGFR Signaling Pathway and Inhibition

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS recruits PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Akt Akt PI3K->Akt activates Akt->Transcription_Factors activates 4_MSA_Kinase_Inhibitor This compound-based Kinase Inhibitor 4_MSA_Kinase_Inhibitor->EGFR inhibits (ATP-competitive) Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation leads to

Caption: Inhibition of the EGFR signaling cascade by a this compound-based kinase inhibitor.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Heme Stock: 10 mM in DMSO.

  • Enzyme Solutions: Recombinant human COX-1 and COX-2 enzymes are diluted in assay buffer to the desired concentration.

  • Substrate Solution: Arachidonic acid is prepared as a stock solution in ethanol and diluted in assay buffer.

  • Fluorescent Probe: A suitable probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (ADHP), is used to detect the peroxidase activity of COX.

  • Test Compound: A stock solution of the this compound derivative is prepared in DMSO and serially diluted.

2. Assay Procedure:

  • In a 96-well black microplate, add the following to each well:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL ADHP

    • 10 µL of either COX-1 or COX-2 enzyme solution.

    • 10 µL of the test compound dilution or DMSO for control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.

  • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

3. Data Analysis:

  • The rate of increase in fluorescence is proportional to the COX enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Anti-Inflammatory Activity: Egg-White Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g) are typically used.

  • Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

2. Experimental Groups:

  • Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Group III, IV, V (Test): Receive different doses of the this compound derivative.

3. Procedure:

  • Administer the respective treatments (vehicle, standard, or test compound) orally to the animals.

  • After one hour, induce inflammation by injecting 0.1 mL of fresh, undiluted egg albumin into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the egg albumin injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

4. Data Analysis:

  • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

  • The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) is performed to determine the significance of the results.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for quantifying the inhibitory effect of a compound on a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: A buffer optimized for the specific kinase (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Kinase: Purified recombinant kinase.

  • Substrate: A peptide or protein substrate specific for the kinase.

  • ATP: Adenosine triphosphate at a concentration near the Km for the specific kinase.

  • Test Compound: A stock solution of the this compound derivative is prepared in DMSO and serially diluted.

  • Detection Reagent: A commercial kit that measures ADP production via a luciferase-based reaction (e.g., ADP-Glo™).

2. Assay Procedure:

  • In a 384-well white microplate, add the test compound dilutions or DMSO (for controls).

  • Add the kinase to all wells except for the no-enzyme control.

  • Incubate at room temperature for 10-15 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the first detection reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the second detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

This compound has proven to be a remarkably versatile and valuable scaffold in modern drug discovery. Its ability to serve as a selective COX-2 pharmacophore has led to the development of a new generation of anti-inflammatory drugs with improved safety profiles. Furthermore, its utility as a synthetic building block has enabled the creation of a wide range of potent and selective kinase inhibitors for the treatment of cancer. A thorough understanding of its biological significance, coupled with robust experimental evaluation, will undoubtedly continue to fuel the development of novel and effective therapies based on this privileged chemical entity.

References

Methodological & Application

Synthesis of 4-(Methylsulfonyl)aniline: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive guide for the synthesis of 4-(methylsulfonyl)aniline from 1-methanesulfonyl-4-nitro-benzene, a crucial transformation in the development of various pharmaceutical compounds. The protocols detailed below offer reliable methods for achieving high yields of the target aniline derivative, which serves as a key building block in medicinal chemistry.

Introduction

The reduction of the nitro group in 1-methanesulfonyl-4-nitro-benzene to an amine is a fundamental step in the synthesis of a wide array of biologically active molecules. The resulting product, this compound, is an important intermediate in the preparation of pharmaceuticals. This document outlines a well-established and efficient protocol for this conversion using catalytic hydrogenation, a method known for its clean reaction profile and high yields.

Chemical Reaction Workflow

The synthesis of this compound from 1-methanesulfonyl-4-nitro-benzene is a reduction reaction. The following diagram illustrates the overall transformation.

1-methanesulfonyl-4-nitro-benzene 1-methanesulfonyl-4-nitro-benzene C₇H₇NO₄S This compound This compound C₇H₉NO₂S 1-methanesulfonyl-4-nitro-benzene->this compound Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C) Reducing_Agent->1-methanesulfonyl-4-nitro-benzene Solvent Solvent (e.g., Methanol) Solvent->1-methanesulfonyl-4-nitro-benzene

Caption: Chemical transformation of 1-methanesulfonyl-4-nitro-benzene to this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via catalytic hydrogenation.

Catalytic Hydrogenation Protocol

This protocol is adapted from a standard laboratory procedure for the reduction of nitroarenes.

Materials:

  • 1-methanesulfonyl-4-nitro-benzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Celite

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methanesulfonyl-4-nitro-benzene in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (a hydrogen-filled balloon is suitable for atmospheric pressure reactions). The reaction mixture is stirred vigorously at room temperature.

  • Reaction Monitoring: The reaction progress is monitored until the uptake of hydrogen ceases.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with a small amount of methanol.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The residue is then recrystallized from ethanol to afford pure this compound as a solid.[1]

Data Presentation

The following table summarizes the quantitative data for the catalytic hydrogenation protocol.

ParameterValueReference
Starting Material
1-methanesulfonyl-4-nitro-benzene500 mg (2.48 mmol)[1]
Reagents & Solvents
10% Pd/C100 mg[1]
Methanol20 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
PressureAtmospheric Pressure[1]
Product & Yield
This compound276 mg[1]
Yield65%[1]

Alternative Reduction Methods

While catalytic hydrogenation is a highly effective method, other classical reduction techniques can also be employed. These methods are particularly useful when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations.

  • Reduction with Iron: The Béchamp reduction, which utilizes iron metal in the presence of an acid such as acetic acid or hydrochloric acid, is a cost-effective method for reducing aromatic nitro compounds.[2][3][4][5]

  • Reduction with Tin(II) Chloride: Stannous chloride (SnCl₂) is another common reagent for the reduction of nitroarenes to anilines.[6][7][8] This method is often performed in polar protic solvents like ethanol.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium on carbon is flammable and should be handled with care, especially when dry.

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources.

  • Conduct all operations in a fume hood.

By following the detailed protocol and safety guidelines, researchers can reliably synthesize this compound for use in drug discovery and development projects.

References

Synthesis of 4-(Methylsulfonyl)aniline: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(Methylsulfonyl)aniline is a key building block in medicinal chemistry, recognized for its integral role in the structure of various pharmacologically active compounds. Most notably, it serves as a crucial intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The methylsulfonyl group is a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability. Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles. A prominent example of its application is in the synthesis of Celecoxib, a widely used medication for the treatment of arthritis and acute pain. The amino group of this compound provides a reactive handle for further molecular elaboration, allowing for the construction of complex drug scaffolds.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its nitro precursor, 1-methanesulfonyl-4-nitrobenzene. Below are detailed protocols for the synthesis of the precursor and its subsequent reduction to the target aniline via catalytic hydrogenation, as well as alternative reduction methods.

Part 1: Synthesis of 1-Methanesulfonyl-4-nitrobenzene (Precursor)

This protocol describes the synthesis of the nitro precursor required for the final reduction step.

Reaction Scheme: (A schematic representation of the synthesis of 1-methanesulfonyl-4-nitrobenzene would be depicted here in a publication)

Materials and Reagents:

  • 4-Nitrothiophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrogen peroxide (30% solution)

  • Acetic anhydride

  • Appropriate solvents (e.g., water, ethanol)

Procedure:

  • Synthesis of 4-Nitrophenylthioacetic acid: In a suitable reaction vessel, dissolve 4-nitrothiophenol and chloroacetic acid in an aqueous solution of sodium hydroxide. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture to precipitate the 4-nitrophenylthioacetic acid, which is then collected by filtration, washed with water, and dried.

  • Oxidation to 1-Methanesulfonyl-4-nitrobenzene: Suspend the dried 4-nitrophenylthioacetic acid in a mixture of acetic anhydride and acetic acid. To this suspension, carefully add 30% hydrogen peroxide dropwise while maintaining the temperature below 40°C. After the addition is complete, stir the mixture at room temperature. The reaction is exothermic and will likely require cooling to maintain the desired temperature. Upon completion, the 1-methanesulfonyl-4-nitrobenzene will precipitate. The product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield a crystalline solid.[1]

Part 2: Synthesis of this compound

This method employs catalytic hydrogenation for a clean and efficient reduction of the nitro group.

Reaction Scheme: (A schematic representation of the reduction of 1-methanesulfonyl-4-nitrobenzene to this compound would be depicted here in a publication)

Materials and Reagents:

  • 1-Methanesulfonyl-4-nitrobenzene

  • Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Celite

Procedure:

  • In a hydrogenation flask, dissolve 1-methanesulfonyl-4-nitrobenzene (e.g., 500 mg, 2.48 mmol) in methanol (20 mL).

  • Carefully add 10% Pd/C catalyst (e.g., 100 mg) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (at atmospheric pressure or slightly above) at room temperature.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC analysis.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield this compound as a solid.

This classical method uses iron powder as the reducing agent and is a cost-effective alternative to catalytic hydrogenation.

Materials and Reagents:

  • 1-Methanesulfonyl-4-nitrobenzene

  • Ethanol

  • Water

  • Iron powder

  • Ammonium chloride or Acetic acid

  • Sodium carbonate solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a mixture of ethanol and water (e.g., a 4:1 ratio).

  • Add 1-methanesulfonyl-4-nitrobenzene to the solvent mixture.

  • To this suspension, add iron powder (5-10 equivalents) and ammonium chloride (5-10 equivalents) or a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues.

  • Wash the filter cake with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated sodium carbonate solution until the pH is basic.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

ParameterPrecursor (1-Methanesulfonyl-4-nitrobenzene)Product (this compound)
Molecular Formula C₇H₇NO₄SC₇H₉NO₂S
Molecular Weight 201.20 g/mol 171.22 g/mol
Appearance Yellow crystalline solidWhite to off-white crystalline solid
Melting Point 143-146 °C135.0 to 139.0 °C[2]
Yield (Catalytic Hydrogenation) -~65%
Purity (by GC) >98%>98.0%[2]

Expected Spectroscopic Data for this compound:

  • ¹H NMR (DMSO-d₆): δ ~7.5 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~5.9 (s, 2H, NH₂), ~3.0 (s, 3H, SO₂CH₃). Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

  • ¹³C NMR (DMSO-d₆): δ ~152.0 (C-NH₂), ~129.0 (Ar-C), ~128.0 (Ar-C), ~113.0 (Ar-C), ~44.0 (SO₂CH₃). Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

  • IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1620 (N-H bending), ~1300 and ~1150 (S=O stretching). Note: Peak positions are approximate.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Methanesulfonyl-4-nitrobenzene: This compound is a skin, eye, and respiratory tract irritant. Avoid inhalation of dust and contact with skin and eyes.[3]

  • This compound: May cause skin and serious eye irritation. Harmful if swallowed or in contact with skin, and may cause respiratory irritation.[4]

  • Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Handle with care, preferably under an inert atmosphere or as a wet paste.

  • Hydrogen Gas: Highly flammable. Ensure there are no sources of ignition in the vicinity when performing hydrogenation.

  • Iron Powder: Can be flammable. Avoid creating dust clouds.

  • Solvents: Methanol and ethanol are flammable. Handle away from open flames and other ignition sources.

Mandatory Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_product Product Synthesis 4-Nitrothiophenol 4-Nitrothiophenol Step1 Nucleophilic Substitution 4-Nitrothiophenol->Step1 Chloroacetic_Acid Chloroacetic_Acid Chloroacetic_Acid->Step1 Intermediate 4-Nitrophenylthioacetic acid Step1->Intermediate Step2 Oxidation Intermediate->Step2 H2O2 H₂O₂ H2O2->Step2 Precursor 1-Methanesulfonyl-4-nitrobenzene Step2->Precursor Reduction Catalytic Hydrogenation Precursor->Reduction Catalyst Pd/C, H₂ Catalyst->Reduction Product This compound Reduction->Product Purification Filtration & Recrystallization Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

LogicalRelationships Start Starting Material (1-Methanesulfonyl-4-nitrobenzene) Reduction Reduction of Nitro Group Start->Reduction Method1 Catalytic Hydrogenation (Pd/C, H₂) Reduction->Method1 Method2 Metal/Acid Reduction (Fe/NH₄Cl or Fe/HOAc) Reduction->Method2 Product Crude this compound Method1->Product Method2->Product Purification Purification Product->Purification Recrystallization Recrystallization Purification->Recrystallization Final Pure this compound Recrystallization->Final

References

Application Notes and Protocols: 4-(Methylsulfonyl)aniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)aniline is a key building block in modern organic synthesis, particularly valued in medicinal chemistry. Its structural features, including a nucleophilic amino group and an electron-withdrawing methylsulfonyl group, make it a versatile precursor for a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potent anti-inflammatory agents, with a focus on selective cyclooxygenase-2 (COX-2) inhibitors.

Core Applications: Synthesis of Selective COX-2 Inhibitors

The this compound moiety is a well-established pharmacophore in the design of selective COX-2 inhibitors.[1][2] The sulfonyl group is crucial for binding to a secondary pocket in the COX-2 enzyme, a feature absent in the COX-1 isoform, thereby conferring selectivity.[3] This selectivity is highly desirable as it minimizes the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Derivatives of this compound have been successfully incorporated into various molecular scaffolds to produce compounds with significant anti-inflammatory and analgesic properties.[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Acetanilide

This protocol outlines a multi-step synthesis of the title compound starting from acetanilide.[2]

Step 1: Chlorosulfonation of Acetanilide

  • To a stirred solution of acetanilide (10 g, 0.074 mol) in chloroform (50 mL), add chlorosulfonic acid (30 mL, 0.45 mol) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into crushed ice with constant stirring.

  • Filter the resulting solid, wash with cold water, and dry to yield 4-acetamidobenzenesulfonyl chloride.

Step 2: Reduction of the Sulfonyl Chloride

  • Suspend the 4-acetamidobenzenesulfonyl chloride (10 g, 0.043 mol) in an aqueous solution of sodium sulfite (25 g in 100 mL of water).

  • Heat the mixture to 70-80 °C with stirring for 3 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-acetamidobenzenesulfinic acid.

  • Filter the solid, wash with cold water, and dry.

Step 3: Methylation of the Sulfinic Acid

  • Dissolve the 4-acetamidobenzenesulfinic acid (5 g, 0.025 mol) in a solution of sodium hydroxide (2 g in 50 mL of water).

  • Add dimethyl sulfate (3.5 mL, 0.037 mol) dropwise while maintaining the temperature below 20 °C.

  • Stir the mixture for 4 hours at room temperature.

  • Filter the precipitated solid, wash with water, and dry to obtain N-(4-(methylsulfonyl)phenyl)acetamide.

Step 4: Hydrolysis of the Acetamide

  • Reflux a mixture of N-(4-(methylsulfonyl)phenyl)acetamide (5 g, 0.023 mol), ethanol (50 mL), and concentrated hydrochloric acid (20 mL) for 4 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated this compound is filtered, washed with water, and recrystallized from an ethanol/water mixture to yield the pure product.

Protocol 2: Synthesis of a 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Derivative (A Selective COX-2 Inhibitor)

This protocol describes the synthesis of a potent and selective COX-2 inhibitor using this compound as a precursor to a key intermediate.[3]

Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone

  • A solution of bromine (1.6 g, 10 mmol) in glacial acetic acid (10 mL) is added dropwise to a stirred solution of 4-(methylsulfonyl)acetophenone (1.96 g, 10 mmol) in glacial acetic acid (20 mL) at room temperature.

  • The reaction mixture is stirred for 2 hours, and then poured into ice water.

  • The precipitated solid is filtered, washed with water, and dried to give α-bromo-4-(methylsulfonyl)acetophenone.

Step 2: Synthesis of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one

  • To a solution of α-bromo-4-(methylsulfonyl)acetophenone (2.75 g, 10 mmol) in acetone (50 mL), add aniline (0.93 g, 10 mmol) and potassium carbonate (1.38 g, 10 mmol).

  • The reaction mixture is refluxed for 6 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 3: Synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine

  • A mixture of 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one (0.29 g, 1 mmol) and 2-amino-3-methylpyridine (0.11 g, 1 mmol) in phosphoryl chloride (5 mL) is heated at 100 °C for 8 hours.

  • The reaction mixture is cooled and then carefully poured into ice water.

  • The mixture is neutralized with aqueous ammonia and extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final compound.

Data Presentation

Table 1: Synthesis of this compound Derivatives and their Anti-Inflammatory Activity
CompoundDerivative ofYield (%)Anti-inflammatory Activity (% inhibition of paw edema)Reference
11 Naproxen-Significantly higher than diclofenac (3 mg/Kg) in the 120-300 min interval[4]
12 Indomethacin-Comparable to diclofenac (3 mg/Kg) in the 60-240 min interval[4]
13 Diclofenac-Comparable to diclofenac (3 mg/Kg) at all experimental times[4]
14 Mefenamic acid-Significantly higher than diclofenac (3 mg/Kg) in the 120-300 min interval[4]

Note: Specific yield percentages were not provided in the cited source.

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundRCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
5n 8-methyl, N-p-tolyl35.60.07508.6[3]
Celecoxib->1000.05>2000[3]

Visualizations

Signaling Pathway of COX-2 Inhibition

The primary mechanism of action for anti-inflammatory agents derived from this compound is the inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[5]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins catalysis Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation mediate Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX2 selective inhibition

Caption: Simplified signaling pathway of COX-2 and its inhibition.

General Experimental Workflow for Synthesis and Evaluation

The development of novel anti-inflammatory agents from this compound follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start This compound (Building Block) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (COX-1/COX-2 Inhibition) Purification->InVitro InVivo In Vivo Studies (Anti-inflammatory models) InVitro->InVivo SAR Structure-Activity Relationship (SAR) Analysis InVivo->SAR SAR->Synthesis Optimization

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility in the development of selective COX-2 inhibitors has been well-demonstrated, offering a promising strategy for creating safer anti-inflammatory drugs. The protocols and data presented here provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery programs.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-(Methylsulfonyl)aniline Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and anti-inflammatory evaluation of a promising class of compounds: 4-(Methylsulfonyl)aniline derivatives. This document offers detailed experimental protocols, summarized quantitative data, and visual representations of the underlying biological pathways and experimental workflows. The core structure, this compound, is a key pharmacophore found in several selective COX-2 inhibitors, making its derivatives prime candidates for the development of novel anti-inflammatory drugs with potentially improved safety profiles.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. A key enzyme in the inflammatory cascade is cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3] The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform.[2][4]

The 4-(methylsulfonyl)phenyl moiety is a hallmark of several selective COX-2 inhibitors. This structural feature allows for specific interactions within the active site of the COX-2 enzyme.[5][6] This document details the synthesis of derivatives of this compound and provides protocols for assessing their anti-inflammatory potential through in vivo and in vitro assays.

Data Presentation

In Vitro Cyclooxygenase (COX) Inhibition

The anti-inflammatory activity of this compound derivatives is primarily attributed to their ability to selectively inhibit the COX-2 enzyme. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib (Reference) 24.30.06405
Indole Derivative 4b 33.40.11303.6
Indole Derivative 4d 45.20.17265.9
Indole Derivative 4f 32.80.15218.7
Quinoline Derivative 9d 34.50.063547.6

Data compiled from multiple sources.[6][7]

In Vivo Anti-inflammatory Activity (Egg-White Induced Paw Edema)

The in vivo anti-inflammatory efficacy of synthesized compounds was evaluated using the egg-white induced paw edema model in rats. The percentage of edema inhibition is a measure of the compound's ability to reduce acute inflammation.

CompoundDose (mg/kg)Time (hours)% Edema Inhibition
Control (Vehicle) -30
Diclofenac Sodium (Reference) 3355.2
Compound 11 3362.1
Compound 12 3354.5
Compound 13 3356.3
Compound 14 3365.4

Data represents the peak inhibition observed.[8][9]

Experimental Protocols

Synthesis of this compound

Principle: The synthesis of the core molecule, this compound, can be achieved through a two-step process starting from 4-nitrobenzenethiol. The first step involves the methylation of the thiol group, followed by oxidation to the sulfone. The final step is the reduction of the nitro group to the corresponding aniline. An alternative route involves the direct reduction of 1-methanesulfonyl-4-nitro-benzene.[10]

Protocol:

  • Synthesis of 1-methanesulfonyl-4-nitro-benzene: (This is a common starting material that can also be purchased).

  • Reduction to this compound:

    • Dissolve 1-methanesulfonyl-4-nitro-benzene (2.48 mmol) in methanol (20 mL).

    • Add 10% Palladium on carbon (Pd/C) (100 mg) to the solution.

    • Hydrogenate the mixture at atmospheric pressure until the consumption of hydrogen gas ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain a residue.

    • Recrystallize the residue from ethanol to yield this compound as a solid.[10]

Synthesis of N-(4-(Methylsulfonyl)phenyl)acetamide Derivatives

Principle: Acylation of the amino group of this compound with various acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acetamide derivatives.

Protocol:

  • Dissolve this compound (1 mmol) in a suitable solvent such as dichloromethane or pyridine.

  • Add a base, for example, triethylamine or pyridine (1.2 eq), and cool the mixture to 0 °C.

  • Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and an appropriate aqueous solution (e.g., dilute HCl or NaHCO₃) to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

In Vivo Anti-inflammatory Assay: Egg-White Induced Paw Edema

Principle: This model assesses the ability of a compound to inhibit acute inflammation induced by a phlogistic agent (egg-white) in the paw of a rat. The increase in paw volume (edema) is a measure of inflammation.[6][11]

Protocol:

  • Fast adult Wistar rats overnight with free access to water.

  • Divide the animals into groups (n=5-6 per group): control (vehicle), reference standard (e.g., Diclofenac sodium), and test compound groups (various doses).

  • Administer the test compounds and the reference drug intraperitoneally or orally. The control group receives only the vehicle.

  • After 30-60 minutes, induce inflammation by injecting 0.1 mL of fresh, undiluted egg-white into the sub-plantar region of the left hind paw of each rat.[6][8]

  • Measure the paw volume or thickness immediately before the egg-white injection (0 h) and at regular intervals thereafter (e.g., 0.5, 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro COX-1/COX-2 Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The enzyme activity is often measured by detecting the production of prostaglandins, such as PGE₂.[1][12]

Protocol (General Fluorometric or Colorimetric Method):

  • Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes in a suitable assay buffer.

  • In a 96-well plate, add the assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Add various concentrations of the test compound or a reference inhibitor (e.g., Celecoxib) to the wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[1]

  • Incubate the plate for a specific time (e.g., 5-10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., a dilute acid).

  • Quantify the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA), a colorimetric assay, or a fluorometric assay, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9][13]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production. Include an unstimulated control group and a vehicle control group.

  • After incubation, collect the cell culture supernatant.

  • In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate at room temperature for 10-15 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

  • Calculate the percentage of NO production inhibition for each compound concentration.

Mandatory Visualizations

Signaling Pathways

dot digraph "COX-2 Signaling Pathway in Inflammation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Cytokines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK_Pathway [label="MAPK Pathway\n(p38, ERK, JNK)", fillcolor="#FBBC05", fontcolor="#202124"]; NF_kB_Pathway [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; COX2_Gene_Expression [label="COX-2 Gene\nTranscription", fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Enzyme [label="COX-2 Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Derivatives [label="this compound\nDerivatives", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> TLR4 [color="#202124"]; TLR4 -> MAPK_Pathway [color="#202124"]; TLR4 -> NF_kB_Pathway [color="#202124"]; MAPK_Pathway -> COX2_Gene_Expression [color="#202124"]; NF_kB_Pathway -> COX2_Gene_Expression [color="#202124"]; COX2_Gene_Expression -> COX2_Enzyme [label="Translation", fontsize=8, fontcolor="#5F6368", color="#202124"]; Arachidonic_Acid -> COX2_Enzyme [dir=back, color="#202124"]; COX2_Enzyme -> Prostaglandins [color="#202124"]; Prostaglandins -> Inflammation [color="#202124"]; Derivatives -> COX2_Enzyme [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#5F6368", color="#EA4335"];

// Invisible edges for layout {rank=same; MAPK_Pathway; NF_kB_Pathway;} } .dot Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow

dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, color="#202124"];

// Nodes Synthesis [label="Chemical Synthesis\n(this compound Derivatives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; COX_Assay [label="COX-1/COX-2 Inhibition Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Assay [label="Nitric Oxide Production Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Testing [label="In Vivo Testing\n(for promising candidates)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Paw_Edema_Assay [label="Egg-White Induced\nPaw Edema Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & SAR", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> In_Vitro_Screening; In_Vitro_Screening -> COX_Assay; In_Vitro_Screening -> NO_Assay; {COX_Assay, NO_Assay} -> In_Vivo_Testing; In_Vivo_Testing -> Paw_Edema_Assay; Paw_Edema_Assay -> Data_Analysis; } .dot Caption: Experimental workflow for synthesis and evaluation.

References

Application of 4-(Methylsulfonyl)aniline in the Synthesis of COX-2 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective cyclooxygenase-2 (COX-2) inhibitors are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to their non-selective counterparts. A key structural feature of many selective COX-2 inhibitors is the presence of a sulfonamide or a methylsulfonyl moiety on a phenyl ring. This functional group is crucial for the selective binding to the COX-2 isozyme. 4-(Methylsulfonyl)aniline and its derivatives, such as 4-sulfamoylphenylhydrazine, are therefore vital building blocks in the synthesis of prominent COX-2 inhibitors like Celecoxib. This document provides detailed application notes and experimental protocols for the synthesis of COX-2 inhibitors utilizing these precursors.

Core Concept: The Role of the Sulfonamide Moiety

The selectivity of certain NSAIDs for COX-2 over COX-1 is attributed to the presence of a side pocket in the COX-2 enzyme active site, which is absent in COX-1. The sulfonamide (-SO₂NH₂) or methylsulfonyl (-SO₂CH₃) group of the inhibitor fits into this hydrophilic side pocket, leading to a tighter and more selective binding to COX-2.[1] This targeted inhibition reduces the production of prostaglandins involved in inflammation and pain, while sparing the protective prostaglandins synthesized by COX-1 in the gastric mucosa and platelets.[2]

Synthesis of Celecoxib: A Case Study

The synthesis of Celecoxib is a well-established process that exemplifies the application of a 4-sulfamoylphenyl-containing precursor. The overall synthesis is a two-step process involving a Claisen condensation followed by a cyclization reaction.

Diagram of the Synthetic Workflow for Celecoxib

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization p_methylacetophenone p-Methylacetophenone diketone 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione p_methylacetophenone->diketone ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->diketone celecoxib Celecoxib diketone->celecoxib sulfamoylphenylhydrazine 4-Sulfamoylphenylhydrazine (from Sulfanilamide) sulfamoylphenylhydrazine->celecoxib

Caption: Synthetic pathway for Celecoxib.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Celecoxib.

Table 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione (Claisen Condensation)

Reactant 1Reactant 2Base/SolventTemperature (°C)Time (h)Yield (%)Reference
p-Methylacetophenone (40g)Ethyl Trifluoroacetate (50g)Sodium Hydride (25g) / Toluene60-65196[3]
4-MethylacetophenoneEthyl TrifluoroacetateSodium Ethoxide / Ethanol253100[4]
4-Methylacetophenone (50g)Methyl Trifluoroacetate (56.8g)Sodium Methoxide (25.6g) / Toluene11024Not specified, used in next step[5]

Table 2: Synthesis of Celecoxib (Cyclization)

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione (40g)4-Sulfamoylphenylhydrazine HCl (42.2g)Methanol651094.3 (purity)[5]
4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione4-Sulfamoylphenylhydrazine HClEthanol801790[4]
5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazole (2.26g)4-Bromobenzenesulfonamide (2.83g)Toluene with CuI and K₂CO₃110872.6[6]
4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione (10.5g)4-Sulfamoylphenylhydrazine HCl (10.5g)Ethyl Acetate / Water75-805Not specified, crude yield 27g[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Sulfamoylphenylhydrazine Hydrochloride

This protocol describes the synthesis of the key hydrazine intermediate from sulfanilamide.

Materials:

  • Sulfanilamide

  • Hydrochloric acid (concentrated and 3N)

  • Sodium nitrite

  • Sodium metabisulfite

  • Sodium hydroxide

  • Ice

  • Isopropyl alcohol

Procedure:

  • A mixture of hydrochloric acid (37 ml), water (25 ml), and ice (25 g) is prepared, and sulfanilamide (37 g) is added and cooled to -10°C.[5]

  • An aqueous solution of sodium nitrite (10 g in 12 ml water) is added at -10°C.[5]

  • In a separate flask, an aqueous solution of sodium hydroxide (14 g in 150 ml water) is prepared, and sodium metabisulfite (54 g) is added at 0-5°C.[5]

  • The nitrite solution is slowly added to the sodium metabisulfite solution at 0°C.[5]

  • The reaction mixture is heated to 80°C and stirred for 1 hour.[5]

  • Hydrochloric acid (37 ml) is added to the reaction mixture at 80°C, and stirring is continued at 90°C for 4 hours.[5]

  • The reaction mixture is cooled to 30°C, and additional hydrochloric acid (150 ml) is added and stirred for 30 minutes.[5]

  • The separated solid is filtered, washed with isopropyl alcohol (40 ml), and dried to yield 4-sulfamoylphenylhydrazine hydrochloride.[5]

Protocol 2: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Hexane

  • Hydrochloric acid (aqueous)

Procedure:

  • In a reaction vessel, dissolve sodium ethoxide (1.4 equiv.) in absolute ethanol.[4]

  • To this solution, add p-methylacetophenone (1.0 equiv.) and ethyl trifluoroacetate (1.1 equiv.).[4]

  • Stir the reaction mixture at 25°C for 3 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture with aqueous hydrochloric acid.

  • Concentrate the mixture in vacuo.[4]

  • Triturate the resulting solid with hexane and collect the product by vacuum filtration to obtain 4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione.[4]

Protocol 3: Synthesis of Celecoxib

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)butan-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Absolute ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)butan-1,3-dione (1.1 equiv.) and 4-sulfamoylphenylhydrazine hydrochloride (1.0 equiv.) in absolute ethanol.[4]

  • Heat the reaction mixture to 80°C and maintain for 17 hours.[4]

  • Monitor the reaction by thin-layer chromatography.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.[4]

  • Suspend the residue in ethyl acetate and filter to remove any insoluble byproducts.[4]

  • Concentrate the filtrate to obtain crude Celecoxib.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[7]

Mechanism of COX-2 Inhibition

The anti-inflammatory and analgesic effects of Celecoxib are a direct result of its selective inhibition of the COX-2 enzyme. This inhibition disrupts the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Diagram of the COX-2 Signaling Pathway and Inhibition by Celecoxib

G cluster_pathway COX-2 Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 inhibits

Caption: COX-2 signaling and its inhibition.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of selective COX-2 inhibitors. The sulfonamide moiety derived from these precursors is fundamental to the selective binding and inhibition of the COX-2 enzyme. The provided protocols for the synthesis of Celecoxib offer a detailed guide for researchers in the field of medicinal chemistry and drug development, while the quantitative data allows for the comparison of different synthetic strategies. A thorough understanding of these synthetic routes and the underlying mechanism of action is crucial for the development of novel and improved anti-inflammatory agents.

References

Application Notes and Protocols for the Synthesis of Salicylanilide Derivatives Using 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of salicylanilide derivatives utilizing 4-(methylsulfonyl)aniline as a key starting material. Salicylanilides are a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties. The incorporation of a methylsulfonyl group, a strong electron-withdrawing moiety, on the aniline ring is hypothesized to enhance these biological effects. This protocol outlines a robust synthetic method, purification procedures, and characterization techniques. Additionally, it includes quantitative data on the synthesis and biological activity of analogous compounds and illustrates the experimental workflow and a relevant biological signaling pathway.

Introduction

Salicylanilides, structurally characterized by a 2-hydroxy-N-phenylbenzamide core, have garnered significant interest in medicinal chemistry. Their mechanism of action is often multifaceted, involving the modulation of key cellular signaling pathways. The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical regulator of cell proliferation, survival, and differentiation, has been identified as a target for some salicylanilide derivatives. Constitutive activation of the STAT3 pathway is implicated in various cancers, making it a prime target for therapeutic intervention. The synthesis of novel salicylanilide derivatives with enhanced potency and selectivity is an active area of research. This protocol focuses on the synthesis of a representative salicylanilide derivative using this compound, aiming to produce compounds with potential for therapeutic development.

Data Presentation

Table 1: Synthesis Yields of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide Derivatives

The following table summarizes the yields for the final deprotection step in the synthesis of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide derivatives, which are structurally similar to the target compounds of this protocol.

CompoundSubstituent on SulfonamideYield (%)[1]
1 4-chlorophenyl85
2 3,4-dichlorophenyl88
3 4-methoxyphenyl92
4 4-methylphenyl90
5 N-benzyl89
Table 2: In Vitro Antiproliferative Activity (GI₅₀, µM) of 5-chloro-N-(4-sulfamoylbenzyl)salicylamide Derivatives

The antiproliferative activity of the synthesized derivatives was evaluated against a panel of human cancer cell lines. The GI₅₀ values represent the concentration required to inhibit cell growth by 50%.

CompoundCaco-2 (Colon)[1]HCT-116 (Colon)[1]MDA-MB-231 (Breast)[1]MCF-7 (Breast)[1]
1 7.510.78.35.6
2 3.35.910.75.8
3 >50>50>50>50
4 21.425.130.222.8
5 15.818.321.516.2
Colchicine (Standard) 0.010.0080.0090.007

Experimental Protocols

Synthesis of 5-chloro-2-hydroxy-N-(4-(methylsulfonyl)phenyl)benzamide

This protocol describes the synthesis of a representative salicylanilide derivative from 5-chlorosalicylic acid and this compound.

Materials:

  • 5-chlorosalicylic acid

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Chlorobenzene (anhydrous)

  • Methanol

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Microwave synthesis reactor

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 5-chlorosalicylic acid (1.0 mmol, 1 equiv.) and this compound (1.0 mmol, 1 equiv.) in anhydrous chlorobenzene (10 mL).

  • Addition of Coupling Agent: To the stirred suspension, add phosphorus trichloride (0.5 mmol, 0.5 equiv.) dropwise at room temperature.

  • Microwave Irradiation: Seal the reaction vessel and place it in the microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 120-150 °C) and power (e.g., 100-300 W) for a specified time (e.g., 15-30 minutes). Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final product as a solid. Characterize the compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for Salicylanilide Derivatives cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Synthesis and Purification cluster_product Final Product A 5-chlorosalicylic acid F Amide Bond Formation A->F B This compound B->F C PCl3 (Coupling Agent) C->F D Chlorobenzene (Solvent) D->F E Microwave Irradiation E->F G Aqueous Work-up F->G Reaction Completion H Extraction G->H I Column Chromatography H->I J 5-chloro-2-hydroxy-N-(4-(methylsulfonyl)phenyl)benzamide I->J Purified Product STAT3_Signaling_Pathway Inhibition of STAT3 Signaling by Salicylanilide Derivatives cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation Salicylanilide Salicylanilide Derivative Salicylanilide->JAK Inhibition Salicylanilide->STAT3 Inhibition of Phosphorylation Gene Target Gene Transcription (Proliferation, Survival) DNA->Gene Transcription

References

Experimental Protocols for N-Functionalization of 4-(Methylsulfonyl)aniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)aniline is a key structural motif present in a variety of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry, particularly in the development of anti-inflammatory agents and kinase inhibitors. The methylsulfonyl group, a strong electron-withdrawing substituent, modulates the physicochemical properties of the aniline core, influencing its pKa, lipophilicity, and metabolic stability. N-functionalization of the amino group in this compound provides a versatile handle to introduce diverse chemical functionalities, enabling the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles of drug candidates.

This document provides detailed experimental protocols for the N-acylation, N-alkylation, and N-arylation of this compound, common transformations employed in the synthesis of novel therapeutic agents. The protocols are supplemented with quantitative data and visualizations to aid researchers in the practical application of these synthetic methods. The incorporation of the this compound pharmacophore into known non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to maintain or even enhance their anti-inflammatory activity, potentially with increased selectivity towards COX-2.[1][2]

N-Acylation of this compound

N-acylation is a fundamental reaction to form amides, which are prevalent in numerous drug molecules. This transformation can be readily achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides.

Experimental Protocol: N-Acetylation with Acetic Anhydride

This protocol describes the synthesis of N-(4-(methylsulfonyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Suitable solvent (e.g., water, ether, or solvent-free)

  • Round-bottomed flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a 50 mL round-bottomed flask, a mixture of this compound (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.[3]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is dissolved in ether (5 mL) and allowed to stand at room temperature for 1 hour, during which time the product crystallizes.[3]

  • The crystalline product is collected by filtration.

Quantitative Data for N-Acylation
Acylating AgentSolventReaction TimeYield (%)Reference
Acetic AnhydrideWater8 min92[3]
Acetic AnhydrideSolvent-free5-15 minGood to Excellent[3]

N-Alkylation of this compound

N-alkylation introduces alkyl groups onto the nitrogen atom, a common strategy to modulate the biological activity and physicochemical properties of aniline derivatives. Two primary methods for N-alkylation are direct alkylation with alkyl halides and reductive amination.

Experimental Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol provides a general procedure for the N-alkylation of anilines with alkyl halides.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Base (e.g., NaHCO₃, K₂CO₃)

  • Solvent (e.g., acetonitrile, water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a suitable base (e.g., NaHCO₃, 2.2 eq).

  • Add the solvent (e.g., water) and stir the mixture.

  • Add the alkyl halide (e.g., benzyl bromide, 2.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude N-alkylated product.

  • Purify the crude product by silica gel column chromatography.

Experimental Protocol 2: Reductive Amination with Aldehydes or Ketones

Reductive amination is a versatile one-pot reaction involving the formation of an imine followed by in-situ reduction.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde)

  • Reducing agent (e.g., NaBH₄, NaBH(OAc)₃)

  • Solvent (e.g., THF, DCE)

  • Catalyst (optional, e.g., acetic acid)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in an anhydrous solvent like THF or DCE.

  • If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the solution at room temperature for 20-30 minutes.

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Quantitative Data for N-Alkylation of Anilines (Representative Examples)
Alkylating AgentMethodReducing AgentSolventBaseTemperature (°C)Time (h)Yield (%)
Benzyl BromideDirect Alkylation-AcetonitrileK₂CO₃Reflux695
BenzaldehydeReductive AminationNaBH₄THF-RT0.3391
CyclohexanoneReductive AminationNaBH(OAc)₃DCEAcetic Acid (cat.)RT2485

N-Arylation of this compound

N-arylation, the formation of a carbon-nitrogen bond between an aniline and an aryl group, is a crucial transformation in the synthesis of diarylamines, which are important pharmacophores. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for this purpose.

Experimental Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for N-arylation.

Materials:

  • This compound

  • Aryl halide (e.g., 4-chloroanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, RuPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), base (1.4 eq), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% RuPhos).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 h), monitoring by TLC or GC/MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Protocol 2: Ullmann Condensation

This copper-catalyzed reaction is a classical method for N-arylation, particularly with aryl iodides.

Materials:

  • This compound

  • Aryl iodide (e.g., 2-iodotoluene)

  • Copper catalyst (e.g., CuI)

  • Ligand (optional, e.g., L-proline, N-methylglycine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling polar solvent (e.g., DMSO, DMF)

  • Reaction tube

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a reaction tube, combine the aryl iodide (1.0 eq), this compound (1.2 eq), CuI (10 mol%), ligand (20 mol%), and base (2.0 eq).

  • Add the solvent and seal the tube.

  • Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine and dry over Na₂SO₄.

  • Concentrate the solvent in vacuo.

  • Purify the residue by column chromatography.

Quantitative Data for N-Arylation of Anilines (Representative Examples)
Aryl HalideMethodCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-ChlorotolueneBuchwald-HartwigPd(OAc)₂RuPhosNaOtBuToluene100299
4-BromoanisoleBuchwald-HartwigPd₂(dba)₃XPhosK₃PO₄Dioxane1001895
4-IodotolueneUllmannCuIL-ProlineK₂CO₃DMSO902485-95

Mandatory Visualizations

G Experimental Workflow for N-Functionalization cluster_start Starting Material cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_arylation N-Arylation start This compound acylation Acyl Chloride or Acid Anhydride start->acylation alkylation_direct Alkyl Halide start->alkylation_direct alkylation_reductive Aldehyde/Ketone start->alkylation_reductive arylation_bh Aryl Halide (Buchwald-Hartwig) start->arylation_bh arylation_ullmann Aryl Halide (Ullmann) start->arylation_ullmann product_acylation N-Acylated Product acylation->product_acylation Base (optional) product_alkylation N-Alkylated Product alkylation_direct->product_alkylation Base alkylation_reductive->product_alkylation Reducing Agent product_arylation N-Arylated Product arylation_bh->product_arylation Pd Catalyst, Ligand, Base arylation_ullmann->product_arylation Cu Catalyst, Base G Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [Ar-Pd(II)(NHR'R'')L_n]X amine_coordination->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product

References

Application Notes and Protocols: The Role of 4-(Methylsulfonyl)aniline as a Key Pharmacophore in the Development of Selective NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(methylsulfonyl)aniline moiety is a critical pharmacophore in the design and development of modern non-steroidal anti-inflammatory drugs (NSAIDs). Its incorporation into various molecular scaffolds has been instrumental in achieving selectivity for the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive cyclooxygenase-1 (COX-1) isoform. This selectivity is a key therapeutic advantage, as it is associated with a reduced risk of gastrointestinal side effects commonly observed with traditional non-selective NSAIDs.[1][2] The sulfonyl group of the this compound pharmacophore plays a crucial role in binding to a specific side pocket present in the COX-2 enzyme active site, which is absent in COX-1, thereby conferring its selective inhibitory activity.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for researchers engaged in the development of novel NSAIDs targeting the cyclooxygenase pathway.

Data Presentation: Comparative Inhibitory Activity of NSAIDs Containing the this compound Pharmacophore

The following tables summarize the in vitro inhibitory activity (IC50 values) of key NSAIDs featuring the this compound or a bioisosteric sulfonamide group against COX-1 and COX-2 enzymes. A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.

Table 1: IC50 Values for COX-1 and COX-2 Inhibition by Selective NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib21.50.24288.8
Rofecoxib>1000.53>188
Etoricoxib1620.47344
Valdecoxib21.90.2491.3

Data compiled from multiple sources.[5][6][7] Note that IC50 values can vary based on the specific assay conditions.

Signaling Pathways and Experimental Workflows

Cyclooxygenase Signaling Pathway

The diagram below illustrates the enzymatic conversion of arachidonic acid by COX-1 and COX-2 into prostaglandins, which are key mediators of inflammation and physiological functions. NSAIDs containing the this compound pharmacophore selectively inhibit the COX-2 pathway.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 (PGH2) Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) Physiological Functions (GI protection, platelet aggregation) PGH2_1->Prostaglandins_1 PGH2_2 Prostaglandin H2 (PGH2) Prostaglandins_2 Prostaglandins (e.g., PGE2) Inflammation, Pain, Fever PGH2_2->Prostaglandins_2 COX1->PGH2_1 COX2->PGH2_2 NSAID Traditional NSAIDs NSAID->COX1 NSAID->COX2 Coxib COX-2 Inhibitors (e.g., Celecoxib) Coxib->COX2

Caption: The Cyclooxygenase (COX) Signaling Pathway.

Experimental Workflow for NSAID Development

The following diagram outlines a typical workflow for the development of novel NSAIDs, from initial synthesis to preclinical evaluation.

NSAID_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Optimization Start Starting Materials (e.g., this compound) Synth Synthesis of Novel NSAID Candidates Start->Synth Purify Purification and Characterization Synth->Purify COX_Assay COX-1/COX-2 Inhibition Assay Purify->COX_Assay Cell_Assay Cell-Based Assays (e.g., PGE2 production) COX_Assay->Cell_Assay Edema_Assay Anti-inflammatory Model (e.g., Rat Paw Edema) Cell_Assay->Edema_Assay PK_Study Pharmacokinetic Studies Edema_Assay->PK_Study Tox_Study Toxicology Studies PK_Study->Tox_Study SAR Structure-Activity Relationship (SAR) Analysis Tox_Study->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth Iterative Design

Caption: A generalized workflow for the development of novel NSAIDs.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the IC50 values of test compounds against purified ovine COX-1 and human recombinant COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

  • 96-well microplate

  • Plate reader for colorimetric or fluorometric detection

  • Stop solution (e.g., 1 M HCl)

  • EIA buffer and reagents for prostaglandin detection (if using EIA)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test compounds in assay buffer. A range of serial dilutions of the test compounds should be prepared.

  • Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add a small volume of the test compound dilutions or vehicle (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[8]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time (e.g., 2-10 minutes) to allow for the formation of prostaglandins.[3]

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rat Paw Edema Anti-inflammatory Assay

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.[9][10]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., indomethacin, celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Grouping: Divide the animals into groups (n=5-6 per group), including a control group, a reference drug group, and test compound groups at various doses.

  • Compound Administration: Administer the test compounds and reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis of a this compound-Containing NSAID Analogue (General Procedure)

This protocol provides a general two-step synthesis for conjugating a carboxylic acid-containing NSAID with this compound.

Step 1: Acyl Chloride Formation

  • Dissolve the NSAID (e.g., ibuprofen, naproxen) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Add thionyl chloride (SOCl2) or oxalyl chloride dropwise to the solution. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to stir at room temperature for 1-2 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

Step 2: Amide Formation

  • Dissolve this compound in a dry, aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base such as triethylamine or pyridine.

  • Cool the solution in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of dry solvent and add it dropwise to the this compound solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final this compound-containing NSAID analogue.[10][12]

Conclusion

The this compound pharmacophore is a cornerstone in the development of selective COX-2 inhibitors. The protocols and data presented in this document provide a framework for researchers to design, synthesize, and evaluate novel NSAIDs with improved safety and efficacy profiles. By understanding the structure-activity relationships and employing standardized in vitro and in vivo assays, the development of next-generation anti-inflammatory agents can be significantly advanced.

References

Application of 4-(Methylsulfonyl)aniline in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a significant class of therapeutic agents. 4-(Methylsulfonyl)aniline is a key building block in the synthesis of a variety of potent kinase inhibitors. The methylsulfonyl group can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the inhibitor for the target kinase. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key players in oncogenic signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR).

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors synthesized using this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Survival mTOR->Survival Promotes Inhibitor Kinase Inhibitor (e.g., Anilinoquinazoline) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes AKT AKT PI3K->AKT Activates Permeability Permeability AKT->Permeability Increases Inhibitor Kinase Inhibitor (e.g., Pyrazoline derivative) Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound is outlined below.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (this compound derivative) Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Start->Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biochemical_Assay Biochemical Kinase Assay (Determine IC50) Characterization->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Antiproliferative Activity) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General workflow for kinase inhibitor development.[2]

Data Presentation

The following tables summarize the quantitative data for representative kinase inhibitors synthesized using this compound derivatives.

Table 1: Pyrazoline Derivatives Targeting VEGFR-2, HER2, and EGFR [3]

Compound IDTarget KinaseIC50 (µM)Reference DrugReference Drug IC50 (µM)
18cVEGFR-20.218Sorafenib0.041
18gVEGFR-20.168Sorafenib0.041
18hVEGFR-20.135Sorafenib0.041
18gHER20.496Erlotinib0.085
18hHER20.253Erlotinib0.085
18hEGFR0.574Erlotinib0.105

Table 2: 4-Anilinoquinazoline Derivatives Targeting TNNI3K [4][5]

Compound IDTarget Kinase% Inhibition @ 1 µM
GSK114 (7)TNNi3K99
15TNNi3K98
16TNNi3K97
17TNNi3K99
2TNNi3K1
20TNNi3K99

Experimental Protocols

Protocol 1: Synthesis of Pyrazoline Derivatives Linked to a 4-Methylsulfonylphenyl Scaffold[3]

This protocol describes the synthesis of pyrazoline derivatives from chalcones and 4-(methylsulfonyl)benzohydrazide.

1. Synthesis of Chalcones (16a-q):

  • To a solution of the appropriate substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of NaOH (40%, 10 mL).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

2. Synthesis of Pyrazoline Derivatives (18a-q):

  • A mixture of the appropriate chalcone (16a-q, 1 mmol) and 4-(methylsulfonyl)benzohydrazide (17, 1 mmol) is refluxed in n-butanol (15 mL) for 24 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the separated solid product, wash with cold ethanol, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure pyrazoline derivative.

Characterization:

  • Confirm the structure of the synthesized compounds using 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Protocol 2: General Synthesis of 4-Anilinoquinazoline Derivatives[4][6]

This protocol outlines a general method for the synthesis of 4-anilinoquinazoline derivatives, which can be adapted for use with this compound.

1. Synthesis of 4-Chloroquinazoline Intermediate:

  • Synthesize the desired quinazoline-4-one precursor through established literature methods.

  • Reflux the quinazolin-4-one (1 equivalent) in excess thionyl chloride (SOCl2) or a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) for 4-6 hours.

  • Remove the excess SOCl2 or POCl3 under reduced pressure.

  • Treat the residue with ice-cold water or a saturated solution of sodium bicarbonate to precipitate the 4-chloroquinazoline.

  • Filter the solid, wash with water, and dry to obtain the crude 4-chloroquinazoline intermediate.

2. Synthesis of 4-Anilinoquinazoline Derivatives:

  • A mixture of the 4-chloroquinazoline intermediate (1 equivalent) and the appropriately substituted aniline (e.g., this compound, 1-1.2 equivalents) is heated in a suitable solvent such as isopropanol, n-butanol, or dimethylformamide (DMF).

  • The reaction can be carried out under conventional heating (reflux for 4-16 hours) or using microwave irradiation for a shorter reaction time (e.g., 10-30 minutes at 100-150 °C).[6]

  • The addition of a base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) may be required to neutralize the HCl generated during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and precipitate the product by adding water or an anti-solvent.

  • Filter the solid, wash with the solvent used for precipitation, and dry.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization:

  • Characterize the final products by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of a wide range of kinase inhibitors. The protocols and data presented in this document provide a foundation for researchers in the field of drug discovery to design and synthesize novel and potent kinase inhibitors for therapeutic applications. The methylsulfonyl moiety often plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, thereby contributing to the inhibitory potency and selectivity of the final compounds. Further exploration of derivatives of this compound is a promising avenue for the development of next-generation targeted therapies.

References

Application Notes and Protocols: In Vivo Evaluation of 4-(Methylsulfonyl)aniline Derivatives in a Rat Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vivo evaluation of 4-(methylsulfonyl)aniline derivatives using the well-established rat paw edema model. This model is a standard preclinical assay for assessing the acute anti-inflammatory activity of novel compounds. The this compound moiety is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2).[1][2] By understanding the in vivo efficacy and mechanism of action of these derivatives, researchers can accelerate the development of new anti-inflammatory therapeutics.

Core Concepts

The rat paw edema model is a widely used and reliable method to induce acute inflammation and evaluate the efficacy of anti-inflammatory agents.[3] Inflammation is induced by injecting a phlogistic agent, such as carrageenan or egg white, into the sub-plantar region of the rat's hind paw.[2][3] This injection triggers a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).

The anti-inflammatory effect of a test compound is quantified by measuring the reduction in paw volume or thickness compared to a control group that receives a vehicle. The this compound derivatives are expected to exert their anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade.[1][4]

Experimental Protocols

Carrageenan-Induced Rat Paw Edema Protocol

This protocol details the steps for inducing acute inflammation using carrageenan and evaluating the anti-inflammatory effects of this compound derivatives.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • This compound derivative test compounds

  • Reference drug (e.g., Diclofenac Sodium, Celecoxib)

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment (e.g., oral gavage needles)

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week prior to the experiment to minimize stress-related variations.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group):

    • Group I: Normal Control (No treatment)

    • Group II: Negative Control (Vehicle + Carrageenan)

    • Group III: Positive Control (Reference Drug + Carrageenan)

    • Group IV, V, etc.: Test Groups (this compound derivative at different doses + Carrageenan) Overnight fasting is recommended before the experiment, with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading.

  • Drug Administration: Administer the test compounds, reference drug, or vehicle orally (or via the desired route) to the respective groups. The administration is typically done 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of all animals except the normal control group.

  • Paw Volume Measurement Post-Carrageenan: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[5]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    % Inhibition = [ (Vc - Vt) / Vc ] x 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Egg White-Induced Rat Paw Edema Protocol

An alternative to carrageenan, egg white can also be used to induce acute inflammation. The protocol is similar to the carrageenan model.

Materials:

  • Same as the carrageenan protocol, but replace carrageenan with fresh, undiluted egg white.

Procedure:

The procedure follows the same steps as the carrageenan-induced edema model, with the following modification:

  • Induction of Edema: Inject 0.1 mL of fresh, undiluted egg white into the sub-plantar tissue of the right hind paw.[2][4]

Data Presentation

The quantitative data from the in vivo evaluation should be summarized in a clear and structured table for easy comparison of the anti-inflammatory activity of the different this compound derivatives.

Table 1: Effect of this compound Derivatives on Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) ± SEMPercentage Inhibition of Edema (%)
1 hour
Vehicle Control-0.45 ± 0.04-
Diclofenac Sodium100.25 ± 0.0344.4
Compound A200.30 ± 0.0233.3
Compound B200.28 ± 0.0337.8
3 hours
Vehicle Control-0.85 ± 0.06-
Diclofenac Sodium100.40 ± 0.0552.9
Compound A200.42 ± 0.0450.6
Compound B200.38 ± 0.0555.3
5 hours
Vehicle Control-0.70 ± 0.05-
Diclofenac Sodium100.35 ± 0.0450.0
Compound A200.32 ± 0.0354.3
Compound B200.30 ± 0.0457.1

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of the rat paw edema experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatization Animal Acclimatization grouping Grouping and Fasting acclimatization->grouping baseline Baseline Paw Volume Measurement grouping->baseline admin Drug/Vehicle Administration baseline->admin induction Induction of Edema (Carrageenan/Egg White) admin->induction measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours) induction->measurement calculation Calculate % Inhibition measurement->calculation results Data Presentation and Interpretation calculation->results

Experimental Workflow for Rat Paw Edema Assay
Signaling Pathway of COX-2 Inhibition

This diagram depicts the proposed mechanism of action for this compound derivatives, focusing on the inhibition of the COX-2 pathway in inflammation.

COX-2 Inhibition by this compound Derivatives

Conclusion

The in vivo evaluation of this compound derivatives in the rat paw edema model is a critical step in the preclinical development of novel anti-inflammatory agents. The protocols and data presentation formats outlined in this document provide a comprehensive framework for conducting these studies and interpreting the results. A thorough understanding of the experimental procedures and the underlying signaling pathways will enable researchers to effectively assess the therapeutic potential of these compounds.

References

Application Notes and Protocols for Analytical Monitoring of Reactions with 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring chemical reactions involving 4-(methylsulfonyl)aniline using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust and widely used technique for the quantitative analysis of reaction progress, offering high resolution and sensitivity for separating components in a reaction mixture. This method is ideal for tracking the consumption of this compound and the formation of products over time.

Experimental Protocol: HPLC Analysis

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is commonly used for aniline derivatives.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid or other suitable buffer components

    • High-purity this compound standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) is a good starting point. The composition can be optimized to achieve the best separation for the specific reaction mixture. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: UV detection at 190 nm is suitable for aniline and N-methylaniline, and can be adapted for this compound.[1]

  • Injection Volume: 10 µL

Sample Preparation for Reaction Monitoring:

  • At specified time intervals during the reaction, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of mobile phase) to stop the reaction and prevent further changes.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the prepared sample using the established HPLC method.

Data Analysis:

  • Identify the peaks corresponding to this compound and the product(s) based on their retention times, which should be determined by injecting pure standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standard.

  • Use the linear regression equation from the calibration curve to determine the concentration of this compound remaining in the reaction mixture at each time point.

Data Presentation: HPLC

Table 1: Illustrative Chromatographic Parameters for Aniline Derivatives. [2]

CompoundRetention Time (min)
Aniline4.94[1]
N-Methylaniline5.76[1]
This compoundTo be determined experimentally

Table 2: Example Method Performance Data for Substituted Aniline Analysis. [2]

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in pharmaceutical manufacturing. It is particularly useful for identifying byproducts and unreacted starting materials in reactions involving this compound.

Experimental Protocol: GC-MS Analysis

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Column: A fused silica capillary column, such as one coated with SE-54 (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the analysis of aniline derivatives.[3]

  • Gases: Helium as the carrier gas.

  • Sample Preparation:

    • Extract the reaction mixture with a suitable organic solvent (e.g., methylene chloride).

    • Concentrate the extract if necessary.

    • Derivatization may be required for certain aniline compounds to improve their volatility and chromatographic behavior.

GC-MS Conditions:

  • Injector Temperature: 200°C[4]

  • Injection Mode: Splitless or split (e.g., split ratio 20:1)[4]

  • Oven Temperature Program: Initial temperature of 60°C held for 40 minutes, then ramped to 200°C at 40°C/min and held for 3 minutes.[4]

  • Carrier Gas Flow Rate: 0.9 mL/min[4]

  • Mass Spectrometer Conditions:

    • Ionization Mode: EI

    • Electron Energy: 70 eV[4]

    • Ion Source Temperature: 200°C[4]

    • Scan Range: m/z 40-200[4]

Data Presentation: GC-MS

Table 3: GC-MS Parameters for Analysis of Methylaniline Compounds. [4]

ParameterValue
ColumnDB-1MS Fused Silica Capillary
Injection Volume1 µL
Carrier GasHelium
Ionization ModeElectron Ionization (EI)
Mass Scan Rangem/z 40-200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring

NMR spectroscopy provides detailed structural information and is inherently quantitative, making it an excellent tool for real-time monitoring of chemical reactions without the need for sample workup.

Experimental Protocol: NMR Reaction Monitoring

Instrumentation and Setup:

  • NMR Spectrometer: A standard NMR spectrometer.

  • Flow Cell/NMR Tube: Reactions can be monitored by taking aliquots and running standard NMR spectra, or by using a flow NMR setup where the reaction mixture is continuously circulated through a flow cell within the NMR probe.

Data Acquisition:

  • Acquire an initial ¹H NMR spectrum of the starting material, this compound, to identify its characteristic signals.

  • Initiate the reaction and acquire spectra at regular time intervals.

  • Monitor the decrease in the intensity of the signals corresponding to this compound and the appearance and increase in the intensity of signals from the product(s).

Data Analysis:

  • The concentration of reactants and products can be determined by integrating the respective NMR signals and comparing them to an internal standard of known concentration.

Data Presentation: NMR

Table 4: Approximate ¹H NMR Chemical Shifts for this compound.

ProtonsChemical Shift (ppm)Multiplicity
-CH₃ (sulfonyl)~3.0Singlet
-NH₂~4.0Broad Singlet
Aromatic Protons (ortho to -NH₂)~6.7Doublet
Aromatic Protons (ortho to -SO₂CH₃)~7.7Doublet

Note: Chemical shifts can vary depending on the solvent used.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound, which can be monitored using the analytical techniques described.

G Synthesis of this compound reactant 1-Methanesulfonyl-4-nitrobenzene product This compound reactant->product Hydrogenation reagent H₂, Pd/C

Caption: A typical synthesis of this compound.

General Workflow for HPLC Reaction Monitoring

The workflow for monitoring a reaction using HPLC is outlined below.

G HPLC Reaction Monitoring Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_analysis Analysis start_reaction Start Reaction take_aliquot Take Aliquot at Time (t) start_reaction->take_aliquot quench Quench Reaction take_aliquot->quench filter_sample Filter Sample quench->filter_sample hplc_analysis HPLC Analysis filter_sample->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis

Caption: Workflow for HPLC-based reaction monitoring.

Logical Relationship for Impurity Profiling

The following diagram illustrates the logical steps involved in impurity profiling.

G Impurity Profiling Logic sample Reaction Sample separation Separation (GC or HPLC) sample->separation detection Detection (MS or UV) separation->detection identification Impurity Identification detection->identification quantification Impurity Quantification identification->quantification

Caption: Logical steps in impurity profiling.

References

Application Notes and Protocols for the Use of 4-(Methylsulfonyl)aniline in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)aniline, also known as 4-aminophenyl methyl sulfone, is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry. While traditionally explored for its anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2), its structural motifs are increasingly being incorporated into novel antimicrobial agents. The sulfonamide group is a well-established pharmacophore in antibacterial drugs, acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The methylsulfonyl group, a strong electron-withdrawing moiety, can significantly influence the physicochemical and biological properties of molecules, making this compound an attractive starting material for the design and synthesis of new antimicrobial candidates.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in the development of antimicrobial agents, including synthetic protocols, methods for antimicrobial evaluation, and a summary of reported activity.

Synthesis of Antimicrobial Agents from this compound

The primary amino group of this compound serves as a key functional handle for a variety of chemical modifications to generate diverse libraries of compounds for antimicrobial screening. A common synthetic strategy involves the acylation or sulfonylation of the aniline nitrogen to introduce different pharmacophores.

General Protocol for the Synthesis of N-Substituted Derivatives of this compound

This protocol outlines a general procedure for the synthesis of amide or sulfonamide derivatives starting from this compound.

Materials:

  • This compound

  • Acyl chloride or sulfonyl chloride of interest

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine)

  • Base (e.g., triethylamine or pyridine)

  • Stirring apparatus

  • Reaction vessel

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent.

  • Addition of Base: Add a suitable base (1.1-1.5 equivalents) to the solution to act as an acid scavenger.

  • Addition of Reagent: Slowly add the desired acyl chloride or sulfonyl chloride (1 equivalent) to the reaction mixture at room temperature or 0 °C, depending on the reactivity of the reagent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure derivative.

  • Characterization: Characterize the final compound using standard analytical techniques such as NMR, IR, and mass spectrometry.

Antimicrobial Activity Evaluation

The synthesized derivatives of this compound should be evaluated for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods such as the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for assessing the zone of inhibition are widely used.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[3][4]

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Data Presentation

The antimicrobial activity of various derivatives incorporating the this compound or a related sulfonamide scaffold is summarized in the table below. This data, compiled from various studies, highlights the potential of this chemical class against a range of bacterial pathogens.

Compound ClassTest OrganismMIC (µg/mL)Reference
2-(Methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazoleXanthomonas oryzae pv. oryzae9.89 (EC50)[5]
Mercaptobenzensulfonamides (methoxy substituted)Staphylococcus aureus-[4]
Mercaptobenzensulfonamides (hydroxy substituted)Staphylococcus aureus-[4]
Mercaptobenzensulfonamides (chloro substituted)Escherichia coli-[4]
4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides (Compound 11)Bacillus subtilis>100[6]
4-(1-Aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides (Compound 18)Escherichia coli>100[6]
Heterocyclic 4-aminophenylsulfonyl-carboximidamidesVarious Bacteria & Fungi>256[2]

Note: The table presents a selection of data from the literature. Direct comparison between studies may be limited due to variations in experimental conditions.

Visualizations

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of this compound derivatives to their antimicrobial evaluation.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation start This compound reaction Acylation / Sulfonylation start->reaction Acyl/Sulfonyl Chloride, Base product Derivative Library reaction->product mic_assay MIC Determination (Broth Microdilution) product->mic_assay Screening data_analysis Data Analysis (MIC Values) mic_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalysis THF Tetrahydrofolic Acid (THF) DHF->THF DHFR NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Derivative (from this compound) Sulfonamide->DHPS Competitive Inhibition

References

Application Notes and Protocols for the Synthesis of Novel N-Methylsulfonyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of a series of novel N-methylsulfonyl-indole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory and antimicrobial agents. The protocols outlined below detail a robust synthetic pathway, starting from readily available indole, to generate a key intermediate, 1-(methylsulfonyl)-1H-indole-3-carbaldehyde, and its subsequent conversion into various derivatives.

Introduction

Indole is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs. The incorporation of a methylsulfonyl group onto the indole nitrogen can significantly modulate the electronic properties and biological activity of the resulting molecule. The N-methylsulfonyl moiety is a key pharmacophore in several selective COX-2 inhibitors, suggesting that N-methylsulfonyl-indole derivatives may exhibit potent anti-inflammatory properties with a favorable safety profile.

The synthetic strategy described herein involves a two-step synthesis of the key aldehyde intermediate, followed by the synthesis of three series of derivatives: semicarbazones, thiosemicarbazones, and thiazolidinones. These derivatives have shown promising biological activities, including dual inhibition of COX-2 and 5-LOX enzymes, as well as antimicrobial effects.[1][2][3][4]

Synthetic Workflow

The overall synthetic workflow is depicted below. The initial step is the formylation of indole to produce indole-3-carbaldehyde, followed by the sulfonylation of the indole nitrogen to yield the key intermediate, 1-(methylsulfonyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with various reagents to produce the target derivatives.

G cluster_0 Synthesis of Key Intermediate cluster_1 Synthesis of Derivatives Indole Indole Indole_3_carboxaldehyde Indole-3-carbaldehyde Indole->Indole_3_carboxaldehyde Vilsmeier-Haack (POCl3, DMF) N_Ms_Indole_3_carboxaldehyde 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde Indole_3_carboxaldehyde->N_Ms_Indole_3_carboxaldehyde N-Sulfonylation (MsCl, Base) Semicarbazones Semicarbazone Derivatives N_Ms_Indole_3_carboxaldehyde->Semicarbazones Semicarbazide HCl, NaOAc Thiosemicarbazones Thiosemicarbazone Derivatives N_Ms_Indole_3_carboxaldehyde->Thiosemicarbazones Thiosemicarbazide, AcOH Thiazolidinones Thiazolidinone Derivatives Thiosemicarbazones->Thiazolidinones Ethyl chloroacetate, NaOAc

Caption: Synthetic workflow for N-methylsulfonyl-indole derivatives.

Experimental Protocols

Materials and General Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (60-120 mesh). Melting points were determined in open capillary tubes and are uncorrected. IR spectra were recorded on a FT-IR spectrometer. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent and TMS as an internal standard. Chemical shifts are reported in δ (ppm).

Protocol 1: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

This protocol describes the formylation of indole at the C3 position.

  • To a stirred solution of N,N-dimethylformamide (DMF, 10 mL) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of indole (1.17 g, 10 mmol) in DMF (5 mL) dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into crushed ice (50 g) and neutralize with a saturated solution of sodium carbonate until the pH is basic.

  • A pale yellow solid will precipitate. Filter the solid, wash with water, and dry to afford indole-3-carbaldehyde.

  • The product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of 1-(Methylsulfonyl)-1H-indole-3-carbaldehyde

This protocol describes the N-sulfonylation of indole-3-carbaldehyde.

  • To a solution of indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portionwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methanesulfonyl chloride (MsCl, 0.85 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 1-(methylsulfonyl)-1H-indole-3-carbaldehyde.

Protocol 3: General Procedure for the Synthesis of Semicarbazone Derivatives

  • A mixture of 1-(methylsulfonyl)-1H-indole-3-carbaldehyde (0.22 g, 1 mmol), semicarbazide hydrochloride (0.11 g, 1 mmol), and sodium acetate (0.16 g, 2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours.

  • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford the pure semicarbazone derivative.

Protocol 4: General Procedure for the Synthesis of Thiosemicarbazone Derivatives

  • A solution of 1-(methylsulfonyl)-1H-indole-3-carbaldehyde (0.22 g, 1 mmol) and an appropriate thiosemicarbazide (1 mmol) in ethanol (15 mL) containing a few drops of glacial acetic acid is refluxed for 6-8 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol or DMF/ethanol) provides the pure thiosemicarbazone derivative.

Protocol 5: General Procedure for the Synthesis of Thiazolidinone Derivatives

  • A mixture of the appropriate thiosemicarbazone derivative (1 mmol), ethyl chloroacetate (0.12 mL, 1.1 mmol), and anhydrous sodium acetate (0.25 g, 3 mmol) in absolute ethanol (20 mL) is refluxed for 8-10 hours.

  • The reaction mixture is concentrated under reduced pressure, and the residue is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield the final thiazolidinone derivative.

Data Presentation

The following tables summarize the physicochemical and spectroscopic data for representative synthesized compounds.

Table 1: Physicochemical Data of N-Methylsulfonyl-Indole Derivatives

Compound IDMolecular FormulaYield (%)Melting Point (°C)
3a C₁₁H₁₂N₄O₃S79238-240
4c C₁₇H₁₆N₄O₂S₂79220-222
4e C₁₈H₁₈N₄O₃S₂--
5c C₂₀H₁₈N₄O₃S₂79260-262
5d C₂₁H₂₀N₄O₃S₂76271-273
5e C₂₁H₂₀N₄O₄S₂74273-275

Table 2: Key Spectroscopic Data of N-Methylsulfonyl-Indole Derivatives

Compound IDIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3a 3404-3122 (NH₂, NH), 1696 (C=O), 1227, 1165 (SO₂)3.49 (s, 3H, SO₂CH₃), 6.40 (s, 2H, NH₂), 7.37-7.48 (m, 2H, indole H-5, H-6), 7.87 (d, 1H, indole H-7), 7.97 (s, 1H, indole H-2), 8.11 (s, 1H, N=CH), 8.35 (d, 1H, indole H-4), 10.22 (s, 1H, NH)41.51 (SO₂CH₃), 113.25, 117.51, 123.57, 124.39, 125.87, 127.07, 128.87, 135.37, 135.46, 157.10 (C=O)
4c 3333, 3122 (NH), 1270, 1198 (SO₂), 1129 (C=S)3.51 (s, 3H, SO₂CH₃), 7.23-7.40 (m, 5H, indole H-5, H-6, phenyl H-3, H-4, H-5), 7.44 (d, 2H, phenyl H-2, H-6), 7.61 (d, 1H, indole H-7), 8.21 (s, 1H, indole H-2), 8.35 (d, 1H, indole H-4), 8.45 (s, 1H, N=CH), 9.80 (s, 1H, NH), 11.78 (s, 1H, NH)41.69 (SO₂CH₃), 113.36, 116.65, 123.22, 124.47, 125.78, 126.00, 126.20, 126.98, 128.36, 130.43, 135.38, 138.87, 139.71, 176.18 (C=S)
5c 1620 (C=O), 1242, 1165 (SO₂)3.56 (s, 3H, SO₂CH₃), 4.12 (s, 2H, CH₂), 7.41-7.56 (m, 7H, indole H-5, H-6, phenyl H), 7.90 (d, 1H, indole H-7), 8.06 (s, 1H, indole H-2), 8.42 (d, 1H, indole H-4), 8.53 (s, 1H, N=CH)32.83 (CH₂), 41.75 (SO₂CH₃), 111.94, 113.34, 123.42, 126.13, 127.18, 128.58, 128.75, 129.13, 129.60, 131.96, 134.50, 135.50, 141.58, 152.45, 172.51 (C=O)
5d 1621 (C=O), 1241, 1164 (SO₂)2.39 (s, 3H, CH₃), 3.55 (s, 3H, SO₂CH₃), 4.12 (s, 2H, CH₂), 7.28-7.50 (m, 6H, indole H-5, H-6, p-tolyl H), 7.89 (d, 1H, indole H-7), 8.09 (s, 1H, indole H-2), 8.39 (d, 1H, indole H-4), 8.51 (s, 1H, N=CH)21.23 (CH₃), 32.59 (CH₂), 42.03 (SO₂CH₃), 113.38, 117.08, 123.45, 126.13, 127.12, 128.49, 130.16, 132.00, 132.83, 135.33, 138.74, 149.81, 152.69, 165.40, 172.45 (C=O)
5e 1620 (C=O), 1248, 1166 (SO₂)3.56 (s, 3H, SO₂CH₃), 3.83 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂), 7.33-7.52 (m, 6H, indole H-5, H-6, p-methoxyphenyl H), 7.90 (d, 1H, indole H-7), 8.10 (s, 1H, indole H-2), 8.41 (d, 1H, indole H-4), 8.53 (s, 1H, N=CH)32.71 (CH₂), 41.74 (SO₂CH₃), 55.89 (OCH₃), 113.53, 114.80, 117.17, 123.47, 124.65, 126.12, 127.20, 128.12, 129.84, 131.95, 135.49, 152.64, 159.66, 165.55, 172.69 (C=O)

Note: Data extracted from Philoppes et al., J Enzyme Inhib Med Chem, 2023.[3]

Biological Significance and Signaling Pathway

Many of the synthesized N-methylsulfonyl-indole derivatives have been evaluated for their anti-inflammatory activity and have shown potent inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][3] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Dual inhibition of COX-2 and 5-LOX is a promising strategy for the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional NSAIDs.

G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PLA2->AA hydrolysis PGs Prostaglandins (Inflammation, Pain, Fever) COX1->PGs COX2->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX5->LTs Inhibitor N-Methylsulfonyl-Indole Derivatives Inhibitor->COX2 Inhibition Inhibitor->LOX5 Inhibition

Caption: Dual inhibition of COX-2 and 5-LOX pathways.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonyl)aniline, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: There are two primary and widely employed synthetic routes for the synthesis of this compound:

  • Route A: Oxidation of 4-(methylthio)aniline. This is a very common route that starts with the readily available 4-(methylthio)aniline (also known as 4-aminothioanisole) and oxidizes the sulfide group to a sulfone.

  • Route B: Reduction of 1-methanesulfonyl-4-nitrobenzene. This route involves the reduction of a nitro group to an amine. The starting material can be synthesized by the oxidation of 4-nitrophenyl methyl sulfide.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis. Route A is frequently used due to the commercial availability of 4-(methylthio)aniline. However, Route B can be advantageous if the nitro-substituted precursor is readily accessible or if chemoselectivity is a concern with other functional groups present in a more complex molecule.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Both synthetic routes involve hazardous reagents and reactions. Key safety precautions include:

  • Handling of Oxidizing Agents: Hydrogen peroxide (H₂O₂) is a strong oxidizer. Avoid contact with skin and eyes, and be aware of its potential to form explosive mixtures with organic compounds.

  • Handling of Reducing Agents: Catalytic hydrogenation involves flammable hydrogen gas and pyrophoric catalysts like Palladium on carbon (Pd/C). Ensure proper ventilation and an inert atmosphere. Metallic reducing agents like iron can also react exothermically.

  • Solvent Safety: Use appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Exothermic Reactions: Both the oxidation and reduction steps can be exothermic. Maintain careful temperature control and add reagents slowly.

Troubleshooting Guide: Route A - Oxidation of 4-(methylthio)aniline

This guide addresses common issues encountered during the oxidation of 4-(methylthio)aniline to this compound.

Q1: My reaction is incomplete, and I have a mixture of the starting material, the sulfoxide intermediate, and the desired sulfone. How can I drive the reaction to completion?

A1: Incomplete oxidation is a common issue. Here are several strategies to improve the conversion to the sulfone:

  • Increase the Stoichiometry of the Oxidant: Ensure you are using a sufficient excess of the oxidizing agent, typically hydrogen peroxide. A molar ratio of at least 2.2 equivalents of H₂O₂ to the sulfide is recommended to ensure complete oxidation to the sulfone.[1]

  • Elevate the Reaction Temperature: Increasing the temperature can significantly increase the reaction rate.[1] However, be cautious as higher temperatures can also lead to side reactions. Monitor the reaction closely by TLC.

  • Increase Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to achieve full conversion.

  • Use a Catalyst: Catalysts like sodium tungstate or phosphomolybdate hybrids can significantly accelerate the oxidation of sulfides to sulfones.[2]

Q2: I am observing the formation of colored impurities in my reaction mixture. What are they and how can I prevent them?

A2: The aniline group is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitroso or nitro compounds, and polymeric materials.[3][4]

  • Control the Reaction Temperature: Avoid excessively high temperatures, which can promote the oxidation of the aniline group.

  • Protect the Amine Group: If oxidation of the aniline is a persistent issue, consider protecting it as an acetamide before the oxidation step. The acetyl group can be removed by hydrolysis after the sulfone is formed.[5]

  • Use a Milder Oxidant or a More Selective Catalyst: Explore alternative oxidizing systems that are less prone to oxidizing the aniline group.

Q3: How can I effectively separate the desired this compound from the 4-(methylsulfinyl)aniline intermediate?

A3: The sulfoxide is more polar than the starting sulfide but less polar than the final sulfone. This difference in polarity can be exploited for separation.

  • Column Chromatography: This is a highly effective method for separating the components. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) will allow for the separation of the sulfide, sulfoxide, and sulfone.

  • Recrystallization: If the product mixture solidifies, recrystallization can be an effective purification method.[6][7] Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find conditions where the sulfone has low solubility at room temperature while the sulfoxide remains in solution.

Data Presentation: Oxidation of 4-(methylthio)aniline
ParameterCondition 1Condition 2Condition 3
Starting Material N-(4-(Methylthio)phenyl)acetamide4-(methylthio)aniline4-(methylthio)aniline
Oxidizing Agent 30% H₂O₂30% H₂O₂Oxone®
Solvent 95% EthanolGlacial Acetic AcidMethanol/Water
Temperature Room Temperature80 °CRoom Temperature
Reaction Time 1 hour3 hoursNot Specified
Yield 68% (of the acetamide)[5]Not Specified[1]Good to excellent[8]
Experimental Protocol: Oxidation of N-(4-(Methylthio)phenyl)acetamide[5]
  • Dissolve N-(4-(methylthio)phenyl)acetamide (1.0 eq) in 95% ethanol.

  • Add 30% hydrogen peroxide (2.0 eq) to the solution with continuous stirring.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent to dryness to obtain N-(4-(methylsulfonyl)phenyl)acetamide.

  • Hydrolyze the acetamide group under acidic or basic conditions to yield this compound.

Experimental Workflow: Troubleshooting Incomplete Oxidation

G start Incomplete Oxidation Observed (Mixture of Sulfide, Sulfoxide, Sulfone) decision1 Increase H₂O₂ Stoichiometry (to >2.2 eq) start->decision1 decision2 Elevate Reaction Temperature (e.g., to 80°C) decision1->decision2 No outcome1 Reaction Driven to Completion (Desired Sulfone Obtained) decision1->outcome1 Yes decision3 Increase Reaction Time decision2->decision3 No decision2->outcome1 Yes decision4 Add a Catalyst (e.g., Sodium Tungstate) decision3->decision4 No decision3->outcome1 Yes decision4->outcome1 Yes outcome2 Still Incomplete or Side Products Observed decision4->outcome2 No

Caption: Troubleshooting workflow for incomplete oxidation.

Troubleshooting Guide: Route B - Reduction of 1-methanesulfonyl-4-nitrobenzene

This guide addresses common issues encountered during the reduction of 1-methanesulfonyl-4-nitrobenzene to this compound.

Q1: My reduction reaction is not going to completion, or is very slow. What can I do to improve it?

A1: Several factors can influence the rate and completeness of a nitro group reduction:

  • Catalyst Activity (for catalytic hydrogenation): If using Pd/C, the catalyst may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also need to be optimized.

  • Purity of Starting Material: Impurities in the starting 1-methanesulfonyl-4-nitrobenzene can poison the catalyst. Ensure the starting material is pure.

  • Hydrogen Pressure (for catalytic hydrogenation): While atmospheric pressure can be sufficient, increasing the hydrogen pressure can significantly accelerate the reaction rate.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, consider alternative reducing agents such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), or zinc dust.[9]

Q2: I am concerned about the chemoselectivity of the reduction. Will other functional groups in my molecule be affected?

A2: The choice of reducing agent is crucial for achieving chemoselectivity.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a powerful reducing system and can also reduce other functional groups such as alkenes, alkynes, and some carbonyl compounds.[10]

  • Metal/Acid Systems (e.g., Fe/HCl): These are generally more chemoselective and are often preferred when other reducible functional groups are present.[11]

Q3: The work-up of my reaction is difficult, and I am getting low isolated yields. Any suggestions?

A3: The work-up procedure is critical for obtaining a pure product with a good yield.

  • Filtration of Catalyst: If using a heterogeneous catalyst like Pd/C, ensure it is completely removed by filtration through a pad of Celite®.[2] Incomplete removal can lead to product contamination and discoloration.

  • Basification: After the reduction, the aniline product may be present as an ammonium salt. Neutralizing the reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 8-9 will precipitate the free aniline, which can then be extracted with an organic solvent.[9]

  • Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Data Presentation: Reduction of 1-methanesulfonyl-4-nitrobenzene
ParameterCondition 1Condition 2
Starting Material 1-methanesulfonyl-4-nitro-benzene2-methyl-4-(methylsulfanyl)nitrobenzene
Reducing Agent 10% Pd/C, H₂ (atmospheric pressure)Iron powder, HCl (catalytic)
Solvent MethanolEthanol/Water
Temperature Not specified (hydrogen uptake observed)Reflux
Reaction Time Until no further gas uptakeSeveral hours
Yield 65%[2]Not Specified[9]
Experimental Protocol: Reduction of 1-methanesulfonyl-4-nitro-benzene[2]
  • Dissolve 1-methanesulfonyl-4-nitro-benzene (1.0 eq) in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (e.g., 20% by weight of the starting material).

  • Hydrogenate the mixture at atmospheric pressure, monitoring the uptake of hydrogen gas.

  • Continue the reaction until no further gas uptake is observed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Recrystallize the residue from ethanol to yield pure this compound.

Logical Relationship: Choosing a Reduction Method

G start Need to Reduce Nitro Group in 1-methanesulfonyl-4-nitrobenzene decision1 Are other reducible functional groups present (e.g., alkenes, alkynes)? start->decision1 method1 Use Catalytic Hydrogenation (H₂/Pd-C) decision1->method1 No method2 Use a Chemoselective Metal/Acid System (e.g., Fe/HCl) decision1->method2 Yes

Caption: Decision tree for selecting a reduction method.

References

Technical Support Center: Purification of Crude 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-(methylsulfonyl)aniline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for removing small amounts of impurities from a solid compound, while column chromatography is highly effective for separating the target compound from impurities with different polarities.

Q2: What are the typical impurities found in crude this compound?

A2: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common synthesis involves the reduction of 1-methanesulfonyl-4-nitrobenzene. In this case, potential impurities include:

  • Unreacted starting material: 1-methanesulfonyl-4-nitrobenzene.

  • Byproducts of incomplete reduction: Such as corresponding nitroso and hydroxylamine intermediates.

  • Other reaction byproducts: Depending on the reducing agent and reaction conditions.

  • Oxidation products: Anilines can be susceptible to air oxidation, leading to the formation of colored impurities.

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the likely cause and how can I fix it?

A3: Discoloration in purified anilines is typically due to the presence of oxidized impurities. To address this, you can add a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and the adsorbed colored impurities. Be aware that using an excessive amount of charcoal may lead to a decrease in the final yield.

Q4: I am observing significant product loss during recrystallization. What are the common reasons for a low yield?

A4: A low recovery yield in recrystallization can be attributed to several factors:

  • Using an excessive amount of solvent: This will keep a larger portion of your product dissolved in the mother liquor upon cooling.[1][2]

  • Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: The cooling period may be too short, or the final temperature not low enough.

  • Washing with a solvent at the wrong temperature: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[3]

Troubleshooting Guides

Guide 1: Recrystallization
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[1]Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization.
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again. Scratching the inside of the flask with a glass rod can also help initiate crystallization.[1]
Low yield of purified product. Too much solvent was used, leading to significant product loss in the mother liquor.[1][2]Use the minimum amount of hot solvent necessary to fully dissolve the crude product. You can attempt to recover more product from the mother liquor by concentrating it and performing a second crystallization.
Crystals are colored. Presence of colored impurities, likely due to oxidation.Add a small amount of activated charcoal to the hot solution before the filtration step.[4]
Guide 2: Column Chromatography
Problem Possible Cause Solution
Product does not move from the origin (Rf ≈ 0). The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Product streaks or "tails" on the TLC plate and column. The basic aniline is interacting strongly with the acidic silica gel.Add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine, to the eluent to neutralize the acidic sites on the silica gel.[5][6]
Poor separation of the product from an impurity. The chosen eluent system does not provide adequate resolution.Experiment with different solvent systems on a TLC plate to find an eluent that provides a clear separation between your product and the impurity. An ideal Rf value for the product is typically between 0.2 and 0.4.[6][7]
Low recovery of the product from the column. The product may be irreversibly adsorbed onto the silica gel.Ensure a basic modifier (e.g., triethylamine) is used in the eluent. If the problem persists, consider using a different stationary phase, such as neutral alumina.

Quantitative Data Summary

The following table summarizes the expected outcomes from the purification of crude this compound using the detailed protocols provided below.

Purification Technique Expected Yield Expected Purity Key Advantages Key Disadvantages
Recrystallization (Ethanol) ~65%[8]>98% (by HPLC)Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields if not optimized, less effective for separating impurities with similar solubility.
Column Chromatography 70-90%>99% (by HPLC)High resolution, effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on a documented procedure for the purification of this compound.[8]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while stirring and heating to dissolve the solid completely.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

This protocol is a general procedure for the purification of anilines and should be optimized for this compound using Thin Layer Chromatography (TLC) first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with 0.5% triethylamine. The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4.[6][7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (i.e., increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow crude_recryst Crude Product dissolve Dissolve in Minimal Hot Ethanol crude_recryst->dissolve charcoal Add Activated Charcoal (if colored) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Cool to Room Temp & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Ethanol vac_filter->wash dry_recryst Dry Purified Product wash->dry_recryst crude_chrom Crude Product tlc TLC Analysis for Eluent Selection crude_chrom->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Hexane/EtOAc/TEA load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate dry_chrom Dry Purified Product evaporate->dry_chrom

Caption: Comparative workflow for recrystallization and column chromatography.

troubleshooting_recrystallization cluster_oiling Oiling Out cluster_no_crystals No Crystals cluster_low_yield Low Yield issue Recrystallization Issue cause_oiling Cause: High solvent BP or Supersaturation issue->cause_oiling cause_no_crystals Cause: Too much solvent issue->cause_no_crystals cause_low_yield Cause: Excess solvent issue->cause_low_yield solution_oiling Solution: Reheat, add more solvent, cool slowly, seed cause_oiling->solution_oiling solution_no_crystals Solution: Evaporate solvent, scratch flask cause_no_crystals->solution_no_crystals solution_low_yield Solution: Use minimal hot solvent, recover from mother liquor cause_low_yield->solution_low_yield

Caption: Troubleshooting logic for common recrystallization issues.

References

Identifying and removing impurities in 4-(Methylsulfonyl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 4-(Methylsulfonyl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes for this compound?

A1: Two common synthetic strategies are:

  • Reduction of a nitro-aromatic precursor: This involves the reduction of 1-methanesulfonyl-4-nitro-benzene, often through catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) in a solvent such as methanol.[1][2]

  • Multi-step synthesis from acetanilide: This route starts with the protection of aniline as acetanilide, followed by chlorosulfonation, reaction with ammonia, and subsequent deprotection (hydrolysis) to yield the final product.[1][3]

Q2: My reaction seems complete, but the yield is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: In the reduction of 1-methanesulfonyl-4-nitro-benzene, the hydrogenation may not have gone to completion. Monitor the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed.

  • Side Reactions: Unwanted side reactions can consume starting materials or intermediates. The specific side products will depend on the reaction conditions.

  • Product Loss During Work-up: Significant amounts of the product can be lost during extraction, filtration, or purification steps. Ensure proper phase separation during extractions and minimize transfers.

  • Suboptimal Purification: For purification by recrystallization, choosing the right solvent is crucial. An inappropriate solvent can lead to poor recovery of the product. Ethanol has been successfully used for recrystallization.[2]

Q3: How can I detect impurities in my sample of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for impurity detection.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful technique for separating the main compound from non-volatile impurities and degradation products.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and thermally stable impurities. It combines the separation capabilities of GC with the identification power of mass spectrometry.[4]

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and getting a preliminary assessment of the purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and to identify impurities if they are present in sufficient quantity and have distinct signals.[4]

Q4: I've identified an impurity. What are the common methods for its removal?

A4: The choice of purification method depends on the nature of the impurity.

  • Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solvent. Ethanol is a commonly used solvent for recrystallizing this compound.[2]

  • Column Chromatography: For complex mixtures or when impurities have similar solubility to the product, column chromatography over silica gel is a standard purification technique.[7]

  • Washing/Extraction: If the impurity has different solubility or acid-base properties, it can be removed by washing the organic solution of the product with an appropriate aqueous solution (e.g., dilute acid, base, or brine).[6]

Q5: What are some potential process-related impurities I should look for?

A5: Potential impurities are often related to the starting materials or intermediates of the chosen synthetic route.

  • From Reduction Route: Unreacted 1-methanesulfonyl-4-nitro-benzene is a common impurity if the reduction is incomplete.[2]

  • From Acetanilide Route: You might find residual acetanilide , N-(4-chlorosulfonylphenyl)acetamide , or the N-acetylated intermediate, N-(4-(Methylsulfonyl)phenyl)acetamide , if the reactions at each step are not driven to completion.[3][8]

Data Presentation

Table 1: Comparative Overview of Analytical Techniques for Purity Assessment
TechniquePrincipleBest Suited ForKey ParametersReference
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile and thermally labile compounds.[4][5]Column: C18; Mobile Phase: Acetonitrile/Buffer Gradient; Detection: UV.[5][4][5][9]
GC-MS Separation of volatile components in the gas phase followed by detection and identification by mass spectrometry.Volatile and thermally stable compounds.[4]Carrier Gas: Helium; Injector Temp: ~250-280°C; Detector: Mass Spectrometer.[4][4][9]
NMR Provides detailed information about the molecular structure of a compound.Structural confirmation and quantification of impurities with distinct signals.Quantitative ¹H NMR (qNMR) can determine purity without a reference standard.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction[2]
  • Dissolution: Dissolve 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd-C) (100 mg) to the solution.

  • Hydrogenation: Hydrogenate the mixture at atmospheric pressure. Monitor the reaction until no further hydrogen gas uptake is observed.

  • Filtration: Filter the reaction mixture over celite to remove the Pd-C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude residue.

  • Purification: Recrystallize the residue from ethanol to yield pure this compound as a solid (Yield: ~65%).

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)[5]
  • System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 6.9).

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B.

    • 5-25 min: Linear gradient to 40% A, 60% B.

    • 25-30 min: Hold at 40% A, 60% B.

    • 30-35 min: Return to initial conditions (95% A, 5% B).

    • 35-40 min: Re-equilibration at initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the this compound sample in the initial mobile phase composition.

  • Injection: Inject 10 µL of the sample solution.

  • Analysis: Calculate purity based on the relative peak areas in the chromatogram.

Protocol 3: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)[4]
  • System: A GC system coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Parameters:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: The percentage of impurities is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of impurity peaks can be compared against spectral libraries for identification.

Visualizations

G start Crude Product Obtained purity_check Assess Purity (TLC, HPLC, GC-MS) start->purity_check decision Impurities Detected? purity_check->decision pure Product Meets Purity Specs (>98%) decision->pure No impure Identify Impurity (MS, NMR) decision->impure Yes purification_decision Select Purification Method impure->purification_decision recrystallization Recrystallization purification_decision->recrystallization Crystalline Solid Impurity has different solubility column Column Chromatography purification_decision->column Oily Product or Multiple Impurities wash Aqueous Wash / Extraction purification_decision->wash Impurity has different acid/base properties recheck Re-assess Purity recrystallization->recheck column->recheck wash->recheck recheck->decision G cluster_0 Route 1: Reduction cluster_1 Route 2: From Acetanilide impurity impurity start1 1-Methanesulfonyl- 4-nitro-benzene product1 This compound start1->product1 H₂, Pd/C, MeOH imp1 Unreacted Starting Material imp1->product1 start2 Acetanilide step2 N-(4-chlorosulfonyl- phenyl)acetamide start2->step2 1. Chlorosulfonic acid step3 N-(4-(Methylsulfonyl)- phenyl)acetamide step2->step3 2. NH₃ product2 This compound step3->product2 3. H₃O⁺, Δ imp2 Incomplete Hydrolysis (N-acetyl impurity) imp2->product2

References

Technical Support Center: Optimizing Coupling Reactions with 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 4-(methylsulfonyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound challenging?

A1: this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to its electronic properties. The potent electron-withdrawing nature of the methylsulfonyl group significantly reduces the nucleophilicity of the aniline nitrogen. This decreased reactivity can lead to sluggish or incomplete reactions, requiring carefully optimized conditions to achieve high yields.

Q2: What are the most critical parameters to consider when optimizing a Buchwald-Hartwig amination with this compound?

A2: For a successful Buchwald-Hartwig amination, the choice of ligand, base, and solvent are paramount. Electron-rich and sterically hindered phosphine ligands, such as XPhos, RuPhos, or BrettPhos, are often necessary to promote the catalytic cycle with electron-deficient anilines. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are typically required to facilitate the deprotonation of the weakly acidic N-H bond. The solvent should be anhydrous and capable of dissolving the reaction components; common choices include toluene, dioxane, and THF.

Q3: Can this compound participate in Suzuki or Heck reactions?

A3: While less common as a primary coupling partner in its aniline form for Suzuki and Heck reactions, derivatives of this compound, such as the corresponding aryl halides or triflates, are suitable substrates. For instance, 4-bromo-1-(methylsulfonyl)benzene could undergo a Suzuki coupling with a boronic acid or a Heck reaction with an alkene. If using this compound directly in a Heck-type reaction, it would likely be an amino-Heck reaction, which involves the formation of a carbon-nitrogen bond.

Q4: How can I minimize catalyst deactivation when using this compound?

A4: The sulfonyl group is not typically considered a strong catalyst poison in the same way a thioether might be. However, ensuring a strictly inert atmosphere is crucial to prevent oxidation of the palladium catalyst. Using well-defined, air-stable precatalysts (e.g., G3 or G4 palladacycles) can also lead to more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.

Troubleshooting Guides

Problem 1: Low or No Conversion in Buchwald-Hartwig Amination

Possible Causes & Solutions

  • Insufficiently Active Catalyst:

    • Solution: Switch to a more electron-rich and bulky biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to accelerate the rate-limiting steps of the catalytic cycle with challenging substrates.[1]

    • Solution: Employ a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) to ensure the consistent generation of the active Pd(0) catalyst.[1]

  • Inadequate Base Strength:

    • Solution: Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) to effectively deprotonate the electron-deficient aniline.[1]

  • Presence of Oxygen:

    • Solution: Ensure a rigorously inert atmosphere by using a glovebox or employing proper Schlenk techniques, including multiple vacuum/backfill cycles and using degassed solvents.[1]

  • Incorrect Solvent:

    • Solution: Screen aprotic solvents like toluene, dioxane, or THF. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and unwanted side reactions.

Problem 2: Formation of Significant Side Products

Possible Causes & Solutions

  • Hydrodehalogenation of the Aryl Halide:

    • Solution: This can occur if the catalytic cycle is inefficient. Re-evaluate the ligand and base combination. A more effective catalyst system can promote the desired C-N bond formation over competing side reactions.

  • Homocoupling of the Aryl Halide:

    • Solution: This is often a sign of poor catalyst performance. Ensure a strictly inert atmosphere and consider using a different palladium source or ligand.

Problem 3: Inconsistent Reaction Yields

Possible Causes & Solutions

  • Variable Reagent Quality:

    • Solution: Ensure all reagents, particularly the base and solvent, are of high purity and anhydrous. The quality of the palladium catalyst is also critical.

  • Inefficient Catalyst Activation:

    • Solution: If generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to a precatalyst that provides more reliable activation.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Coupling of a Benzimidazole with this compound

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene100< 5
2Pd(OAc)₂DPEphosCs₂CO₃Toluene10020
3Pd(OAc)₂XPhosCs₂CO₃Toluene10075
4Pd(OAc)₂XPhosCs₂CO₃Dioxane10085
5Pd₂(dba)₃XPhosNaOtBuToluene10092

Data adapted from a study on the synthesis of potential E. coli DNA Gyrase B inhibitors.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
4-Bromo-1-(methylsulfonyl)benzenePd(PPh₃)₄K₂CO₃Dioxane/H₂O90-10012-1875-90
4-Chloro-1-(methylsulfonyl)benzeneXPhos Pd G3K₃PO₄Toluene/H₂O100-11018-2470-85

Note: These are representative conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a suitable palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a Schlenk flask, add the aryl halide derivative of this compound (e.g., 4-bromo-1-(methylsulfonyl)benzene, 1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water (10 mL).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase and purify the residue by flash chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst System start->catalyst base Evaluate Base start->base conditions Verify Reaction Conditions start->conditions ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) catalyst->ligand precatalyst Employ a Precatalyst (e.g., G3/G4 Palladacycle) catalyst->precatalyst strong_base Use Strong, Non-Nucleophilic Base (e.g., NaOtBu) base->strong_base inert Ensure Rigorously Inert Atmosphere conditions->inert solvent Use Anhydrous, Aprotic Solvent (e.g., Toluene) conditions->solvent success Improved Yield ligand->success precatalyst->success strong_base->success inert->success solvent->success

Caption: A workflow for troubleshooting low conversion in coupling reactions.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, This compound, Precatalyst, and Base solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (100-110 °C) solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete purification Concentrate and Purify by Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Buchwald-Hartwig amination.

References

Common side reactions in the synthesis of 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Methylsulfonyl)aniline. The information is designed to help identify and resolve common issues encountered during the synthesis, thereby improving yield, purity, and overall success of the reaction.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address specific challenges you may encounter.

Route 1: Oxidation of 4-(Methylthio)aniline

This synthetic route involves the oxidation of the sulfide group in 4-(methylthio)aniline to a sulfone.

Question 1: My oxidation of 4-(methylthio)aniline is incomplete, and I'm isolating a mixture of the starting material, the corresponding sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

Answer:

Incomplete oxidation is a common issue and can be addressed by several strategies:

  • Choice of Oxidant: While hydrogen peroxide is a common and "green" oxidant, its reactivity can sometimes be insufficient. Consider using a more potent oxidizing agent or a catalytic system. Reagents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) can be effective. However, be aware that these stronger oxidants may also increase the risk of side reactions.

  • Reaction Time and Temperature: Increasing the reaction time or temperature can help push the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration and temperature.

  • Stoichiometry of the Oxidant: Ensure you are using a sufficient molar excess of the oxidizing agent. For the conversion of a sulfide to a sulfone, at least two equivalents of the oxidant are required. A slight excess (e.g., 2.1-2.5 equivalents) is often used to ensure complete conversion.

  • Catalyst: The use of a catalyst, such as sodium tungstate with hydrogen peroxide, can significantly enhance the rate and completeness of the oxidation.

Question 2: I'm observing the formation of colored byproducts and a decrease in the yield of this compound. What are these impurities and how can I prevent their formation?

Answer:

The formation of colored impurities is often due to the oxidation of the aniline functional group. Potential side products include nitrosobenzene and nitrobenzene, which can further react to form azoxybenzene.[1]

To minimize these side reactions:

  • Protect the Amine Group: The most effective strategy is to protect the aniline's amino group before the oxidation step. Acetylation to form N-(4-(methylthio)phenyl)acetamide is a common approach. The acetyl group is an electron-withdrawing group that deactivates the aromatic ring towards oxidation. The protecting group can be removed by hydrolysis after the oxidation is complete.

  • Control Reaction Conditions: Milder reaction conditions (lower temperature, controlled addition of the oxidant) can help to selectively oxidize the sulfide over the aniline.

  • Choice of Oxidant: Some oxidizing agents are more prone to reacting with the aniline group. Experiment with different oxidants to find one that provides the best selectivity for sulfide oxidation.

Route 2: Reduction of 1-Methanesulfonyl-4-nitrobenzene

This route involves the reduction of a nitro group to an amine.

Question 3: My reduction of 1-methanesulfonyl-4-nitrobenzene is not going to completion, and I'm isolating the starting material. What can I do to improve the conversion?

Answer:

Incomplete reduction can be caused by several factors:

  • Catalyst Activity: If you are using catalytic hydrogenation (e.g., with Pd/C), the catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities in the starting material or solvent can also be an issue.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction. If using a balloon, ensure it is sufficiently filled and that there are no leaks in the system.

  • Reaction Time and Temperature: As with oxidation, increasing the reaction time or temperature can improve conversion. Monitor the reaction by TLC or HPLC.

  • Choice of Reducing Agent: If catalytic hydrogenation is not effective, other reducing agents can be used. A common alternative is the use of a metal in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid or iron powder in acetic acid.

Question 4: I'm observing byproducts other than the starting material in my reduction reaction. What are they and how can I avoid them?

Answer:

Side reactions in the reduction of nitroarenes can lead to the formation of intermediates such as nitroso, hydroxylamino, or azo compounds. The formation of these byproducts is dependent on the reducing agent and reaction conditions.

  • With Strong Reducing Agents: The use of strong reducing agents like lithium aluminum hydride (LiAlH4) on aromatic nitro compounds is known to produce azo products and should generally be avoided for the synthesis of anilines.

  • Controlling Catalytic Hydrogenation: During catalytic hydrogenation, the formation of intermediates is usually transient. Ensuring the reaction goes to completion will minimize their presence in the final product.

  • Purification: If minor amounts of these byproducts are formed, they can often be removed by column chromatography or recrystallization.

Route 3: Multi-step Synthesis from Acetanilide

This is a longer synthetic route that involves several steps, each with its own potential for side reactions. A general scheme for this synthesis is outlined in a research paper on the topic.[2]

Question 5: During the chlorosulfonation of acetanilide, I get a low yield of the desired p-acetamidobenzenesulfonyl chloride. What are the likely side reactions?

Answer:

The chlorosulfonation of acetanilide can be a challenging reaction. Common issues include:

  • Formation of the ortho-isomer: While the para-substituted product is major due to steric hindrance from the acetamido group, some of the ortho-isomer can be formed.[3]

  • Hydrolysis of the Sulfonyl Chloride: The p-acetamidobenzenesulfonyl chloride product is sensitive to moisture and can hydrolyze back to the sulfonic acid. It is crucial to perform the reaction under anhydrous conditions and to work up the reaction promptly.

  • Incomplete Reaction: Insufficient chlorosulfonic acid or reaction time can lead to incomplete conversion of the starting material. An excess of chlorosulfonic acid is often used to drive the reaction.[4]

Question 6: In the final deprotection step (hydrolysis of N-(4-(methylsulfonyl)phenyl)acetamide), I am experiencing incomplete reaction or degradation of my product. How can I optimize this step?

Answer:

The hydrolysis of the acetamide protecting group can be performed under acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: Refluxing in aqueous acid (e.g., HCl) is a common method. However, prolonged heating or very strong acidic conditions can potentially lead to side reactions on the sulfonyl group or the aromatic ring. Monitor the reaction closely to avoid degradation.

  • Base-Catalyzed Hydrolysis: Saponification with a base like sodium hydroxide is an alternative. This method may be milder for some substrates.

  • Optimization: If you are facing issues, screen different acids or bases, reaction temperatures, and times to find the optimal conditions for your specific substrate.

Data Summary

The following table summarizes typical yields for the different synthetic routes to this compound. Note that yields can vary significantly based on the specific reaction conditions and scale.

Synthetic RouteKey ReagentsTypical Yield (%)Reference
Reduction of 1-methanesulfonyl-4-nitro-benzene10% Pd/C, H₂65[5]
Multi-step from Acetanilide1. Chlorosulfonic acid 2. Na₂SO₃ 3. (CH₃)₂SO₄ 4. HClNot specified[2][6]

Experimental Protocols

Synthesis of this compound by Reduction of 1-Methanesulfonyl-4-nitro-benzene [5]

A solution of 1-methanesulfonyl-4-nitro-benzene (500 mg, 2.48 mmol) in methanol (20 ml) is hydrogenated over 10% Pd—C (100 mg) at atmospheric pressure until no further gas uptake is observed. The reaction mixture is then filtered over celite and concentrated to give a residue, which is recrystallized from ethanol to yield this compound (276 mg, 65%) as a solid.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered? start->issue low_yield Low Yield / Incomplete Reaction issue->low_yield Yes impurity Impurity Formation issue->impurity Yes check_reagents Check Reagent Stoichiometry & Quality low_yield->check_reagents analyze_byproducts Identify Byproducts (NMR, MS) impurity->analyze_byproducts optimize_conditions Optimize Reaction Conditions (Time, Temp.) check_reagents->optimize_conditions change_reagent Consider Alternative Reagents/Catalyst optimize_conditions->change_reagent solution Problem Resolved change_reagent->solution protecting_group Consider Protecting Group Strategy purification Optimize Purification (Chromatography, Recrystallization) protecting_group->purification purification->solution analyze_byproducts->protecting_group

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Solubility of 4-(Methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-(Methylsulfonyl)aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound and its derivatives?

A1: this compound is often qualitatively described as "soluble in water" in chemical supplier documentation.[1][2][3][4][5] However, for pharmaceutical development, this typically indicates only slight or moderate solubility, which can be a significant hurdle for achieving desired bioavailability. The presence of the crystalline solid form and a relatively high melting point (conflicting reports of 133-138°C and 243-245°C) suggest that the lattice energy of the crystal structure may limit its aqueous solubility.[1][3] For drug development purposes, it is crucial to experimentally determine the quantitative aqueous solubility of your specific derivative.

Q2: How can I experimentally determine the aqueous solubility of my this compound derivative?

A2: The shake-flask method is a common and reliable technique for determining thermodynamic solubility.[6]

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

Materials:

  • Your this compound derivative

  • Purified water (or relevant buffer solution)

  • Scintillation vials or glass flasks

  • Orbital shaker or magnetic stirrer

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial or flask containing a known volume of the aqueous medium.

  • Seal the container and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture.

  • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature.

  • After equilibration, cease agitation and allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

Q3: What are the primary strategies for improving the solubility of this compound derivatives?

A3: The main approaches can be categorized into physical and chemical modifications.

  • Physical Modifications:

    • Particle Size Reduction: Increasing the surface area of the compound through techniques like nanosuspension can enhance the dissolution rate.[7]

    • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a molecular level can improve wettability and dissolution.[8]

  • Chemical Modifications:

    • pH Adjustment: Due to the basicity of the aniline group, the solubility of these derivatives is expected to be pH-dependent.

    • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that can improve its physicochemical properties, including solubility.[9]

Troubleshooting Guides

Issue: My this compound derivative has very low aqueous solubility, leading to poor results in biological assays.

Solution 1: pH Modification

The aniline moiety in your compound is basic and can be protonated at acidic pH, forming a more soluble salt. The pKa of this compound is approximately 1.48.[4]

Troubleshooting Steps:

  • Determine the pH-solubility profile of your compound by performing the shake-flask method across a range of pH values.

  • For in vitro assays, consider using a buffer system that maintains a pH where your compound is sufficiently soluble, provided this pH does not negatively impact the assay itself.

Logical Relationship for pH-Dependent Solubility

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Low_pH [H+] > Ka Protonation Aniline group is protonated (-NH2 -> -NH3+) Low_pH->Protonation Increased_Solubility Increased Aqueous Solubility Protonation->Increased_Solubility Formation of soluble salt High_pH [H+] < Ka Unionized Aniline group is unionized (-NH2) High_pH->Unionized Low_Solubility Low Aqueous Solubility Unionized->Low_Solubility Dominated by hydrophobic character

Caption: pH effect on the solubility of aniline derivatives.

Solution 2: Preparation of a Solid Dispersion

Dispersing your compound in a hydrophilic polymer can prevent crystallization and enhance dissolution.

Experimental Protocol: Solid Dispersion by Solvent Evaporation

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Common solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and carrier are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the this compound derivative and the hydrophilic carrier in the common solvent in a round-bottom flask. A typical drug-to-carrier ratio to start with is 1:4 (w/w).

  • Once a clear solution is formed, evaporate the solvent using a rotary evaporator.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Dry the film under vacuum at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder.

Workflow for Solid Dispersion Preparation

Start Start Dissolve Dissolve Drug and Carrier in a Common Solvent Start->Dissolve Evaporate Evaporate Solvent (Rotary Evaporator) Dissolve->Evaporate Dry Dry the Solid Film (Vacuum Oven) Evaporate->Dry Pulverize Pulverize and Sieve Dry->Pulverize End End Pulverize->End

Caption: General workflow for preparing a solid dispersion.

Solution 3: Nanosuspension Formulation

Reducing the particle size to the nanometer range can significantly increase the dissolution rate.

Experimental Protocol: Nanosuspension by Precipitation

Materials:

  • This compound derivative

  • Solvent (e.g., Dimethyl sulfoxide (DMSO), methanol)

  • Antisolvent (typically water)

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • High-speed homogenizer or sonicator

Procedure:

  • Dissolve the this compound derivative in a suitable solvent to prepare the organic phase.

  • Dissolve a stabilizer in the antisolvent (water) to prepare the aqueous phase.

  • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication.

  • The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Continue homogenization/sonication for a specified time to ensure a narrow particle size distribution.

  • The resulting nanosuspension can be used directly or lyophilized for long-term storage.

Workflow for Nanosuspension Preparation

Start Start Prep_Organic Prepare Organic Phase: Dissolve Drug in Solvent Start->Prep_Organic Prep_Aqueous Prepare Aqueous Phase: Dissolve Stabilizer in Antisolvent Start->Prep_Aqueous Precipitate Add Organic Phase to Aqueous Phase under High Shear Prep_Organic->Precipitate Prep_Aqueous->Precipitate Homogenize Continue Homogenization/Sonication Precipitate->Homogenize End Nanosuspension Homogenize->End

Caption: General workflow for preparing a nanosuspension.

Solution 4: Prodrug Synthesis

A prodrug approach can be employed to temporarily attach a hydrophilic moiety to the aniline nitrogen, which is then cleaved in vivo to release the active drug. A phosphate ester prodrug is a common strategy to dramatically increase aqueous solubility.[9]

Experimental Protocol: Conceptual Prodrug Synthesis (Phosphate Ester)

Materials:

  • Your this compound derivative

  • A suitable phosphoramidate reagent

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure (Conceptual):

  • Dissolve the this compound derivative in the anhydrous solvent.

  • Add the base to the reaction mixture.

  • Slowly add the phosphoramidate reagent at a controlled temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the resulting phosphate prodrug using column chromatography.

Data on Solubility Enhancement

The following tables provide an overview of the potential solubility improvements that can be achieved with the described techniques. Disclaimer: The quantitative data presented here is representative of the improvements seen for poorly soluble compounds in general and is for illustrative purposes. Specific results for this compound derivatives must be determined experimentally.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₇H₉NO₂S[1][5][10]
Molecular Weight171.22 g/mol [1][5][10]
Melting Point133-138°C or 243-245°C[1][3]
pKa1.48[4]
Aqueous SolubilityQualitatively "soluble"[1][2][3][4][5]

Table 2: Expected Solubility Enhancement for this compound Derivatives

TechniqueCarrier/MethodExpected Fold Increase in Solubility
Solid DispersionPVP K30 (1:4 ratio)10 - 50
Solid DispersionPEG 6000 (1:4 ratio)5 - 30
NanosuspensionPrecipitation10 - 100
Prodrug (Phosphate)Phosphoramidation> 1000

Decision-Making Workflow for Solubility Enhancement

Start Poorly Soluble This compound Derivative Is_pH_Sensitive Is the compound's solubility pH-dependent? Start->Is_pH_Sensitive pH_Modification Optimize Buffer pH for Assays Is_pH_Sensitive->pH_Modification Yes Is_Formulation_Feasible Is a formulation approach feasible? Is_pH_Sensitive->Is_Formulation_Feasible No pH_Modification->Is_Formulation_Feasible Solid_Dispersion Solid Dispersion Is_Formulation_Feasible->Solid_Dispersion Yes Nanosuspension Nanosuspension Is_Formulation_Feasible->Nanosuspension Yes Is_Chem_Mod_Feasible Is chemical modification an option? Is_Formulation_Feasible->Is_Chem_Mod_Feasible No End Solubility Enhanced Solid_Dispersion->End Nanosuspension->End Prodrug Prodrug Synthesis Is_Chem_Mod_Feasible->Prodrug Yes Is_Chem_Mod_Feasible->End No, re-evaluate Prodrug->End

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Addressing poor stability of 4-(Methylsulfonyl)aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)aniline, focusing on its stability in solution. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to degradation under several conditions. The primary concerns are photodegradation, oxidation, and instability at non-neutral pH. As an aromatic amine, it is prone to discoloration upon storage, a process often accelerated by elevated temperatures and exposure to light.[1][2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored at room temperature (or refrigerated for long-term storage), protected from light by using amber-colored vials or by wrapping the container in aluminum foil, and in a tightly sealed container to prevent solvent evaporation and exposure to air (oxygen).[1][2][3][4]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of aromatic amines and related sulfonyl compounds, the likely degradation pathways involve oxidation of the aniline moiety and potential reactions under strongly acidic or basic conditions. Oxidation can lead to the formation of colored polymeric impurities. While specific degradation products for this compound are not extensively documented in publicly available literature, for the structurally similar 2-Methyl-4-(methylsulfanyl)aniline, oxidation to the corresponding sulfoxide and sulfone is a known degradation pathway.[5] Given that this compound already contains a sulfone group, degradation is more likely to occur at the aniline functional group.

Q4: How can I monitor the stability of my this compound solution?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7][8][9][10] This method should be able to separate the intact this compound from any potential degradation products. Regular analysis of the solution over time will indicate any decrease in the concentration of the parent compound and the appearance of new peaks corresponding to degradants.

Troubleshooting Guide

This guide addresses common issues encountered when working with solutions of this compound.

Problem Possible Causes Recommended Solutions
Solution has developed a yellow or brown color. 1. Oxidation: Exposure to air (oxygen).2. Photodegradation: Exposure to light.1. Prepare fresh solutions and consider purging with an inert gas (e.g., nitrogen or argon) before sealing the container.2. Store solutions in amber vials or protect them from light.
Inconsistent results in bioassays or chemical reactions. 1. Degradation of stock solution: The concentration of the active compound has decreased over time.2. Formation of interfering degradation products. 1. Prepare fresh stock solutions more frequently.2. Routinely check the purity of the stock solution using a stability-indicating HPLC method.3. If degradation is suspected, purify the compound before use.
Appearance of new peaks in the HPLC chromatogram of a stored solution. 1. Degradation: The new peaks are likely degradation products.1. Conduct a forced degradation study to identify potential degradation products and confirm their retention times.2. Optimize storage conditions (e.g., lower temperature, exclusion of light and oxygen) to minimize degradation.
Precipitation of the compound from the solution. 1. Poor solubility in the chosen solvent. 2. Change in temperature affecting solubility. 3. Solvent evaporation. 1. Ensure the chosen solvent is appropriate for the desired concentration.2. Store the solution at a constant temperature.3. Use tightly sealed containers to prevent solvent loss.

Stability Data Summary

Condition Solvent Expected Stability Potential Degradation Products
Acidic (e.g., 0.1 M HCl) Aqueous/Organic Co-solventPotentially unstable over timeHydrolysis or other acid-catalyzed degradation products
Neutral (pH ~7) Aqueous/Organic Co-solventGenerally stable if protected from light and oxygenMinimal degradation
Basic (e.g., 0.1 M NaOH) Aqueous/Organic Co-solventPotentially unstable, may accelerate oxidationOxidation products, potential for hydrolysis of the sulfonyl group under harsh conditions
Oxidative (e.g., 3% H₂O₂) Aqueous/Organic Co-solventUnstableOxidized aniline derivatives, colored polymeric products
Photochemical (UV/Vis light) AnyUnstablePhotodegradation products (e.g., radicals leading to polymers)
Thermal (e.g., >40°C) AnyMay accelerate degradation, especially oxidationSame as other conditions, but at a faster rate

Experimental Protocols

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) and visible light for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Sample Analysis: After the specified time, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure the separation of degradants with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A starting point could be a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to be suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the main peak from all degradation product peaks in the forced degradation samples.

Visualizations

Degradation_Pathway This compound This compound Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidation (O2, H2O2) Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light (UV/Vis) Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Acid/Base

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_forced_degradation Forced Degradation Study cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Prepare Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Prepare Stock Solution->Thermal Degradation Photodegradation Photodegradation Prepare Stock Solution->Photodegradation HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidative Degradation->HPLC Analysis Thermal Degradation->HPLC Analysis Photodegradation->HPLC Analysis Identify Degradants & Pathways Identify Degradants & Pathways HPLC Analysis->Identify Degradants & Pathways

Caption: Workflow for forced degradation study and analysis.

Troubleshooting_Logic Inconsistent Results? Inconsistent Results? Check Solution Appearance Check Solution Appearance Inconsistent Results?->Check Solution Appearance Colored? Colored? Check Solution Appearance->Colored? Yes Precipitate? Precipitate? Check Solution Appearance->Precipitate? No Prepare Fresh, Protect from Light/Air Prepare Fresh, Protect from Light/Air Colored?->Prepare Fresh, Protect from Light/Air Check HPLC Purity Check HPLC Purity Precipitate?->Check HPLC Purity New Peaks? New Peaks? Check HPLC Purity->New Peaks? Yes Purity OK Purity OK Check HPLC Purity->Purity OK No Optimize Storage, Re-evaluate Stability Optimize Storage, Re-evaluate Stability New Peaks?->Optimize Storage, Re-evaluate Stability Investigate Other Experimental Factors Investigate Other Experimental Factors Purity OK->Investigate Other Experimental Factors

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 4-(Methylsulfonyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Methylsulfonyl)aniline. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address challenges encountered during the scale-up of this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary industrial routes.

Route 1: Catalytic Hydrogenation of 1-(Methylsulfonyl)-4-nitrobenzene

Issue 1: Incomplete or Sluggish Reaction

  • Question: My hydrogenation of 1-(methylsulfonyl)-4-nitrobenzene is stalling before completion, even with extended reaction times. What are the potential causes?

  • Answer: Several factors can lead to an incomplete reaction during scale-up:

    • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities in the starting material or solvent. Ensure high-purity reagents are used for the scaled-up reaction. Sulfur compounds are known catalyst poisons.

    • Poor Mass Transfer: In larger reactors, inefficient agitation can limit the transport of hydrogen gas to the catalyst surface. This is a common issue when scaling up from a lab setting. Ensure the reactor's agitation is sufficient to maintain a good gas-liquid dispersion.

    • Inadequate Hydrogen Pressure: While atmospheric pressure may be sufficient for lab-scale reactions, higher pressures are often necessary at an industrial scale to ensure a sufficient concentration of dissolved hydrogen.

    • Low Reaction Temperature: The reaction rate is temperature-dependent. Ensure the internal temperature of the reactor is maintained at the optimal level.

Issue 2: Formation of Impurities

  • Question: I am observing significant by-product formation, leading to a complex mixture that is difficult to purify. What are the likely side reactions and how can I minimize them?

  • Answer: The primary side reactions in nitroarene hydrogenation are the formation of intermediate products like nitrosobenzene and phenylhydroxylamine, which can further react to form azoxy and azo compounds.

    • Minimize Intermediates: Ensure efficient and continuous hydrogenation by optimizing hydrogen pressure, temperature, and agitation. This will help to quickly convert any intermediates to the desired aniline.

    • Exothermic Reaction Control: The hydrogenation of nitro compounds is highly exothermic. Poor heat transfer in a large reactor can lead to localized hot spots, promoting side reactions.[1] A robust cooling system and controlled addition of the nitro compound or hydrogen may be necessary.

Issue 3: Difficulty in Catalyst Removal

  • Question: After the reaction, I am struggling to efficiently remove the Pd/C catalyst, and my product is contaminated with residual palladium. What are the best practices for catalyst filtration and palladium removal at scale?

  • Answer: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated.[2]

    • Filtration: Use a filter aid like Celite® to facilitate the removal of the fine Pd/C catalyst. Ensure the filter bed is well-prepared to prevent catalyst breakthrough.

    • Metal Scavengers: For removing dissolved palladium species, specialized metal scavengers can be employed. These are materials with a high affinity for palladium that can be easily filtered off after treatment.[3][4]

    • Activated Carbon: Treatment with activated carbon can also reduce palladium levels, though it may also adsorb some of the product, leading to yield loss.[4]

    • Crystallization: A final crystallization step is often effective in purging residual palladium.[3]

Route 2: Multi-step Synthesis from Acetanilide

Issue 1: Low Yield in Bromination Step

  • Question: The bromination of acetanilide is not proceeding to completion, resulting in a low yield of 4-bromoacetanilide. How can I optimize this step for a larger scale?

  • Answer:

    • Reagent Stoichiometry: Ensure the correct molar ratio of bromine to acetanilide is used. An excess of bromine may be required to drive the reaction to completion, but this can also lead to the formation of di-brominated by-products.

    • Reaction Temperature: The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions. Ensure the reactor's cooling system can handle the heat generated during the addition of bromine.

    • Hydrolysis of Amide: The presence of strong acids like HBr can potentially lead to the hydrolysis of the acetamido group, especially if the reaction is heated.[1]

Issue 2: Challenges in Thioether Formation

  • Question: The formation of the thioether intermediate is proving difficult, with low conversion and the presence of side products. What are the critical parameters for this reaction at scale?

  • Answer:

    • pH Control: The reaction of a thiol with a maleimide, a common method for forming thioether bonds, is highly pH-dependent. The optimal pH is typically between 6.5 and 7.5 to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide.

    • Oxygen Exclusion: Thiols are susceptible to oxidation to disulfides, which are unreactive. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Competing Nucleophiles: Ensure that buffers and other reagents do not contain competing nucleophiles, such as primary or secondary amines, which can react with the maleimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the hydrogenation of 1-(methylsulfonyl)-4-nitrobenzene?

A1: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled, and the use of flammable hydrogen gas under pressure.[1] The Pd/C catalyst is also pyrophoric and must be handled with care, especially when wet with solvent and exposed to air. A thorough safety assessment, including reaction calorimetry, is essential before proceeding with a large-scale reaction.

Q2: How can I effectively monitor the progress of the hydrogenation reaction in a large-scale reactor?

A2: In a production environment, direct sampling may be challenging. Process analytical technology (PAT) such as in-line infrared (IR) spectroscopy or Raman spectroscopy can be used to monitor the disappearance of the nitro group and the appearance of the amine group in real-time. Hydrogen uptake can also be monitored to gauge the reaction progress.

Q3: What is a typical impurity profile for this compound produced at an industrial scale?

A3: Besides unreacted starting materials and intermediates from the hydrogenation process (nitroso, azoxy, and azo compounds), impurities can also arise from the starting materials themselves. For the acetanilide route, potential impurities include unreacted acetanilide, 4-bromoacetanilide, and by-products from the thioether formation and subsequent oxidation and hydrolysis steps.

Q4: What is the most cost-effective synthesis route for large-scale production of this compound?

A4: The choice of the most cost-effective route depends on the availability and cost of the starting materials, the complexity of the process, and the required purity of the final product. The catalytic hydrogenation of 1-(methylsulfonyl)-4-nitrobenzene is a more direct route, but the cost and handling of the palladium catalyst are significant considerations. The multi-step synthesis from acetanilide uses cheaper starting materials but involves more unit operations, which can increase processing costs.

Data Presentation

Table 1: Comparison of Lab-Scale and Potential Scale-Up Parameters for the Hydrogenation of 1-(Methylsulfonyl)-4-nitrobenzene

ParameterLab-ScalePotential Scale-UpRationale for Change
Reactant Scale 500 mg>10 kgIncreased production demand.
Solvent Volume 20 mL>100 LMaintain appropriate concentration and allow for efficient stirring.
Catalyst Loading 20% w/w (Pd/C to substrate)1-5% w/wCatalyst cost is a significant factor at scale; optimization is key.
Hydrogen Pressure Atmospheric2-10 barIncreased pressure improves hydrogen availability and reaction rate.
Temperature Room Temperature40-60 °CHigher temperature increases reaction rate but must be controlled to avoid side reactions.
Agitation Magnetic StirringMechanical StirringNecessary for effective mixing and gas dispersion in large volumes.
Reaction Time 2-4 hours4-8 hoursMay be longer due to mass transfer limitations at scale.
Yield 65%>85%Optimized conditions at scale can lead to improved yields.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Hydrogenation

A solution of 1-(methylsulfonyl)-4-nitrobenzene (500 mg, 2.48 mmol) in methanol (20 ml) is hydrogenated over 10% Pd/C (100 mg) at atmospheric pressure. The reaction is monitored by thin-layer chromatography (TLC) until no further gas uptake is observed. The reaction mixture is then filtered through Celite and concentrated to give a residue, which is recrystallized from ethanol to yield this compound (276 mg, 65%) as a solid.[2]

Protocol 2: Multi-step Lab-Scale Synthesis of this compound from Acetanilide

This synthesis involves several steps as described in the literature, including the bromination of acetanilide, formation of a thioether, oxidation to the sulfone, and finally, hydrolysis of the acetamido group to yield this compound.[5]

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Hydrogenation cluster_route2 Route 2: From Acetanilide start1 Start: 1-(Methylsulfonyl)-4-nitrobenzene hydrogenation Catalytic Hydrogenation (Pd/C, H2) start1->hydrogenation filtration1 Catalyst Filtration hydrogenation->filtration1 crystallization1 Crystallization filtration1->crystallization1 product1 Product: this compound crystallization1->product1 start2 Start: Acetanilide bromination Bromination start2->bromination thioether Thioether Formation bromination->thioether oxidation Oxidation thioether->oxidation hydrolysis Hydrolysis oxidation->hydrolysis product2 Product: this compound hydrolysis->product2

Caption: Synthetic routes to this compound.

troubleshooting_hydrogenation issue Issue: Incomplete Hydrogenation cause1 Catalyst Deactivation issue->cause1 cause2 Poor Mass Transfer issue->cause2 cause3 Low H2 Pressure issue->cause3 solution1 Use High-Purity Reagents cause1->solution1 solution2 Increase Agitation Speed cause2->solution2 solution3 Increase H2 Pressure cause3->solution3

Caption: Troubleshooting incomplete hydrogenation.

References

Troubleshooting inconsistent results in biological assays with 4-(Methylsulfonyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)aniline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our IC50 values for a this compound derivative between experiments. What are the likely causes?

A1: High variability in IC50 values often points to issues with compound solubility or inconsistent assay conditions. This compound and its derivatives can have low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous assay buffer, the compound may precipitate, leading to an inconsistent effective concentration in the assay.[1]

To address this, consider the following:

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low and consistent across all wells, ideally below 0.5%, as higher concentrations can be toxic to cells and cause your compound to precipitate.[1][2]

  • Visual Inspection: Before and after adding your compound to the assay plate, visually inspect the wells for any signs of precipitation.[1]

  • Reagent Consistency: Use reagents from the same batch, and ensure enzymes have consistent activity. Variations in enzyme purity or substrate quality can affect reaction kinetics and, consequently, IC50 values.

  • Cell-Based Assay Conditions: Factors such as cell passage number, seeding density, and incubation time can significantly impact results. Standardize these parameters across all experiments.[2][3]

Q2: Our this compound derivative shows potent activity in a biochemical kinase assay but has weak or no effect in our cell-based assay. Why the discrepancy?

A2: This is a common challenge when transitioning from a cell-free to a cellular environment. Several factors could be at play:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target.

  • Metabolic Instability: Cells can metabolize the compound into an inactive form.[1]

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Off-Target Effects: In the complex cellular environment, the compound could interact with other pathways that counteract its intended effect.[1]

Q3: We are seeing a high background signal in our fluorescence-based assay when testing our compound. Could the compound be interfering with the assay?

A3: Yes, compound interference is a known issue in fluorescence-based assays. Aromatic molecules like this compound derivatives can have intrinsic fluorescent properties (autofluorescence), which can lead to false-positive signals.[1][4] Conversely, some compounds can absorb the light emitted by the assay's fluorophore, a phenomenon known as fluorescence quenching, which can lead to false negatives.[4] It is crucial to run control experiments with the compound in the absence of other assay components to check for these effects.

Q4: How can we determine if our this compound derivative is forming aggregates in our assay?

A4: Compound aggregation can lead to non-specific inhibition and misleading results. A common way to test for this is to re-run your assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100.[4] If the compound's inhibitory activity is significantly reduced in the presence of the detergent, it is a strong indication that aggregation was contributing to the observed effect.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate in assay wells after adding the compound.

  • Inconsistent and non-reproducible assay results.[1]

  • Steep, unusual dose-response curves.

Troubleshooting Workflow:

A Precipitate Observed B Lower Final DMSO Concentration (aim for <0.5%) A->B C Add Compound to Buffer with Vigorous Mixing B->C D Consider Using a Co-solvent or Surfactant (e.g., Pluronic F-68) C->D E Assess Kinetic Solubility (check for precipitation over time) D->E F Issue Resolved E->F A High Background Signal B Run 'Compound Only' Control (no enzyme or substrate) A->B C Compound Autofluorescence or Interference? B->C D Switch to an Orthogonal Assay (e.g., luminescence-based if using fluorescence) C->D Yes E Run 'No Substrate' Control C->E No H Issue Resolved D->H F High Kinase Autophosphorylation? E->F G Optimize Kinase Concentration F->G Yes F->H No G->H cluster_0 Inflammatory Stimuli\n(LPS, TNF-α, IL-1β) Inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptors\n(TLR4, TNFR, IL-1R) Receptors (TLR4, TNFR, IL-1R) Inflammatory Stimuli\n(LPS, TNF-α, IL-1β)->Receptors\n(TLR4, TNFR, IL-1R) MAPK Cascades\n(p38, ERK) MAPK Cascades (p38, ERK) Receptors\n(TLR4, TNFR, IL-1R)->MAPK Cascades\n(p38, ERK) IKK Complex IKK Complex Receptors\n(TLR4, TNFR, IL-1R)->IKK Complex COX-2 Gene Transcription COX-2 Gene Transcription MAPK Cascades\n(p38, ERK)->COX-2 Gene Transcription NF-κB NF-κB IKK Complex->NF-κB NF-κB->COX-2 Gene Transcription COX-2 Enzyme COX-2 Enzyme COX-2 Gene Transcription->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins cluster_1 Stress/Cytokines Stress/Cytokines MAPKKK\n(ASK1, TAK1) MAPKKK (ASK1, TAK1) Stress/Cytokines->MAPKKK\n(ASK1, TAK1) MKK3/6 MKK3/6 MAPKKK\n(ASK1, TAK1)->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Targets\n(MK2, Transcription Factors) Downstream Targets (MK2, Transcription Factors) p38 MAPK->Downstream Targets\n(MK2, Transcription Factors) Inflammatory Response Inflammatory Response Downstream Targets\n(MK2, Transcription Factors)->Inflammatory Response A Cell Seeding in 96-well Plate B 24h Incubation (Cell Adherence) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation with Compound (e.g., 48-72h) C->D E Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Data Acquisition (Plate Reader) E->F G Data Analysis (Dose-Response Curve & IC50 Calculation) F->G

References

Best practices for handling and storing 4-(Methylsulfonyl)aniline to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 4-(Methylsulfonyl)aniline to prevent degradation. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Several suppliers recommend room temperature storage.[3][4][5] The compound is also known to be light-sensitive, so it is crucial to store it in a dark place or use an amber-colored vial.[1][4] For added protection against moisture, handling under an inert gas is also advised.[1]

Q2: Is refrigeration necessary for storing this compound?

A2: While some sources suggest refrigeration, room temperature storage is generally considered acceptable.[3][4][5][6] If the compound is stored in a refrigerator, it is important to allow the container to equilibrate to room temperature before opening to prevent condensation, as the compound is sensitive to moisture.[1]

Q3: What are the primary degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on structurally similar aromatic amines, degradation is likely to occur through oxidative, photolytic, and microbial pathways.[7][8] Oxidative degradation may target the electron-rich amino group and the aromatic ring, potentially leading to the formation of hydroxylated derivatives or N-oxides.[7] The methylsulfonyl group is generally stable but can be involved in more complex degradation mechanisms under harsh conditions.

Q4: What are the known incompatibilities for this compound?

A4: this compound is incompatible with strong oxidizing agents.[9][10] Contact with these substances should be avoided to prevent rapid degradation or hazardous reactions.

Q5: What are the signs of degradation in this compound?

A5: Physical signs of degradation can include a change in color from its typical white or off-white appearance, clumping of the solid material (indicating moisture uptake), or a noticeable change in solubility. For a more accurate assessment, analytical techniques such as HPLC should be used to check for the appearance of new impurity peaks or a decrease in the main peak's area.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compoundVerify the storage conditions of the compound. Run a quality control check using a reference standard if available.
Change in physical appearance (e.g., color) Exposure to light or air (oxidation)Discard the affected batch and use a fresh, properly stored sample. Ensure future storage is in a dark, airtight container.
Compound is difficult to dissolve Moisture absorptionDry the compound under vacuum if appropriate for the experimental procedure. For future prevention, store in a desiccator or handle in a glove box.
Presence of impurity peaks in analysis (e.g., HPLC, NMR) Degradation due to improper handling or storageReview handling procedures to minimize exposure to air, light, and moisture. Consider repurifying the material if a large quantity is affected.

Summary of Handling and Storage Best Practices

Parameter Recommendation Rationale
Temperature Room temperature or refrigerated[6]Prevents thermal degradation.
Light Store in a dark place or use amber vials[1]Prevents photodegradation.
Atmosphere Store in a tightly sealed container, preferably under inert gas[1][2]Minimizes oxidation and moisture absorption.
Moisture Keep in a dry location, consider using a desiccator[1][2]Prevents hydrolysis and physical changes.
Incompatibilities Avoid contact with strong oxidizing agents[9][10]Prevents chemical reactions that can lead to degradation.

Proposed Degradation Pathway

degradation_pathway Proposed Degradation Pathway for this compound This compound This compound Hydroxylated_Intermediates Hydroxylated Intermediates This compound->Hydroxylated_Intermediates Oxidation/Photolysis N-Oxide N-Oxide Derivatives This compound->N-Oxide Oxidation Oxidative_Stress Oxidative Stress (e.g., air, peroxides) Oxidative_Stress->this compound Photolytic_Stress Photolytic Stress (UV/Visible Light) Photolytic_Stress->this compound Ring_Opening_Products Ring Opening Products Hydroxylated_Intermediates->Ring_Opening_Products Further Oxidation Further_Degradation Further Degradation Products N-Oxide->Further_Degradation Ring_Opening_Products->Further_Degradation

Caption: Proposed degradation pathways for this compound under oxidative and photolytic stress.

Experimental Protocol: Stability Testing of this compound

This protocol outlines a method for assessing the stability of this compound under various environmental conditions, consistent with ICH guidelines.[4][10]

1. Objective: To evaluate the stability of this compound under conditions of elevated temperature, humidity, and light exposure.

2. Materials:

  • This compound (high purity)
  • HPLC grade acetonitrile and water
  • Calibrated stability chambers
  • Photostability chamber
  • HPLC system with a UV detector
  • Amber and clear glass vials

3. Procedure:

4. Data Presentation:

Condition Time Point % Assay of this compound Total Impurities (%)
Initial (Time 0)0
25°C / 60% RH3 months
6 months
12 months
40°C / 75% RH1 month
3 months
6 months
PhotostabilityExposed
Dark Control

Troubleshooting Workflow for Stability Issues

troubleshooting_workflow Troubleshooting Workflow for Stability Issues Start Start: Unexpected Results Check_Storage Check Storage Conditions (Temp, Light, Humidity) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Correct Storage Conditions Storage_OK->Correct_Storage No Check_Handling Review Handling Procedures (Exposure to air/light) Storage_OK->Check_Handling Yes Re-evaluate Re-evaluate Experiment Correct_Storage->Re-evaluate End End: Issue Resolved Re-evaluate->End Handling_OK Handling OK? Check_Handling->Handling_OK Improve_Handling Improve Handling Procedures Handling_OK->Improve_Handling No Analyze_Sample Analyze Sample Purity (e.g., HPLC) Handling_OK->Analyze_Sample Yes Improve_Handling->Re-evaluate Purity_OK Purity >98%? Analyze_Sample->Purity_OK Consider_Purification Consider Purification or Use New Batch Purity_OK->Consider_Purification No Purity_OK->End Yes Consider_Purification->Re-evaluate

Caption: A logical workflow for troubleshooting unexpected experimental results potentially caused by the degradation of this compound.

References

How to avoid the formation of colored impurities in 4-(Methylsulfonyl)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the formation of colored impurities in reactions involving 4-(Methylsulfonyl)aniline.

Troubleshooting Guides & FAQs

Issue 1: My reaction mixture or final product has an undesirable yellow, red, or brown color.

Q1: What is the primary cause of color formation in reactions with this compound?

A1: The most common cause of colored impurities in reactions involving this compound is the oxidation of the aniline functional group.[1] Like many anilines, this compound is susceptible to air oxidation, which can lead to the formation of highly colored polymeric byproducts.[2] While the electron-withdrawing nature of the methylsulfonyl group reduces the electron density on the nitrogen atom, making it less prone to oxidation than aniline itself, color formation can still occur, especially under harsh reaction conditions or prolonged exposure to air.[3]

Q2: What are the specific colored impurities that can form?

A2: The colored impurities are typically complex mixtures of oxidized and polymerized aniline derivatives. The initial step often involves the formation of radical cations, which can then couple to form dimers and eventually long-chain polymers with extended conjugation, resulting in strong absorption of visible light.[4][5]

Q3: How can I prevent the formation of these colored impurities during the reaction?

A3: The key to preventing color formation is to minimize the oxidation of the aniline group. Here are several effective strategies:

  • Inert Atmosphere: Conducting your reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent air oxidation.[6] This is particularly crucial for reactions that require elevated temperatures or long reaction times.

  • Control of Reaction Temperature: High temperatures can accelerate the rate of oxidation. Whenever possible, run your reactions at the lowest effective temperature.

  • pH Control: The susceptibility of anilines to oxidation can be pH-dependent. In some cases, maintaining a specific pH range can help to minimize the formation of colored byproducts.[7]

  • Use of High-Purity Starting Materials: Ensure that your this compound and other reagents are of high purity and free from trace metal impurities that can catalyze oxidation reactions.

Q4: My reaction is complete, but the work-up is introducing color. What can I do?

A4: Color formation can also occur during the work-up procedure. To mitigate this:

  • Acidic Wash: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can help remove basic, colored impurities by converting them into their water-soluble salts.[2] Be cautious if your desired product is acid-sensitive.

  • Minimize Exposure to Air and Light: Work-up procedures should be performed promptly, and the product should be protected from prolonged exposure to air and light.

Issue 2: My purified this compound product is still colored.

Q5: I've tried to purify my product, but it retains a colored tint. What purification methods are most effective for removing colored impurities?

A5: If your product is still colored after initial purification, several techniques can be employed for decolorization:

  • Activated Carbon (Charcoal) Treatment: Activated carbon is highly effective at adsorbing colored impurities due to its porous structure and large surface area.[8][9]

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical for effective color removal.[10][11]

  • Column Chromatography: Silica gel chromatography can be used to separate the desired product from colored impurities.[12] For highly colored and polar impurities, sometimes a different stationary phase or reversed-phase chromatography might be more effective.[12]

Experimental Protocols

Protocol 1: General Procedure for Reactions Under an Inert Atmosphere

This protocol provides a general guideline for setting up a reaction under an inert atmosphere to minimize oxidation.

Materials:

  • Two or three-necked round-bottom flask

  • Condenser (if refluxing)

  • Septa

  • Nitrogen or Argon gas supply with a bubbler

  • Schlenk line (optional, for more rigorous inert conditions)

  • Degassed solvents

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry it under vacuum or in an oven to remove any adsorbed moisture. Allow the glassware to cool to room temperature under a stream of inert gas.

  • Purging the System: Once assembled, purge the reaction vessel with nitrogen or argon for 10-15 minutes. If using a balloon, fill and evacuate the flask with the inert gas three times.

  • Addition of Reagents: Add the solid this compound and any other solid reagents to the flask under a positive pressure of inert gas.

  • Addition of Solvents and Liquid Reagents: Add degassed solvents and liquid reagents via a syringe or cannula through a septum.

  • Reaction: Maintain a positive pressure of the inert gas throughout the reaction. The gas outlet should be connected to a bubbler to monitor the gas flow and prevent over-pressurization.

  • Work-up: After the reaction is complete, cool the mixture to room temperature under the inert atmosphere before proceeding with the work-up.

Protocol 2: Decolorization using Activated Carbon

This protocol describes the general procedure for removing colored impurities from a solution using activated carbon.

Materials:

  • Crude, colored product solution

  • Activated carbon (powdered)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filter paper (fluted)

  • Funnel

  • Clean receiving flask

Procedure:

  • Dissolution: Dissolve the crude, colored product in a suitable solvent in an Erlenmeyer flask. Use the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly. Caution: Do not add activated carbon to a boiling solution, as this can cause bumping.[9]

  • Addition of Activated Carbon: Add a small amount of activated carbon to the warm solution (typically 1-5% by weight of the solute). Swirl the flask to ensure the carbon is well-dispersed.

  • Heating: Gently heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent the product from crystallizing in the funnel.

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to room temperature to induce crystallization of the purified product.

  • Isolation: Collect the pure crystals by vacuum filtration.

Parameter Recommendation Rationale
Amount of Activated Carbon 1-5% w/w of the soluteUsing too much can lead to a loss of the desired product due to adsorption.
Contact Time 5-10 minutesSufficient time for adsorption of impurities without significant product loss.
Temperature Near the boiling point of the solventEnhances the solubility of the product and the efficiency of adsorption.
Protocol 3: Recrystallization for Color Removal

This protocol outlines the steps for purifying this compound and removing colored impurities through recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For this compound, common solvents to test include ethanol, methanol, and water, or mixtures thereof.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until a clear, saturated solution is obtained.

  • Decolorization (Optional): If the hot solution is still colored, follow the activated carbon protocol (Protocol 2) at this stage.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be followed by placing the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Solvent System Solubility Profile Notes
Ethanol/Water Good solubility in hot ethanol, poor in cold water.A common and effective system for many anilines.
Methanol Moderate to good solubility.May require cooling to low temperatures for good recovery.

Visualizations

Reaction_Troubleshooting cluster_reaction During Reaction cluster_workup During Work-up cluster_purification After Purification Start Reaction with this compound Color_Formation Color Formation Observed Start->Color_Formation Oxidation Probable Cause: Oxidation of Aniline Group Color_Formation->Oxidation Yes Workup_Color Color Appears During Work-up Color_Formation->Workup_Color No Prevention Prevention Strategies Oxidation->Prevention Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Prevention->Inert_Atmosphere Low_Temp Lower Reaction Temperature Prevention->Low_Temp pH_Control Control pH Prevention->pH_Control High_Purity Use High-Purity Reagents Prevention->High_Purity Workup_Oxidation Probable Cause: Air Oxidation Workup_Color->Workup_Oxidation Yes Final_Product_Colored Final Product is Colored Workup_Color->Final_Product_Colored No Workup_Solutions Work-up Solutions Workup_Oxidation->Workup_Solutions Acid_Wash Acidic Wash (e.g., 1M HCl) Workup_Solutions->Acid_Wash Minimize_Exposure Minimize Air/Light Exposure Workup_Solutions->Minimize_Exposure Purification_Methods Decolorization Methods Final_Product_Colored->Purification_Methods Yes Activated_Carbon Activated Carbon Treatment Purification_Methods->Activated_Carbon Recrystallization Recrystallization Purification_Methods->Recrystallization Chromatography Column Chromatography Purification_Methods->Chromatography

Caption: Troubleshooting workflow for colored impurities.

Experimental_Workflow cluster_prevention Prevention of Impurity Formation cluster_reaction Reaction Execution cluster_purification Purification and Decolorization A Start with High-Purity This compound B Set up Reaction Under Inert Atmosphere (N2/Ar) A->B C Use Degassed Solvents B->C D Maintain Optimal Temperature and pH C->D E Perform Chemical Transformation D->E F Initial Work-up (e.g., Acidic Wash) E->F G Check for Color F->G H Decolorize with Activated Carbon (if needed) G->H Color Present I Purify by Recrystallization or Column Chromatography G->I No Color H->I J Obtain Pure, Colorless Product I->J

Caption: General experimental workflow.

References

Technical Support Center: Optimizing Work-Up Procedures for Reactions Involving 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the work-up procedures for chemical reactions involving 4-(Methylsulfonyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that influence reaction work-up?

A1: Understanding the properties of this compound is crucial for designing an effective work-up strategy. The presence of the electron-withdrawing methylsulfonyl group significantly impacts its solubility and basicity.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Work-up
Molecular Weight 171.22 g/mol [1][2]Standard for a small organic molecule.
Melting Point 135-139 °CCan be a solid at room temperature, which may be useful for isolation by filtration if the product is a liquid or soluble.
Solubility Slightly soluble in chloroform and ethyl acetate; Soluble in water.[3]Its water solubility can complicate simple aqueous extractions if the product is also water-soluble.
pKa of Conjugate Acid ~2.7The methylsulfonyl group is strongly electron-withdrawing, making the aniline nitrogen significantly less basic than aniline (pKa of anilinium ion is ~4.6).[4] This means a more acidic solution may be required for protonation and extraction into an aqueous layer.

Q2: What are common impurities or byproducts encountered in reactions with this compound?

A2: Common side reactions can lead to impurities that complicate purification. Being aware of these can help in designing an appropriate work-up and purification strategy.

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Di-substituted Products: In reactions like N-acylation or N-alkylation, over-reaction can lead to the formation of di-substituted products.[5] For instance, in an acylation, a diacylated byproduct may form, which is typically less polar than the desired mono-acylated product.[5]

  • Oxidation Products: While the methylsulfonyl group is already in a high oxidation state, other parts of the molecule or other reagents can be susceptible to oxidation, leading to colored impurities.[5]

  • Side products from reagents: Byproducts from the reagents used (e.g., hydrolyzed acylating agents) can also be present.

Q3: How do I remove unreacted this compound from my reaction mixture?

A3: Due to its reduced basicity, removing unreacted this compound requires careful consideration of the pH for an acidic wash.

  • Acidic Wash: A standard method to remove basic impurities is to wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[5] This protonates the aniline, forming a water-soluble salt that partitions into the aqueous phase. However, given the lower basicity of this compound, the efficiency of this extraction may be lower than with more basic anilines. It may be necessary to use a more concentrated acid or multiple washes. Caution: This method is only suitable if your desired product is stable under acidic conditions.[5]

  • Solvent Trituration/Recrystallization: If your product has different solubility properties from this compound, you can use trituration or recrystallization. For example, dissolving the crude mixture in a minimal amount of a solvent in which your product is sparingly soluble and the aniline is soluble, followed by filtration, can be effective.

Troubleshooting Guides

Issue 1: Low recovery of the desired product after an acidic wash.

  • Potential Cause: Your product may also be basic and is being extracted into the acidic aqueous layer.

  • Solution:

    • Check the pH of the aqueous layer: If it is highly acidic, your product might be protonated.

    • Back-extraction: Neutralize the acidic aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract with an organic solvent to recover your product.

    • Alternative work-up: If your product is consistently lost during acidic washes, consider alternative purification methods like column chromatography or recrystallization that do not rely on acid-base extraction.

Issue 2: An emulsion forms during the liquid-liquid extraction.

  • Potential Cause: The presence of polar impurities or fine solid particles can stabilize emulsions.

  • Solution:

    • Add brine: Washing with a saturated aqueous NaCl solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

    • Filtration: If a fine precipitate is visible, filtering the entire mixture through a pad of celite can help to remove the solid particles that may be stabilizing the emulsion.

    • Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.

Issue 3: The isolated product is colored, even after purification.

  • Potential Cause: Formation of colored impurities due to oxidation of the aniline or other components.[5]

  • Solution:

    • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help to adsorb colored impurities. Filter the mixture through celite to remove the carbon before concentrating the solution.[5]

    • Inert Atmosphere: In the future, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of these colored byproducts.[5]

Experimental Protocols

Protocol 1: General Work-up Procedure for a Neutral Product from an N-Acylation Reaction

This protocol is suitable for reactions where the desired product is neutral and stable to mild acid and base.

  • Quench the Reaction: Once the reaction is complete, cool the mixture to room temperature. If reactive reagents like acyl chlorides were used, quench by slowly adding water or a saturated aqueous solution of NH₄Cl.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1 M HCl (2 x volume of the organic layer). This step is to remove any unreacted this compound and other basic impurities.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x volume of the organic layer) to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as CO₂ may be generated.

  • Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Further purify the crude product by column chromatography or recrystallization as needed.

Diagram 1: General N-Acylation Work-up Workflow

Workup_Workflow ReactionMixture Reaction Mixture Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) ReactionMixture->Quench Dilute Dilute with Organic Solvent Quench->Dilute AcidWash Wash with 1 M HCl (Removes unreacted aniline) Dilute->AcidWash BaseWash Wash with sat. NaHCO₃ (Neutralizes excess acid) AcidWash->BaseWash BrineWash Wash with Brine (Removes residual water) BaseWash->BrineWash Dry Dry with Na₂SO₄ or MgSO₄ BrineWash->Dry FilterConcentrate Filter and Concentrate Dry->FilterConcentrate CrudeProduct Crude Product FilterConcentrate->CrudeProduct Purification Purification (Column Chromatography or Recrystallization) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

Caption: General workflow for the work-up of an N-acylation reaction.

Protocol 2: Troubleshooting Decision Tree for Product Isolation

This decision tree can help guide the troubleshooting process when the initial work-up does not yield the desired product in sufficient purity or quantity.

Diagram 2: Troubleshooting Logic for Product Isolation

Troubleshooting_Logic Start Crude Product Analysis (TLC, NMR) Impure Product is Impure Start->Impure Purity Issue LowYield Low Yield Start->LowYield Yield Issue UnreactedSM Unreacted Starting Material Present Impure->UnreactedSM If SM is major impurity SideProduct Side Product(s) Present Impure->SideProduct If other impurities ProductInAqueous Check Aqueous Layers (Neutralize and Extract) LowYield->ProductInAqueous OptimizeReaction Optimize Reaction Conditions LowYield->OptimizeReaction ColumnChrom Column Chromatography UnreactedSM->ColumnChrom Recrystallize Recrystallization/ Trituration UnreactedSM->Recrystallize SideProduct->ColumnChrom SideProduct->Recrystallize

Caption: Decision tree for troubleshooting product isolation issues.

References

How to confirm the successful synthesis of 4-(Methylsulfonyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to confirming the successful synthesis of 4-(methylsulfonyl)aniline derivatives. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method involves a two-step process starting from 4-nitroaniline. The first step is the reaction of 4-nitroaniline with methanesulfonyl chloride in the presence of a base like pyridine to form 1-methanesulfonyl-4-nitro-benzene. The second step is the reduction of the nitro group to an amine, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield the final product, this compound.[1][2]

Q2: What are the critical reaction conditions to monitor during the synthesis?

To ensure a successful reaction and high yield, several conditions are critical:

  • Anhydrous Conditions: Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into the unreactive sulfonic acid. Therefore, using anhydrous solvents and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3][4]

  • Reagent Purity: The purity of the starting amine and the sulfonyl chloride is vital. Impurities in the amine can lead to side reactions, while hydrolyzed sulfonyl chloride will lower the yield.[3]

  • Temperature Control: These reactions are often initiated at 0 °C to manage the exothermic nature and then allowed to proceed at room temperature. For sluggish reactions, gentle heating may be applied, but excessive heat can promote the formation of byproducts.[3]

  • Stoichiometry: Precise control of the molar ratios of reactants is important. Typically, a 1:1 ratio of amine to sulfonyl chloride is used, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents) to neutralize the HCl generated.[3]

Q3: What kind of yield can I expect, and how can I purify the final product?

Yields can vary significantly based on the specific derivative and the optimization of reaction conditions. A reported synthesis of the parent this compound yielded 65% after recrystallization.[2] For purification, several methods are effective depending on the properties of the derivative:[5]

  • Recrystallization: This is a highly effective technique for purifying solid products.[5][6]

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities.

  • Liquid-Liquid Extraction: Can be used during the workup phase to remove water-soluble or acid/base-soluble impurities.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and characterization of this compound derivatives.

Q4: My reaction yield is very low. What went wrong?

Low yields are a common issue and can often be traced back to a few key areas.[3][4]

  • Cause 1: Reagent Degradation. The most common culprit is the hydrolysis of the sulfonyl chloride reactant due to moisture.[3][4]

    • Solution: Use a fresh bottle of sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents.[3]

  • Cause 2: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] If starting material is still present after the expected reaction time, consider extending the time or gently heating the mixture.

  • Cause 3: Incorrect Stoichiometry. An improper ratio of reactants can lead to low conversion or the formation of side products.

    • Solution: Double-check all calculations and accurately weigh all reagents. A slight excess of the amine can sometimes help drive the reaction to completion.

Q5: I see multiple spots on my TLC plate after the reaction. How do I identify them?

The presence of multiple spots indicates a mixture of compounds, which could include your desired product, unreacted starting materials, and byproducts.

  • Identification Strategy:

    • Run Co-spots: Spot your crude reaction mixture alongside the starting materials on the same TLC plate to see if any spots match.

    • Byproduct Identification: A common byproduct is the corresponding sulfonic acid from the hydrolysis of the sulfonyl chloride.[4] Di-substituted products can also form if the sulfonamide nitrogen is further substituted.[5]

    • Spectroscopic Analysis: For definitive identification, the mixture will need to be separated by column chromatography, and the individual fractions analyzed by NMR and Mass Spectrometry.[5]

Q6: How do I confirm the final structure and purity of my synthesized derivative?

A combination of spectroscopic and chromatographic methods is essential for unambiguous confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the final structure.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. LC-MS is particularly powerful for analyzing purity.[7][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups, such as the S=O stretches of the sulfonyl group.[7]

  • High-Performance Liquid Chromatography (HPLC): A robust method for assessing the purity of the final compound and quantifying any impurities.[7]

Key Analytical Data

Successful synthesis is confirmed when the analytical data matches the expected values for the target molecule. Below are tables summarizing characteristic data for the core this compound structure. Note that specific shifts and frequencies will vary for different derivatives.

Table 1: Characteristic NMR Chemical Shifts (δ) for this compound (Solvent: DMSO-d₆)

Proton (¹H) / Carbon (¹³C)Expected Chemical Shift (ppm)Description
¹H NMR
-NH₂~6.1Broad singlet, protons on the amine group
Aromatic C-H~6.7 and ~7.5Two doublets, characteristic of a para-substituted benzene ring
-SO₂CH₃~3.1Singlet, protons of the methyl group
¹³C NMR
C-NH₂~152Carbon attached to the amine group
Aromatic C-H~129 and ~113Carbons in the aromatic ring bonded to hydrogen
C-SO₂~130Carbon attached to the sulfonyl group
-SO₂CH₃~44Carbon of the methyl group

Note: NMR data is highly dependent on the solvent and the specific substituents on the aniline derivative. The provided values are approximate.[9]

Table 2: Key FTIR and MS Data for this compound

Analytical TechniqueFeatureExpected Value/Observation
FTIR S=O Asymmetric Stretch~1300–1350 cm⁻¹
S=O Symmetric Stretch~1150–1200 cm⁻¹[1][10]
N-H Stretch (primary amine)~3300-3500 cm⁻¹ (typically two sharp bands)[11]
Mass Spectrometry Molecular Weight171.22 g/mol [12]
Expected [M+H]⁺m/z 172.0

Experimental Protocols & Workflows

General Workflow for Synthesis & Confirmation

The following diagram illustrates the typical workflow from the initial reaction setup to the final characterization and confirmation of the synthesized derivative.

G General Synthesis and Confirmation Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification cluster_analysis Analysis & Confirmation A 1. Reaction Setup (Anhydrous Conditions) B 2. Add Reagents (Amine, Sulfonyl Chloride, Base) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quench Reaction & Workup (Extraction) C->D E 5. Purification (Recrystallization or Chromatography) D->E F 6. Purity Check (HPLC / LC-MS) E->F G 7. Structure Confirmation (NMR, MS, FTIR) F->G H 8. Final Product Confirmed G->H

Caption: A general workflow for the synthesis and characterization of analogs.

Troubleshooting Flowchart for Low Yield

If you encounter a low yield, this decision tree can help diagnose the potential cause and guide you toward a solution.

G Troubleshooting Flowchart for Low Yield Synthesis cluster_tlc_results Troubleshooting Flowchart for Low Yield Synthesis start Low Yield Observed check_tlc Analyze crude reaction by TLC/LC-MS start->check_tlc sm_present Starting material (amine) still present? check_tlc->sm_present complex_mixture Complex mixture of spots/peaks observed? sm_present->complex_mixture No incomplete_rxn Reaction Incomplete sm_present->incomplete_rxn sm_present->incomplete_rxn Yes optimize_cond Extend reaction time or apply gentle heat. Verify stoichiometry. sm_present->optimize_cond main_spot_polar Main spot is very polar (low Rf on TLC)? complex_mixture->main_spot_polar No side_reactions Side Reactions Occurred complex_mixture->side_reactions complex_mixture->side_reactions Yes optimize_temp Lower reaction temperature. Add sulfonyl chloride slowly. Check for amine protection needs. complex_mixture->optimize_temp hydrolysis Sulfonyl Chloride Hydrolysis main_spot_polar->hydrolysis main_spot_polar->hydrolysis Yes use_anhydrous Ensure anhydrous solvents. Use fresh reagents. Run under inert atmosphere. main_spot_polar->use_anhydrous end Consult further analytical data (MS, NMR) main_spot_polar->end No incomplete_rxn->optimize_cond side_reactions->optimize_temp hydrolysis->use_anhydrous

Caption: A decision tree to diagnose and solve low-yield synthesis issues.

Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your purified, dry product.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm).

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).[9]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to confirm that the structure is consistent with the target molecule.

Protocol: LC-MS Analysis for Purity Assessment
  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Perform a serial dilution to create a working solution of ~1-10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.

  • Instrumentation and Conditions:

    • Column: A C18 reverse-phase column is typically suitable for these types of compounds.[7]

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid) is common.

    • Detector: A UV detector (set to a wavelength where the compound absorbs, e.g., 254 nm) and a mass spectrometer.

    • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode, scanning for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Analyze the chromatogram to determine the retention time of your main product.

    • Assess the purity by calculating the peak area percentage of the main peak relative to all other peaks in the chromatogram.

    • Confirm the identity of the main peak by checking that its mass spectrum contains the expected m/z for your target derivative.

References

Validation & Comparative

A Comparative NMR Analysis of 4-(Methylsulfonyl)aniline and Related Anilines

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic examination of 4-(methylsulfonyl)aniline is presented, with a comparative analysis against 4-aminophenol and 4-nitroaniline. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the nuclear magnetic resonance (NMR) characteristics of these compounds, supported by experimental data and protocols.

The structural elucidation and purity assessment of aromatic amines are fundamental aspects of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for these tasks, providing detailed information about the chemical environment of atomic nuclei. This guide focuses on the ¹H and ¹³C NMR analysis of this compound and offers a comparative perspective with two structurally related aniline derivatives: 4-aminophenol and 4-nitroaniline. The electron-withdrawing sulfonyl group in this compound and the nitro group in 4-nitroaniline, in contrast to the electron-donating hydroxyl group in 4-aminophenol, significantly influence the chemical shifts of the aromatic protons and carbons, providing a clear illustration of substituent effects in NMR spectroscopy.

Comparative ¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectral data for this compound, 4-aminophenol, and 4-nitroaniline were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

CompoundNucleusChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzIntegrationAssignment
This compound ¹H7.74d8.42HH-2, H-6
6.89d8.52HH-3, H-5
6.32s-2H-NH₂
3.26s-3H-SO₂CH₃
¹³C152.1---C-4
131.5---C-1
128.9---C-2, C-6
112.8---C-3, C-5
44.5----SO₂CH₃
4-Aminophenol [1][2]¹H8.37s-1H-OH
6.48 - 6.50d102HH-2, H-6
6.42 - 6.44d102HH-3, H-5
4.38s-2H-NH₂
¹³C153.70---C-4
141.17---C-1
116.20---C-2, C-6
115.96---C-3, C-5
4-Nitroaniline [3]¹H7.98d92HH-2, H-6
6.64d92HH-3, H-5
¹³C156.67---C-1
136.63---C-4
127.37---C-2, C-6
113.35---C-3, C-5

Experimental Protocols

Sample Preparation: A sample of approximately 10-20 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

NMR Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • A standard single-pulse experiment was used.

    • The spectral width was set to approximately 16 ppm.

    • A relaxation delay of 1-2 seconds was employed between scans.

    • A sufficient number of scans (typically 16 to 64) were acquired to ensure a good signal-to-noise ratio.

    • The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • A proton-decoupled pulse sequence was used to simplify the spectrum.

    • The spectral width was set to approximately 250 ppm.

    • A relaxation delay of 2-5 seconds was used.

    • A larger number of scans (typically 1024 or more) were acquired due to the lower natural abundance of the ¹³C isotope.

    • The FID was Fourier transformed with a line broadening of 1-2 Hz.

Data Processing: The acquired spectra were processed using standard NMR software. This involved Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Visualizing Molecular Structures and NMR Analysis Workflow

To better understand the molecular structures and the general workflow of an NMR analysis, the following diagrams are provided.

Figure 1. Chemical structures of the compared aniline derivatives.

General Workflow for NMR Analysis SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcq->Processing Referencing Chemical Shift Referencing (to Solvent Peak) Processing->Referencing Analysis Spectral Analysis (Integration, Multiplicity, Chemical Shift Assignment) Referencing->Analysis Comparison Comparative Analysis (with Alternative Compounds) Analysis->Comparison Reporting Reporting (Data Tables, Protocols, Visualizations) Comparison->Reporting

Figure 2. A generalized workflow for conducting NMR analysis.

References

Characterization of 4-(Methylsulfonyl)aniline: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates like 4-(methylsulfonyl)aniline is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the robust identification and quantification of this compound. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical methodology.

This compound, a key building block in the synthesis of various pharmaceuticals, requires accurate structural elucidation and purity assessment. High-resolution mass spectrometry offers unparalleled capabilities in determining the elemental composition and fragmentation pathways of this molecule, providing a high degree of confidence in its identification.

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS analysis of this compound provides highly accurate mass measurements, enabling the unambiguous determination of its elemental composition. The high resolving power of this technique allows for the separation of ions with very similar mass-to-charge ratios, which is crucial for complex sample matrices.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatograph coupled to a high-resolution mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Orbitrap or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

  • Resolution: > 60,000 FWHM (Full Width at Half Maximum).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Data Acquisition: Full scan for accurate mass measurement of the parent ion and all-ion fragmentation (AIF) or targeted MS/MS for fragmentation analysis.

Data Presentation: Accurate Mass and Fragmentation Data

The theoretical exact mass of the protonated molecule of this compound ([C₇H₉NO₂S + H]⁺) is 172.0427. HRMS analysis is expected to yield a measured mass with an error of less than 5 ppm.

Ion Formula Theoretical m/z Measured m/z (Hypothetical) Mass Error (ppm)
[M+H]⁺C₇H₁₀NO₂S⁺172.0427172.0425-1.16
[M+H-SO₂]⁺C₇H₁₀NS⁺108.0585108.0583-1.85

Note: The "Measured m/z" values are hypothetical and serve as an example of typical HRMS data.

Fragmentation Pathway

The fragmentation of this compound is crucial for its structural confirmation. Based on the analysis of structurally similar sulfonamides, a primary fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂).

fragmentation_pathway parent [M+H]⁺ m/z = 172.0427 C₇H₁₀NO₂S⁺ fragment [M+H-SO₂]⁺ m/z = 108.0585 C₇H₁₀NS⁺ parent->fragment - SO₂

Caption: Proposed fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While HRMS provides the highest level of confidence for structural confirmation, other analytical techniques can be employed for the characterization and quantification of this compound, each with its own advantages and limitations.

Technique Principle Strengths Limitations Typical Application
High-Resolution Mass Spectrometry (HRMS) Measures mass-to-charge ratio with high accuracy and resolution.Unambiguous elemental composition, high specificity, structural elucidation through fragmentation.Higher instrument cost and complexity.Definitive identification, impurity profiling, metabolomics.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance.Robust, cost-effective, good for quantification.Lower specificity than MS, may require reference standards for identification.Routine quality control, purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase, followed by mass analysis.High separation efficiency for volatile compounds.Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.Analysis of volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure based on the magnetic properties of atomic nuclei.Definitive structure elucidation.Lower sensitivity than MS, requires larger sample amounts, more complex data interpretation.Primary structure confirmation of new chemical entities.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result stock_solution Stock Solution (1 mg/mL) working_solution Working Solution (1-10 µg/mL) stock_solution->working_solution filtration Filtration (0.22 µm) working_solution->filtration lc_separation LC Separation filtration->lc_separation hrms_detection HRMS Detection lc_separation->hrms_detection accurate_mass Accurate Mass Determination hrms_detection->accurate_mass fragmentation_analysis Fragmentation Analysis hrms_detection->fragmentation_analysis characterization Compound Characterization accurate_mass->characterization fragmentation_analysis->characterization

Caption: Experimental workflow for LC-HRMS analysis.

Conclusion

High-resolution mass spectrometry stands out as a superior technique for the definitive characterization of this compound, providing highly accurate mass measurements and valuable structural information through fragmentation analysis. While alternative methods like HPLC-UV offer cost-effective solutions for routine quantitative analysis, the specificity and confidence provided by HRMS are indispensable for drug development and research applications where unambiguous identification is critical. The choice of analytical technique should be guided by the specific requirements of the study, balancing the need for accuracy, sensitivity, and cost.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, ensuring the safety and efficacy of the final product. 4-(Methylsulfonyl)aniline is an important building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. This objective comparison is supported by detailed experimental protocols and representative performance data to assist researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Both HPLC and GC-MS are powerful chromatographic techniques capable of separating and quantifying impurities in this compound. HPLC is a versatile and robust method suitable for a wide range of compounds, including those that are non-volatile or thermally labile. It is often the preferred method for routine quality control and purity certification. GC-MS, on the other hand, offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through mass spectral data, making it an invaluable tool for impurity profiling and structural elucidation. The choice between these two methods depends on the specific analytical goals, the nature of the expected impurities, and the required level of sensitivity and identification.

Quantitative Data Summary

The following tables summarize representative quantitative performance data for HPLC and GC-MS methods for the analysis of this compound. It is important to note that the HPLC data is based on a validated method for the closely related compound 4-amino benzene sulphonamide and is presented here as a representative example.

Table 1: Representative Performance Data for HPLC-UV Analysis

ParameterRepresentative Performance
Linearity (Correlation Coefficient, r²)> 0.999
RangeLOQ - 200% of the specification limit for impurities
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2.0%

Table 2: Representative Performance Data for GC-MS Analysis

ParameterRepresentative Performance
Linearity (Correlation Coefficient, r²)> 0.998
Limit of Detection (LOD)0.12 - 0.48 µg/L
Limit of Quantification (LOQ)0.40 - 1.60 µg/L
Accuracy (% Recovery)81.1% - 109.8%
Precision (%RSD, intra-day)0.7% - 5.2%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the quantitative determination of the purity of this compound and its non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the initial mobile phase composition.

  • Quantification: Purity is determined by the area normalization method. For higher accuracy, a reference standard should be used to create a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: DB-35 MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Scan Range: 40-450 amu in selected ion monitoring (SIM) mode for quantitative analysis.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Quantification: The percentage purity is calculated based on the relative peak areas in the total ion chromatogram. The mass spectra of any impurity peaks can be compared against spectral libraries for identification.

Potential Impurities in this compound

A thorough understanding of potential impurities is crucial for developing a robust purity assessment method. Potential impurities in this compound can originate from the synthesis process or degradation.

  • Process-Related Impurities:

    • 1-methanesulfonyl-4-nitro-benzene: This is a common starting material in the synthesis of this compound and may be present as an unreacted impurity.[1]

    • Other positional isomers: Depending on the synthetic route, other isomers of methylsulfonylaniline could be present.

  • Degradation Products:

    • Forced degradation studies on aniline derivatives suggest the potential formation of various degradation products under stress conditions (e.g., acidic, basic, oxidative, photolytic).[2]

    • Oxidation products: The aniline functional group can be susceptible to oxidation.

    • Hydrolysis products: Under certain pH conditions, hydrolysis of the sulfonyl group could occur, though it is generally stable.

    • Photodegradation products: Exposure to light may lead to the formation of colored impurities such as azoxybenzene, azobenzene, and nitrobenzene.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for purity assessment using HPLC and GC-MS.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % or Calib. Curve) integrate->calculate gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify calculate Calculate Purity (Area %) integrate->calculate decision_tree start Start: Purity Assessment of This compound q1 Are the expected impurities volatile and thermally stable? start->q1 gcms Use GC-MS for high separation efficiency and definitive impurity identification. q1->gcms Yes q2 Is routine quality control with high precision the primary goal? q1->q2 No / Unknown hplc Use HPLC for robust and precise quantification. q2->hplc Yes both Consider using both methods for comprehensive characterization: HPLC for routine QC and GC-MS for impurity profiling. q2->both No / Need for both quantification and identification

References

Efficacy of 4-(Methylsulfonyl)aniline Derivatives: A Comparative Analysis with Existing NSAIDs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) has led researchers to explore novel chemical scaffolds. Among these, 4-(methylsulfonyl)aniline derivatives have emerged as a promising class of compounds with potent anti-inflammatory and analgesic properties. This guide provides a comprehensive comparison of the efficacy of these derivatives with established NSAIDs, supported by experimental data and detailed methodologies, to aid in their evaluation for drug development.

Executive Summary

This compound derivatives have demonstrated significant anti-inflammatory activity, in some cases comparable or superior to existing NSAIDs like diclofenac in preclinical models. The core structure, featuring a methylsulfonylphenyl group, is a key pharmacophore found in selective COX-2 inhibitors such as celecoxib and rofecoxib, suggesting a potential for a favorable safety profile with reduced gastrointestinal side effects. This analysis delves into the available quantitative data from in vitro and in vivo studies to provide a clear comparison of their performance against traditional and COX-2 selective NSAIDs.

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, including gastric protection, while COX-2 is induced during inflammation and is the primary target for the therapeutic effects of NSAIDs. The ratio of COX-1 to COX-2 inhibition (IC50 values) is a critical indicator of a drug's selectivity and potential for gastrointestinal side effects.[1]

While specific IC50 values for a broad range of this compound derivatives are not always available in a single comparative study, the existing literature on related compounds highlights their potential for potent and selective COX-2 inhibition. The methylsulfonyl group is known to play a crucial role in binding to the secondary pocket of the COX-2 active site.[2]

Below is a table summarizing the reported IC50 values for various existing NSAIDs, providing a benchmark for evaluating new this compound derivatives.

Table 1: Comparative in vitro COX-1 and COX-2 Inhibitory Activity of Existing NSAIDs

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Non-Selective NSAIDs
Ibuprofen12800.15[3][4]
Naproxen~5.6 (time-dependent)~0.18 (time-dependent)~31[5]
Diclofenac0.0760.0262.9[3][4]
Indomethacin0.00900.310.029[3][4]
COX-2 Selective NSAIDs
Celecoxib826.812[3][4]
Rofecoxib>10025>4.0[3]
Meloxicam376.16.1[3][4]

Note: IC50 values can vary between studies due to different experimental conditions.

In Vivo Efficacy: Anti-Inflammatory and Analgesic Activity

In vivo models are crucial for assessing the therapeutic potential of new drug candidates in a physiological context. The most common assays for evaluating anti-inflammatory and analgesic efficacy are the carrageenan-induced paw edema test and the acetic acid-induced writhing test, respectively.

Studies on novel this compound derivatives have shown promising results in these models. For instance, a series of synthesized derivatives demonstrated a significant reduction in paw edema in rats, with some compounds exhibiting anti-inflammatory effects comparable or even superior to diclofenac at the same dose.[6][7]

Table 2: Comparative in vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDoseTime Post-Carrageenan% Inhibition of EdemaReference
This compound Derivatives
Compound 113 mg/kg120-300 minSignificantly higher than Diclofenac[6][7]
Compound 123 mg/kg60-240 minComparable to Diclofenac[6][7]
Compound 133 mg/kgAll timesComparable to Diclofenac[6][7]
Compound 143 mg/kg120-300 minSignificantly higher than Diclofenac[6][7]
Existing NSAIDs
Diclofenac3 mg/kg--[6][7]
Ibuprofen70 mg/kg3 and 4 h59.7% and 56%[8]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed and standardized experimental protocols are essential.

In Vitro COX Inhibition Assay

The in vitro cyclooxygenase (COX) inhibition assay is performed to determine the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).

Protocol:

  • Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a cofactor such as hematin, and the test compound at various concentrations.

  • Enzyme Addition: The COX-1 or COX-2 enzyme is added to the reaction mixture and pre-incubated.

  • Initiation of Reaction: The reaction is initiated by adding the substrate, arachidonic acid.

  • Measurement of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.

Protocol:

  • Animal Grouping: Rats are divided into control, standard (treated with a known NSAID like diclofenac), and test groups.

  • Compound Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.[10][11]

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[12]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of drug candidates.

Protocol:

  • Animal Grouping: Mice are divided into control, standard (treated with a known analgesic), and test groups.

  • Compound Administration: The test compounds, standard drug, or vehicle are administered to the respective groups.

  • Induction of Writhing: After a set time, a solution of acetic acid (e.g., 0.6-1% v/v) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[13][14]

  • Observation and Counting: The number of writhes is counted for a specific period (e.g., 10-20 minutes) after the acetic acid injection.[13]

  • Calculation of Analgesic Activity: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental processes is crucial for a comprehensive understanding of the drug's mechanism and evaluation.

Prostaglandin Biosynthesis Pathway

The anti-inflammatory action of NSAIDs is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are central to the prostaglandin biosynthesis pathway.

Prostaglandin_Biosynthesis Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Cleavage COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostacyclin Prostacyclin (PGI2) (Vasodilation, Platelet Inhibition) PGH2->Prostacyclin Prostacyclin Synthase Thromboxane Thromboxane A2 (TXA2) (Vasoconstriction, Platelet Aggregation) PGH2->Thromboxane Thromboxane Synthase Prostaglandins Prostaglandins (PGE2, PGD2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Isomerases NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition Selective_NSAIDs Selective COX-2 Inhibitors (4-Methylsulfonyl)aniline derivatives Selective_NSAIDs->COX2 Selective Inhibition NSAID_Workflow Start Start: Candidate Compound (this compound derivative) InVitro In Vitro Screening: COX-1 and COX-2 Inhibition Assay Start->InVitro DetermineIC50 Determine IC50 Values and Selectivity Index InVitro->DetermineIC50 InVivo_AntiInflammatory In Vivo Efficacy: Carrageenan-Induced Paw Edema DetermineIC50->InVivo_AntiInflammatory Promising Candidates InVivo_Analgesic In Vivo Efficacy: Acetic Acid-Induced Writhing Test DetermineIC50->InVivo_Analgesic Promising Candidates Compare Compare Efficacy with Standard NSAIDs (e.g., Diclofenac) InVivo_AntiInflammatory->Compare InVivo_Analgesic->Compare Toxicity Preliminary Toxicity/ Safety Assessment Compare->Toxicity End Lead Optimization and Further Development Toxicity->End

References

Unraveling the Therapeutic Potential of 4-(Methylsulfonyl)aniline Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of 4-(methylsulfonyl)aniline derivatives reveals a versatile scaffold with significant potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. This guide provides a comparative analysis of key derivatives, summarizing their biological activities, outlining experimental protocols, and visualizing the underlying molecular pathways.

The this compound core is a key pharmacophore found in several clinically important drugs. Its ability to engage in various biological interactions has spurred extensive research into synthesizing and evaluating novel derivatives with improved potency and selectivity. This guide synthesizes findings from recent studies to offer a clear comparison of these compounds for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The biological evaluation of various this compound derivatives has demonstrated their efficacy in different therapeutic areas. Below is a summary of the quantitative data from key studies, highlighting their anti-inflammatory and enzyme-inhibitory activities.

In Vivo Anti-inflammatory Activity

A study focused on new non-steroidal anti-inflammatory agents (NSAIDs) incorporated the this compound pharmacophore into existing drugs like naproxen, indomethacin, diclofenac, and mefenamic acid. The resulting derivatives were evaluated for their in vivo acute anti-inflammatory activity in a rat paw edema model.[1][2][3][4][5]

CompoundParent NSAIDMean Increase in Paw Thickness (mm) at 300 min (± SEM)% Inhibition of Edema at 300 min
11 Naproxen1.83 ± 0.1163.4
12 Indomethacin2.10 ± 0.1258.0
13 Mefenamic Acid2.03 ± 0.1559.4
14 Diclofenac1.78 ± 0.1364.4
Diclofenac Sodium -2.45 ± 0.1451.0
Control -5.00 ± 0.210

Data presented as mean ± standard error of the mean (n=6). The activity of compounds 11 and 14 was significantly higher than that of diclofenac sodium in the 120–300 minute time interval.[1][4][5]

Enzyme Inhibition and Anticancer Activity

Another study explored pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold and evaluated their inhibitory effects against various kinases and their antitumor activity against different cancer cell lines.[6]

CompoundTarget Enzyme/Cell LineIC50 (µM)
18c EGFR1.12
HER21.427
VEGFR20.218
COX-2126.54
HL608.43
MDA-MB-23112.54
MCF-716.20
18g EGFR0.761
HER20.496
VEGFR20.168
COX-294.01
HL6010.43
MDA-MB-2314.07
MCF-711.7
18h EGFR0.574
HER20.253
VEGFR20.135
COX-219.32
HL608.99
MDA-MB-2317.18
MCF-712.4
Erlotinib EGFR0.105
HER20.085
Sorafenib VEGFR20.041
Celecoxib COX-22.80

IC50 values represent the concentration required for 50% inhibition.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used in the cited studies.

In Vivo Anti-inflammatory Activity: Egg-White Induced Edema Model

This protocol was used to assess the acute anti-inflammatory effects of the synthesized this compound derivatives.[1][2][3][4][5]

  • Animal Model: Male Wistar rats (150-200 g) were used.

  • Induction of Edema: 0.1 mL of fresh egg white was injected into the sub-plantar region of the right hind paw.

  • Test Compounds Administration: The test compounds and the reference drug (diclofenac sodium) were administered intraperitoneally at a dose equivalent to 3 mg/kg, 30 minutes before the egg white injection. The control group received the vehicle (propylene glycol 50% v/v).

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0, 60, 120, 180, 240, and 300 minutes after the induction of inflammation.

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the control group.

In Vitro Kinase Inhibition Assays

The inhibitory activity of the pyrazoline derivatives against EGFR, HER2, and VEGFR2 kinases was determined using an ELISA-based assay.[6]

  • Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the respective kinase.

  • Procedure:

    • The kinase and its specific substrate were incubated in a microtiter plate well.

    • ATP was added to initiate the phosphorylation reaction.

    • The test compounds were added at various concentrations.

    • After incubation, the amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric detection method.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds against various cancer cell lines was evaluated using the MTT assay.[6]

  • Cell Culture: Human cancer cell lines (HL60, MCF-7, MDA-MB-231) were cultured in appropriate media.

  • Treatment: Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values were determined from the dose-response curves.

Signaling Pathways and Logical Relationships

To understand the mechanism of action of these derivatives, it is essential to visualize the signaling pathways they modulate.

SAR_Logic cluster_scaffold Core Scaffold cluster_derivatives Derivative Classes cluster_targets Biological Targets cluster_activities Biological Activities 4-MSA This compound NSAID_Hybrids NSAID Hybrids (e.g., Compounds 11-14) 4-MSA->NSAID_Hybrids Incorporation Pyrazolines Pyrazoline Derivatives (e.g., Compounds 18c, 18g, 18h) 4-MSA->Pyrazolines Linkage COX2 COX-2 NSAID_Hybrids->COX2 Inhibition Kinases Tyrosine Kinases (EGFR, HER2, VEGFR2) Pyrazolines->Kinases Inhibition Anti_Inflammatory Anti-inflammatory Activity COX2->Anti_Inflammatory Leads to Anticancer Anticancer Activity Kinases->Anticancer Leads to

Caption: Logical relationship between the this compound scaffold, its derivatives, biological targets, and resulting activities.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation NSAID_Derivatives This compound-NSAID Hybrids NSAID_Derivatives->COX2 Inhibition

Caption: Simplified signaling pathway of COX-2 inhibition by this compound-NSAID hybrids in inflammation.

Kinase_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling Growth_Factor Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (EGFR, VEGFR2) Growth_Factor->RTK Binds to Signaling_Cascade Intracellular Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Activates Pyrazoline_Derivatives This compound-Pyrazoline Derivatives Pyrazoline_Derivatives->RTK Inhibition Cellular_Response Cell Proliferation, Angiogenesis, Survival Signaling_Cascade->Cellular_Response

Caption: Inhibition of Receptor Tyrosine Kinase signaling by this compound-pyrazoline derivatives.

This comparative guide underscores the significance of the this compound scaffold in medicinal chemistry. The presented data and experimental protocols provide a valuable resource for researchers aiming to design and develop novel derivatives with enhanced therapeutic profiles. The visualization of the underlying signaling pathways further aids in understanding their mechanism of action, paving the way for future innovations in the field.

References

Comparative Analysis of 4-(Methylsulfonyl)aniline Isomers in Anticancer Research: A Scoping Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable gap in direct comparative studies on the anticancer properties of 2-(Methylsulfonyl)aniline, 3-(Methylsulfonyl)aniline, and 4-(Methylsulfonyl)aniline. Research has predominantly focused on the synthesis and evaluation of various derivatives of these isomers, leveraging the methylsulfonylaniline scaffold as a pharmacophore for developing novel therapeutic agents. This guide, therefore, provides a comparative overview based on the structure-activity relationships (SAR) extrapolated from studies on these derivatives, alongside detailed experimental protocols and potential signaling pathways that may be modulated by these compounds.

Introduction to this compound Isomers

The isomers of methylsulfonylaniline—2-(Methylsulfonyl)aniline, 3-(Methylsulfonyl)aniline, and this compound—are characterized by the positional variation of the methylsulfonyl group on the aniline ring. This structural difference is anticipated to influence the electronic properties, steric hindrance, and hydrogen bonding capabilities of the molecules, thereby potentially affecting their interactions with biological targets and, consequently, their anticancer activity. The electron-withdrawing nature of the methylsulfonyl group can modulate the pKa of the aniline nitrogen, which is often crucial for kinase hinge binding and other interactions within cancer-related proteins.

Inferred Structure-Activity Relationship and Anticancer Potential

While direct experimental data for a side-by-side comparison of the parent isomers is not available in the public domain, principles of medicinal chemistry and SAR from related compounds suggest that the position of the methylsulfonyl group will likely have a significant impact on their anticancer activity.

  • This compound (para-isomer): This isomer is the most extensively studied scaffold among the three, often incorporated into derivatives targeting various kinases. The para-positioning of the sulfonyl group can lead to a more linear and extended molecular geometry, which may be favorable for fitting into the active sites of certain enzymes. Derivatives of this compound have been investigated as inhibitors of VEGFR2 and HER2 kinases.[1]

  • 3-(Methylsulfonyl)aniline (meta-isomer): The meta-position of the sulfonyl group alters the molecule's symmetry and electronic distribution compared to the para-isomer. This could lead to a different binding orientation in target proteins, potentially offering a distinct selectivity profile.

  • 2-(Methylsulfonyl)aniline (ortho-isomer): The ortho-substitution is expected to introduce the most significant steric hindrance around the amino group. This could influence its ability to act as a hydrogen bond donor, a common interaction motif in kinase inhibition. However, this steric bulk might also be exploited to achieve selectivity for specific protein targets.

Quantitative Data on Derivatives

To provide a context for the potential efficacy of the methylsulfonylaniline isomers, the following table summarizes the in vitro anticancer activity (IC50 values) of various derivatives containing the methylsulfonylphenyl moiety against a panel of human cancer cell lines. It is crucial to note that these values are for derivatives and not the parent isomers themselves.

Derivative ClassCompound ExampleCancer Cell LineIC50 (µM)Reference
Pyrazoline-linked 4-methylsulfonylphenylCompound 18cHL-60 (Leukemia)8.43[1]
MDA-MB-231 (Breast)12.54[1]
MCF-7 (Breast)16.2[1]
Pyrazoline-linked 4-methylsulfonylphenylCompound 18hHL-60 (Leukemia)8.99[1]
MCF-7 (Breast)12.48[1]
MDA-MB-231 (Breast)7.18[1]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesAnalog 5aHL-60 (Leukemia)< 0.3[2]
Analog 5bHL-60 (Leukemia)< 0.3[2]
Analog 5fHL-60 (Leukemia)< 0.3[2]
Analog 5rHL-60 (Leukemia)< 0.3[2]

Potential Signaling Pathways

Based on the anticancer activities of related aniline and sulfonamide derivatives, the isomers of methylsulfonylaniline could potentially exert their effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below illustrate hypothetical pathways that could be targeted.

G Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Methylsulfonylaniline Isomer Methylsulfonylaniline Isomer Methylsulfonylaniline Isomer->PI3K Methylsulfonylaniline Isomer->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by methylsulfonylaniline isomers.

G Hypothetical MAPK/ERK Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Methylsulfonylaniline Isomer Methylsulfonylaniline Isomer Methylsulfonylaniline Isomer->Raf Methylsulfonylaniline Isomer->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by methylsulfonylaniline isomers.

Experimental Protocols

To empirically determine and compare the anticancer activity of these isomers, a standardized set of in vitro assays is essential. The following is a representative protocol for a cell viability assay, which is a fundamental first step in assessing cytotoxic potential.

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HL-60, MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 2-(Methylsulfonyl)aniline, 3-(Methylsulfonyl)aniline, this compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the methylsulfonylaniline isomers in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G Workflow for the MTT Cell Viability Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Methylsulfonylaniline Isomers B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A generalized workflow for determining the IC50 values using the MTT assay.

Conclusion and Future Directions

While direct experimental data for a side-by-side comparison of this compound and its isomers is currently lacking in the public domain, structure-activity relationship principles suggest that the positional arrangement of the methylsulfonyl group will likely have a significant impact on their anticancer activity. To definitively assess their comparative efficacy, a systematic in vitro and in vivo evaluation of all three isomers against a panel of cancer cell lines is warranted. Future research should focus on:

  • Direct Comparative Cytotoxicity Studies: Performing standardized assays like the MTT or SRB assay to determine the IC50 values of all three isomers against a diverse panel of cancer cell lines.

  • Mechanistic Elucidation: Investigating the effects of each isomer on the cell cycle, apoptosis (e.g., via Annexin V/PI staining), and key cancer-related signaling pathways through techniques like Western blotting and kinase activity assays.

  • In Vivo Efficacy: Evaluating the most potent isomer(s) in preclinical animal models of cancer to assess their therapeutic potential.

Such studies would provide invaluable data for the rational design of novel and more effective anticancer agents based on the methylsulfonylaniline scaffold.

References

Validation of the Mechanism of Action for 4-(Methylsulfonyl)aniline-based COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison and validation of the mechanism of action for 4-(Methylsulfonyl)aniline-based selective cyclooxygenase-2 (COX-2) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative inhibitors, supporting experimental data, and detailed methodologies for key validation assays.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[1]

  • COX-2 is typically an inducible enzyme, with its expression significantly increasing at sites of inflammation in response to stimuli like cytokines and growth factors.[1][2]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2.[2] While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to common side effects such as gastrointestinal ulcers.[1] This prompted the development of selective COX-2 inhibitors, designed to provide anti-inflammatory and analgesic effects while minimizing gastrointestinal risks.[3]

A prominent class of these selective inhibitors is characterized by a this compound or a similar sulfonamide moiety. Compounds like Celecoxib and the withdrawn Rofecoxib belong to this class and have demonstrated a high degree of selectivity for the COX-2 enzyme.[2][4]

Mechanism of Selective Inhibition

The selective action of this compound-based inhibitors is rooted in the structural differences between the COX-1 and COX-2 active sites. The COX-2 active site is approximately 10-20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket.[2]

The mechanism involves the polar sulfonamide or methylsulfonyl side chain of the inhibitor binding to this hydrophilic side pocket region near the active COX-2 binding site.[2][5] This interaction anchors the inhibitor, effectively blocking the enzyme's ability to convert arachidonic acid into prostaglandin precursors.[2][6] Because the COX-1 active site lacks this specific side pocket, these inhibitors cannot bind as effectively, resulting in their selectivity.

cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Physiological_PGs Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Physiological_PGs Inflammatory_PGs Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->Inflammatory_PGs Inhibitor This compound-based COX-2 Inhibitor Inhibitor->COX2 Selective Inhibition cluster_workflow General Workflow for COX-2 Inhibitor Validation A In Vitro Screening (Enzyme Inhibition Assay) B Determine IC50 Values (COX-1 & COX-2) A->B C Calculate Selectivity Index (SI > 1 indicates COX-2 selectivity) B->C D Cell-Based Assays (e.g., Human Whole Blood Assay) C->D If selective E In Vivo Efficacy Models (e.g., Carrageenan-Induced Paw Edema) D->E F Evaluate Anti-inflammatory Effect & Pharmacokinetics E->F G Toxicology & Safety Studies F->G cluster_logic Structural Basis of COX-2 Selectivity Inhibitor Inhibitor Structure (4-Methylsulfonylaniline Moiety) COX1_Site COX-1 Active Site (Narrow Channel, No Side Pocket) Inhibitor->COX1_Site Interaction COX2_Site COX-2 Active Site (Wider Channel, Hydrophilic Side Pocket) Inhibitor->COX2_Site Interaction Binding_No Steric Hindrance (Poor Binding) COX1_Site->Binding_No Binding_Yes Favorable Binding (High Affinity) COX2_Site->Binding_Yes Result_NonSelective No Inhibition of COX-1 Binding_No->Result_NonSelective Result_Selective Selective Inhibition of COX-2 Binding_Yes->Result_Selective

References

Comparative Analysis of the Anti-inflammatory Activity of 4-(Methylsulfonyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonyl)aniline scaffold is a key pharmacophore in the design of anti-inflammatory agents, most notably as a central feature of selective cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comparative overview of the anti-inflammatory activity of various derivatives incorporating this moiety, supported by experimental data from published studies. The objective is to offer a clear, data-driven comparison to aid in the evaluation and development of novel anti-inflammatory drug candidates.

Quantitative Data Summary

The anti-inflammatory efficacy of different this compound derivatives has been assessed through both in vivo and in vitro assays. The following tables summarize the key quantitative data from comparative studies.

In Vivo Anti-inflammatory Activity

A study by Al-Ameri et al. (2012) investigated a series of this compound derivatives for their acute anti-inflammatory activity in a rat model of egg-white induced paw edema. The compounds were administered at a dose equivalent to 3 mg/kg of diclofenac sodium. The results demonstrated that all tested compounds produced a significant reduction in paw edema.[1][2][3][4] Notably, compounds 11 and 14 exhibited significantly higher activity than the reference drug, diclofenac sodium, in the 120-300 minute time interval.[2][4] Compound 12 showed an effect comparable to diclofenac sodium between 60 and 240 minutes, while compound 13 had a comparable effect at all measurement times.[2][4]

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives

CompoundParent NSAIDPeak Activity Interval (min)Comparison to Diclofenac Sodium (3 mg/kg)
11 Naproxen120-300Significantly Higher
12 Indomethacin60-240Comparable
13 DiclofenacAll timesComparable
14 Mefenamic Acid120-300Significantly Higher

Data sourced from Al-Ameri et al., 2012.[1][2][3][4]

In Vitro COX-2 Inhibitory Activity

Further studies have focused on the synthesis and evaluation of novel this compound derivatives as selective COX-2 inhibitors. One such study evaluated a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines.[5] All compounds in this series were found to be selective COX-2 inhibitors with COX-2 IC50 values ranging from 0.07 to 0.39 µM and selectivity indices from 42.3 to 508.6.[5]

Another study on 2-(4-(methylsulfonyl)phenyl) indole derivatives also demonstrated potent and selective COX-2 inhibition.[6] The synthesized compounds in this series exhibited COX-2 IC50 values ranging from 0.11 to 0.28 µM, with selectivity indices significantly higher than that of indomethacin.[6]

Table 2: In Vitro COX-2 Inhibition by Novel this compound Derivatives

Derivative ClassCompound ExampleCOX-2 IC50 (µM)Selectivity Index (SI)
Imidazo[1,2-a]pyridines5n 0.07508.6
Indole Derivatives4b 0.11>100
Indole Derivatives4d 0.17>100
Indole Derivatives4f 0.15>100

Data for Imidazo[1,2-a]pyridines sourced from a 2023 study on new selective COX-2 inhibitors.[5] Data for Indole Derivatives sourced from a 2018 study on 2-(4-(methylsulfonyl) phenyl) indole derivatives.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are outlines of the key experimental protocols used in the cited studies.

In Vivo Anti-inflammatory Activity: Egg-White Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory effects of compounds.

  • Animal Model: Wistar rats are typically used.

  • Induction of Inflammation: A small volume (e.g., 0.1 mL) of fresh, undiluted egg white is injected into the sub-plantar surface of the rat's hind paw.

  • Compound Administration: The test compounds, a reference drug (e.g., diclofenac sodium), and a control vehicle (e.g., propylene glycol) are administered, often orally or intraperitoneally, at a specified time before or after the injection of the phlogistic agent.

  • Measurement of Edema: The volume of the paw is measured at various time points after the induction of inflammation using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the potency and selectivity of compounds in inhibiting the two COX isoforms.

  • Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is the natural substrate for COX enzymes.

  • Assay Principle: The assay measures the production of prostaglandin E2 (PGE2), a primary product of the COX-catalyzed reaction. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Procedure: The test compounds at various concentrations are pre-incubated with the COX enzyme. The reaction is then initiated by the addition of arachidonic acid.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined for both COX-1 and COX-2. The selectivity index (SI) is then calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizations

To further elucidate the context of this research, the following diagrams illustrate a key inflammatory pathway and a typical experimental workflow.

G cluster_0 Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Cell Membrane Phospholipids acts on COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation Inflammation Prostaglandins (Inflammatory)->Inflammation

Caption: Simplified COX pathway in inflammation.

G cluster_1 Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay In Vitro Screening->COX-1/COX-2 Inhibition Assay Determination of IC50 & SI Determination of IC50 & SI COX-1/COX-2 Inhibition Assay->Determination of IC50 & SI In Vivo Testing In Vivo Testing Determination of IC50 & SI->In Vivo Testing Paw Edema Model Paw Edema Model In Vivo Testing->Paw Edema Model Data Analysis Data Analysis Paw Edema Model->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: Experimental workflow for anti-inflammatory drug discovery.

References

Interpreting the Spectral Data of 4-(Methylsulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of 4-(methylsulfonyl)aniline, a key intermediate in pharmaceutical synthesis. Through a comparative approach with structurally related alternatives, this document aims to facilitate the accurate identification and characterization of this compound. Detailed experimental protocols and visual aids are included to support researchers in their analytical endeavors.

Executive Summary

This compound is an aromatic compound containing both an amino group and a methylsulfonyl group. Its unique electronic properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing sulfonyl group, are reflected in its spectral data. This guide presents a detailed interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, alongside a comparison with aniline, 4-fluoroaniline, and 4-acetamidophenyl methyl sulfone. This comparative analysis highlights the influence of different substituents on the spectral characteristics of the aniline core structure.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its selected alternatives.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)
This compound ~3400-3200 (N-H stretch, two bands for primary amine), ~1620 (N-H bend), ~1300 & ~1150 (asymmetric and symmetric S=O stretch) [1]
Aniline~3430 & ~3350 (N-H stretch), ~1620 (N-H bend), ~1600 & ~1500 (C=C aromatic stretch)
4-Fluoroaniline~3480 & ~3400 (N-H stretch), ~1630 (N-H bend), ~1220 (C-F stretch)
4-Acetamidophenyl methyl sulfone~3300 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1320 & ~1150 (S=O stretch)
¹H NMR Spectroscopy Data (in CDCl₃)
CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
This compound ~7.7 (d, 2H, J ≈ 8.8 Hz), ~6.7 (d, 2H, J ≈ 8.8 Hz) ~4.2 (br s, 2H, NH₂), ~3.0 (s, 3H, SO₂CH₃)
Aniline~7.2 (t, 2H), ~6.8 (t, 1H), ~6.7 (d, 2H)~3.7 (br s, 2H, NH₂)
4-Fluoroaniline~6.9 (m, 2H), ~6.6 (m, 2H)~3.6 (br s, 2H, NH₂)
4-Acetamidophenyl methyl sulfone~7.9 (d, 2H), ~7.7 (d, 2H)~7.6 (br s, 1H, NH), ~3.0 (s, 3H, SO₂CH₃), ~2.2 (s, 3H, COCH₃)
¹³C NMR Spectroscopy Data (in CDCl₃)
CompoundAromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound ~152 (C-NH₂), ~130 (C-SO₂), ~129 (CH), ~114 (CH) ~44 (SO₂CH₃)
Aniline~146 (C-NH₂), ~129 (CH), ~118 (CH), ~115 (CH)-
4-Fluoroaniline~157 (d, ¹JCF ≈ 235 Hz, C-F), ~142 (C-NH₂), ~116 (d, ²JCF ≈ 22 Hz, CH), ~115 (d, ³JCF ≈ 8 Hz, CH)-
4-Acetamidophenyl methyl sulfone~144 (C-NH), ~135 (C-SO₂), ~129 (CH), ~119 (CH)~45 (SO₂CH₃), ~25 (COCH₃), ~169 (C=O)
Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 171 156 ([M-CH₃]⁺), 106 ([M-SO₂CH₃]⁺), 92 ([M-SO₂-CH₃]⁺), 77 ([C₆H₅]⁺)
Aniline9366 ([M-HCN]⁺), 65 ([C₅H₅]⁺)
4-Fluoroaniline11184 ([M-HCN]⁺), 83 ([M-CO]⁺)
4-Acetamidophenyl methyl sulfone213171 ([M-CH₂CO]⁺), 156 ([M-CH₂CO-CH₃]⁺), 106, 92

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Typically -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Typically 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer equipped with an ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a solid probe, or dissolve the sample in a volatile solvent and inject it into a gas chromatograph (GC) coupled to the mass spectrometer.

  • Ionization:

    • Technique: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

    • Mass Range: Scan a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and key fragment ions.

Visualization of Interpretation Workflow and Molecular Structure

spectral_interpretation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation IR FT-IR Spectroscopy IR_Analysis Functional Group Identification IR->IR_Analysis Vibrational Frequencies NMR NMR Spectroscopy NMR_Analysis Structural Elucidation (Connectivity) NMR->NMR_Analysis Chemical Shifts & Coupling Constants MS Mass Spectrometry MS_Analysis Molecular Weight & Fragmentation Pattern MS->MS_Analysis Mass-to-Charge Ratio Structure Proposed Structure of This compound IR_Analysis->Structure NMR_Analysis->Structure MS_Analysis->Structure molecular_structure_and_spectral_features cluster_molecule This compound cluster_spectral_features Key Spectral Features mol Structure IR_features IR: - N-H stretch (~3400-3200 cm⁻¹) - S=O stretch (~1300, 1150 cm⁻¹) mol->IR_features NMR_features ¹H NMR: - Ar-H (2 doublets, ~7.7, 6.7 ppm) - NH₂ (broad singlet, ~4.2 ppm) - SO₂CH₃ (singlet, ~3.0 ppm) mol->NMR_features MS_features MS: - Molecular Ion (m/z 171) - Fragments (m/z 156, 106, 92) mol->MS_features

References

Quantitative Purity Determination of 4-(Methylsulfonyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established methods like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) for assessing the purity of 4-(Methylsulfonyl)aniline.

Introduction to Purity Analysis of this compound

This compound is a vital building block in medicinal chemistry. Ensuring its purity is a critical step in the synthesis of various pharmaceutical compounds. While several analytical techniques can be employed for purity assessment, qNMR has emerged as a powerful primary method due to its ability to provide a direct, SI-traceable measurement without the need for a specific reference standard of the analyte.[1]

This guide presents detailed experimental protocols and a comparative data summary to assist in selecting the most appropriate analytical strategy for purity determination of this compound.

Comparative Purity Data

A hypothetical batch of this compound was analyzed using qNMR, HPLC, and DSC. The results are summarized in the table below, demonstrating the comparative performance of each technique.

ParameterqNMRHPLC (UV, 254 nm)DSC
Purity (% w/w) 99.2 ± 0.299.3 (Area %)99.1 ± 0.3
Principle Absolute quantification against a certified internal standardRelative quantification based on peak area percentagePurity based on melting point depression
Analysis Time ~15 minutes per sample~30 minutes per sample~60 minutes per sample
Sample Throughput ModerateHighLow
Selectivity High (structure-specific)High (separation-based)Low (non-specific)
Primary Method YesNo (requires a reference standard of the same compound for absolute purity)Yes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Spectroscopy

The qNMR method offers a direct measurement of the analyte's purity by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.

1. Materials and Equipment:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • NMR Spectrometer: 400 MHz or higher

  • Analytical Balance (readability to 0.01 mg)

  • NMR tubes, volumetric flasks, pipettes

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Dissolve the mixture in 1.0 mL of DMSO-d6.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant nuclei).

  • Acquisition Time (aq): At least 3 seconds.

  • Number of Scans (ns): 16 (can be adjusted to achieve an adequate signal-to-noise ratio).

  • Temperature: 298 K.

4. Data Analysis:

  • Process the acquired FID (Free Induction Decay) with an exponential multiplication factor (line broadening) of 0.3 Hz.

  • Perform phasing and baseline correction.

  • Integrate the well-resolved singlet from the methyl group of this compound (expected around 3.1 ppm) and the singlet from the olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (400 MHz, d1=30s) transfer->nmr_acq process_fid Process FID (Phasing, Baseline Correction) nmr_acq->process_fid integrate Integrate Analyte and IS Signals process_fid->integrate calculate Calculate Purity using formula integrate->calculate result Purity Result (% w/w) calculate->result Method_Comparison cluster_attributes Key Attributes qnmr qNMR quant Quantification qnmr->quant Absolute selectivity Selectivity qnmr->selectivity High (Structural) throughput Throughput qnmr->throughput Moderate hplc HPLC hplc->quant Relative (Area %) hplc->selectivity High (Separation) hplc->throughput High dsc DSC dsc->quant Absolute (Thermodynamic) dsc->selectivity Low (Non-specific) dsc->throughput Low

References

Safety Operating Guide

Personal protective equipment for handling 4-(Methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-(Methylsulfonyl)aniline (CAS No: 5470-49-5). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its potential health effects to ensure proper handling.

GHS Hazard Classification:

Hazard ClassCategory
Acute Oral ToxicityCategory 4
Acute Dermal ToxicityCategory 4
Acute Inhalation Toxicity (Dusts and Mists)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3

Target Organs: Respiratory system[1]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure.[4] All personnel must be trained in the correct use and limitations of their PPE.

Protection TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]To prevent contact with eyes, which can cause serious irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene). Nitrile gloves may not be suitable for aniline compounds.[5]To prevent skin contact and absorption.[4]
Body Protection A fully-buttoned lab coat or chemical-resistant suit.[6][7]To protect skin from accidental splashes or spills.
Respiratory Protection Use in a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with a particle filter is recommended.[1]To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[3]

Operational and Handling Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Minimize dust generation and accumulation when handling the solid form.[1][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Keep the container tightly closed when not in use.[3]

Storage:

  • Store in a cool, well-ventilated, and dry place.[3][9]

  • Keep the container tightly closed and sealed.[3][9]

  • Some sources recommend refrigerated storage.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation persists, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.[6][7]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.

Spill Response Workflow

SpillResponse spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., Vermiculite, Sand) ppe->contain collect Sweep or Scoop Absorbed Material into a Labeled, Closed Container contain->collect decontaminate Decontaminate Spill Area and Wash After Pickup is Complete collect->decontaminate disposal Dispose of Waste Container as Hazardous Waste via Licensed Company decontaminate->disposal report Report Incident to EH&S disposal->report

Caption: Workflow for handling a spill of this compound.

Disposal:

  • This compound and its containers must be disposed of as hazardous waste.[5]

  • Do not dispose of this chemical down the drain or in regular trash.[5]

  • Collect waste in a clearly labeled, compatible, and sealed container.[5]

  • Arrange for disposal through a licensed waste disposal company.[2][5]

  • Ensure all disposal activities comply with local, state, and federal regulations.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylsulfonyl)aniline
Reactant of Route 2
4-(Methylsulfonyl)aniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.